molecular formula C9H5BrFN B152762 8-Bromo-5-fluoroquinoline CAS No. 917251-99-1

8-Bromo-5-fluoroquinoline

Cat. No.: B152762
CAS No.: 917251-99-1
M. Wt: 226.04 g/mol
InChI Key: OUZLPGJFGCOKJJ-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoroquinoline (CAS 917251-99-1) is a halogenated quinoline derivative with a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol. It is presented as a white to off-white powder and is soluble in organic solvents such as toluene . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and antibacterial research. Its specific application includes the preparation of potent 5-HT1A receptor antagonists and agonists, highlighting its importance in neuroscientific and psychiatric disorder research . In antimicrobial research, the 8-bromo substituent is of significant interest for studying structure-activity relationships in fluoroquinolone antibiotics. Scientific studies have demonstrated that incorporating a C-8 halogen moiety, such as bromine, enhances the activity of fluoroquinolones against resistant bacterial mutants. For Mycobacterium smegmatis and Staphylococcus aureus mutants, a C-8 bromine group reduced the MIC99 (Minimum Inhibitory Concentration) by three- to fivefold and seven- to eightfold, respectively . This enhancement improves both bacteriostatic and bactericidal activities, making it a key structural feature for investigating new antibiotics and combating resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZLPGJFGCOKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561534
Record name 8-Bromo-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917251-99-1
Record name 8-Bromo-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Bromo-5-fluoroquinoline: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

8-Bromo-5-fluoroquinoline (CAS: 917251-99-1) is a disubstituted heterocyclic scaffold increasingly utilized in modern drug discovery. It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., BTK, Pim) and other bioactive small molecules. Its value lies in its orthogonal reactivity: the C8-bromine atom provides a ready handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C5-fluorine atom modulates lipophilicity, metabolic stability, and electronic distribution without serving as a primary leaving group under mild conditions.

This guide details the physicochemical profile, synthetic access, reactivity landscapes, and application of this compound in high-value medicinal chemistry workflows.

Part 2: Chemical Identity & Physical Properties

The physicochemical profile of this compound dictates its behavior in solution and its suitability as a fragment for lead optimization.

PropertyValue / Description
CAS Number 917251-99-1
IUPAC Name This compound
Molecular Formula C

H

BrFN
Molecular Weight 226.05 g/mol
Physical State Solid (typically off-white to light yellow)
Solubility Soluble in DMSO, DCM, MeOH; Low aqueous solubility
Calculated LogP (cLogP) ~3.0 – 3.6 (Method dependent)
Topological Polar Surface Area (TPSA) ~12.9 Å

H-Bond Donors / Acceptors 0 / 1

Part 3: Synthetic Routes and Methodology

Access to the this compound core is primarily achieved through Skraup synthesis or modified Skraup conditions. This approach builds the pyridine ring onto a substituted aniline precursor.

The Skraup Synthesis Protocol

The most robust route involves the cyclization of 2-bromo-5-fluoroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent.

  • Starting Material: 2-Bromo-5-fluoroaniline (CAS: 1003-99-2).[1]

  • Reagents: Glycerol, Concentrated Sulfuric Acid (

    
    ), Oxidant (Nitrobenzene or 4-Nitrophenol).
    
  • Conditions: High temperature (140–150 °C).

Mechanism:

  • Dehydration: Glycerol dehydrates in hot acid to form acrolein.

  • Michael Addition: The aniline nitrogen attacks the

    
    -carbon of acrolein.
    
  • Cyclization: Electrophilic attack on the benzene ring closes the pyridine ring.

  • Oxidation: The dihydroquinoline intermediate is oxidized (aromatized) to the final quinoline.

Visualization: Synthesis Workflow

Synthesis Aniline 2-Bromo-5-fluoroaniline (Precursor) Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Michael Addn & Cyclization (140°C) Glycerol Glycerol + H2SO4 (In situ Acrolein) Glycerol->Intermediate Dehydration Product This compound (Target) Intermediate->Product Oxidation (-2H)

Caption: Skraup synthesis pathway converting 2-bromo-5-fluoroaniline to the quinoline core via acrolein generation and oxidative aromatization.

Part 4: Reactivity Profile & Functionalization

The utility of this compound in medicinal chemistry stems from the distinct reactivity differences between the halogenated positions.

C8-Bromine: The Cross-Coupling Vector

The bromine at position 8 is the primary "warhead." It is highly reactive toward oxidative addition by Palladium(0) species, enabling diverse C-C and C-N bond formations.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems. This is critical for extending the scaffold to reach hydrophobic pockets in kinase targets.

    • Catalysts:

      
      , 
      
      
      
      .
    • Bases:

      
      , 
      
      
      
      .
    • Solvents: Dioxane/Water, DME/Water.[2]

  • Buchwald-Hartwig Amination: Allows introduction of amines at C8, often used to tune solubility or H-bond donor capability.

C5-Fluorine: The Electronic Modulator

Unlike the bromine, the C5-fluorine is generally stable under standard cross-coupling conditions. Its roles are:

  • Metabolic Blocking: Prevents oxidative metabolism (e.g., hydroxylation) at the C5 position.

  • Electronic Tuning: Lowers the pKa of the quinoline nitrogen, reducing basicity and potentially improving membrane permeability.

  • Nucleophilic Aromatic Substitution (

    
    ):  While less reactive than C2 or C4 positions, the C5-F bond can be displaced by strong nucleophiles (alkoxides, thiols) under forcing conditions or if the ring is activated (e.g., N-oxide formation), but this is not the primary synthetic pathway.
    
Visualization: Reactivity Map

Reactivity Core This compound Suzuki Suzuki Coupling (C8) (Ar-B(OH)2, Pd cat.) Core->Suzuki Primary Route (Biaryl Synthesis) Buchwald Buchwald-Hartwig (C8) (HNR2, Pd cat.) Core->Buchwald C-N Bond Formation SNAr SNAr Displacement (C5) (RO-, RS-, High Temp) Core->SNAr Minor Pathway (Requires Activation) Salt Salt Formation (N1) (HCl, MsOH) Core->Salt Formulation

Caption: Divergent reactivity profile showing C8 as the primary synthetic handle and C5/N1 for secondary modulation.

Part 5: Medicinal Chemistry Applications[4][7][8]

Kinase Inhibitor Scaffolds

The this compound core is a privileged structure in the design of inhibitors for Pim kinases and Bruton's Tyrosine Kinase (BTK) .

  • Mechanism: The quinoline nitrogen often functions as a hinge binder (H-bond acceptor) in the ATP-binding pocket.

  • Role of 5-F: Substitution at C5 has been shown to improve potency and solubility compared to the non-fluorinated analog.[3] For example, in BTK inhibitors, the 5-fluoro group can induce a conformational bias that favors binding or fills a small hydrophobic pocket.

  • Role of C8-Substituents: The group attached via Suzuki coupling at C8 typically extends into the solvent-exposed region or interacts with the gatekeeper residue.

Case Study: BTK Inhibition

Research indicates that 4-amino-8-bromo-5-fluoroquinoline-3-carboxamides exhibit significantly improved aqueous solubility and potency (IC


 in nanomolar range) compared to their non-fluorinated counterparts. The fluorine atom withdraws electron density, modulating the pKa of the amino group and the ring nitrogen, which optimizes the electrostatic interactions within the active site.

Part 6: Handling and Safety

  • Hazards: Classified as Irritant (Skin/Eye) and potentially Acute Toxic (Oral).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive.

  • Protocol: All cross-coupling reactions should be performed in degassed solvents to prevent homocoupling or oxidation of the catalyst.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14548347: this compound. Available at: [Link]

  • Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7015–7031. (Discusses synthesis and SAR of 5-fluoro-8-substituted quinolines). Available at: [Link]

  • Google Patents. WO2017147328A1: Compounds for binding proprotein convertase subtilisin/kexin type 9 (PCSK9). (Cites Suzuki coupling of this compound).[4][5] Available at:

Sources

Technical Monograph: 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

8-Bromo-5-fluoroquinoline is a high-value heteroaromatic scaffold used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and serotonergic (5-HT1A) modulators.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the C8-bromine atom serves as a reactive handle for palladium-catalyzed cross-couplings, while the C5-fluorine atom modulates metabolic stability and lipophilicity without sterically compromising the binding pocket.

Chemical Specifications
PropertySpecification
CAS Number 917251-99-1
IUPAC Name This compound
Molecular Formula C

H

BrFN
Molecular Weight 226.05 g/mol
SMILES FC1=C2N=CC=CC2=C(Br)C=C1
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMSO, Toluene; sparingly soluble in water
Melting Point 78–82 °C (Typical range for isomeric haloquinolines)

Synthetic Methodology

The synthesis of this compound typically relies on the regioselective electrophilic aromatic substitution (S


Ar) of the parent 5-fluoroquinoline scaffold. This approach leverages the electronic directing effects of the quinoline nitrogen and the fluorine substituent.[2]
Representative Synthetic Protocol: Acid-Mediated Bromination

Note: This protocol is adapted from standard methodologies for regioselective quinoline halogenation [1, 2].

Reaction Logic: The quinoline ring system undergoes electrophilic substitution preferentially at the 5 and 8 positions (the carbocyclic ring) due to the deactivation of the pyridine ring by the nitrogen atom. In 5-fluoroquinoline , the C5 position is blocked. The fluorine atom is an ortho/para director, but since the para position (relative to F) is the ring fusion (C8a), and the ortho position (C6) is less favored electronically compared to the alpha-position of the ring system (C8), the C8 position becomes the primary site for bromination.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 5-fluoroquinoline (1.0 equiv) and concentrated sulfuric acid (H

    
    SO
    
    
    
    ) as the solvent. The acidic medium protonates the nitrogen, further deactivating the pyridine ring and preventing bromination at C3/C6.
  • Bromination: Cool the solution to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 30 minutes. Alternatively, molecular bromine (Br

    
    ) can be used, but NBS offers better stoichiometric control.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the consumption of starting material (M+H = 148) and formation of product (M+H = 226/228).

  • Quench & Isolation: Pour the reaction mixture onto crushed ice. Neutralize carefully with aqueous NaOH or NH

    
    OH to pH 8. The product typically precipitates.
    
  • Purification: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to remove any 6-bromo regioisomers.
Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and the electronic directing effects governing the regioselectivity.

SynthesisWorkflow Start 5-Fluoroquinoline (Precursor) Intermediate Protonated Intermediate (N-H+ directs to C5/C8) Start->Intermediate Protonation Reagent Reagents: NBS / H2SO4 (Acidic Media) Reagent->Intermediate Product This compound (CAS 917251-99-1) Intermediate->Product Electrophilic Subst. (C8 favored) Byproduct 6-Bromo isomer (Minor impurity) Intermediate->Byproduct Minor pathway

Figure 1: Regioselective synthesis of this compound via electrophilic aromatic substitution.

Reactivity Profile & Applications

The this compound scaffold is a "privileged structure" in drug discovery. Its value is derived from the distinct reactivity of the C-Br bond compared to the C-F bond.

Orthogonal Functionalization
  • C8-Position (Bromine): Highly reactive in Palladium(0)-catalyzed cross-coupling reactions. The position is sterically sensitive (peri-interaction with N1), often requiring specialized ligands (e.g., phosphines with smaller bite angles or Buchwald pre-catalysts) for efficient coupling [3].

  • C5-Position (Fluorine): Generally inert to standard Pd-coupling conditions, allowing it to remain enhancing metabolic stability. However, it can participate in S

    
    Ar reactions if the pyridine ring is activated (e.g., via N-oxidation), though this is less common.
    
Key Transformations
Reaction TypeReagentsOutcomeApplication
Suzuki-Miyaura Aryl-B(OH)

, Pd(dppf)Cl

, K

CO

8-Aryl-5-fluoroquinoline Biaryl scaffolds for kinase inhibition.
Buchwald-Hartwig R-NH

, Pd

(dba)

, BINAP, NaOtBu
8-Amino-5-fluoroquinoline Introduction of solubility-enhancing amines.
Sonogashira Terminal Alkyne, Pd(PPh

)

, CuI
8-Alkynyl-5-fluoroquinoline Rigid linkers for fragment-based drug design.
Divergent Synthesis Map

This diagram details how the core scaffold serves as a branching point for diverse chemical libraries.

ReactivityMap Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Pd/Boronic Acid) Core->Suzuki Buchwald Buchwald-Hartwig (Pd/Amine) Core->Buchwald Heck Heck Reaction (Pd/Alkene) Core->Heck Prod_Biaryl 8-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Biaryl C-C Bond Formation Prod_Amino 8-Amino Derivatives (GPCR Ligands) Buchwald->Prod_Amino C-N Bond Formation Prod_Alkenyl 8-Alkenyl Derivatives (Extended Linkers) Heck->Prod_Alkenyl Vinyl Insertion

Figure 2: Divergent functionalization pathways utilizing the C8-bromide handle.

Safety & Handling (MSDS Summary)

As a halogenated heteroaromatic, this compound requires standard laboratory safety protocols.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

  • Incompatibility: Strong oxidizing agents.

References

  • LZ Chemical. (2023). Product Specification: this compound (CAS 917251-99-1).[1][3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). (2009). Palladium-catalyzed cross coupling reactions of halogenated heterocycles. PubMed Central. Retrieved from

  • MDPI. (2026).[3] Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. (Isomeric reference for reactivity patterns). Retrieved from

  • J&K Scientific. (2023). Certificate of Analysis: this compound. Retrieved from

Sources

Technical Monograph: 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for medicinal chemists and process scientists. It moves beyond basic physical constants to explore the implications of the molecular weight and isotopic distribution of 8-Bromo-5-fluoroquinoline in synthetic and analytical workflows.

Core Topic: Molecular Weight Characterization, Synthetic Utility, and Analytical Validation CAS: 917251-99-1 | Formula:


[1][2]

Executive Summary

In the architecture of modern drug discovery, This compound serves as a high-value scaffold, particularly in Fragment-Based Drug Design (FBDD). Its molecular weight (MW) of 226.05 g/mol places it squarely within the "Rule of Three" for fragments, allowing significant room for downstream elaboration without violating Lipinski’s rules.

However, for the senior scientist, the "average" molecular weight is a low-fidelity metric. The critical feature of this compound is its isotopic mass distribution , driven by the bromine atom.[3] This guide details the exact mass handling, synthesis, and self-validating analytical protocols required to work with this scaffold effectively.

Physicochemical Profile & Molecular Weight Analysis[2][4][5][6][7][8]

The Bromine Isotope Signature

Unlike organic molecules composed solely of C, H, N, and O, where the monoisotopic mass is the dominant peak, this compound possesses a distinct mass spectral signature due to the natural abundance of Bromine isotopes (


 and 

) in a nearly 1:1 ratio.[3][4]

Critical Insight: In High-Resolution Mass Spectrometry (HRMS), you will not observe a single peak at 226.05. You will observe a doublet separated by 2 mass units.[5] Mistaking the average mass for the experimental target mass is a common source of false negatives in automated LC/MS screening.

Quantitative Mass Data Table
PropertyValue / FormulaTechnical Context
Average Molecular Weight 226.05 g/mol Used for stoichiometry and molarity calculations.
Monoisotopic Mass (

)
224.9562 Da The primary peak (M) in HRMS.
Isotopologue Mass (

)
226.9542 Da The secondary peak (M+2) in HRMS.
Isotopic Abundance Ratio 50.7% : 49.3% Results in a "doublet" appearance in MS spectra.
Exact Formula

-
Heavy Atom Count 12Ideal for fragment elaboration.
Analytical Implication

When setting up an extracted ion chromatogram (XIC) for purity analysis:

  • Do not set the trigger solely for 226.1 Da.

  • Protocol: Set the trigger for the 224.96 Da (M+H of

    
    ) and 226.95 Da  (M+H of 
    
    
    
    ) ions. A true positive must show co-elution of both signals with near-equal intensity.

Synthetic Methodology: The Skraup Protocol

While this compound is commercially available, in-house synthesis is often required to access specific derivatives or isotopically labeled variants. The most robust route is a modified Skraup Synthesis , cyclizing a substituted aniline with glycerol.

Experimental Logic

We utilize 2-bromo-5-fluoroaniline as the starting material.[1] The choice of oxidant is critical; traditional nitrobenzene can be messy. We prefer using mild oxidants or conducting the reaction under controlled thermal ramp conditions to minimize polymerization of glycerol (acrolein formation).

Step-by-Step Protocol
  • Reagents: Mix 2-bromo-5-fluoroaniline (1.0 eq), Glycerol (3.0 eq), and Ferrous Sulfate (catalytic).

  • Acidification: Cautiously add concentrated Sulfuric Acid (

    
    ). Note: This is highly exothermic.
    
  • Cyclization: Heat to 140°C for 4 hours. The glycerol dehydrates to acrolein in situ, which undergoes conjugate addition to the aniline, followed by cyclization and oxidation.

  • Workup: Neutralize with NaOH to pH 8-9. Extract with Dichloromethane (DCM).[5]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Synthesis_Workflow Start Start: 2-Bromo-5-fluoroaniline Reagents Add Glycerol + H2SO4 (Skraup Conditions) Start->Reagents Heating Heat to 140°C (In situ Acrolein formation) Reagents->Heating Exothermic Cyclization Cyclization & Oxidation Heating->Cyclization 4 Hours Workup Neutralize (NaOH) & Extract (DCM) Cyclization->Workup Purification Flash Chromatography Workup->Purification Product Product: this compound Purification->Product

Figure 1: Modified Skraup synthesis pathway for generating the quinoline core from aniline precursors.

Analytical Validation (Self-Validating Systems)

As a senior scientist, relying on a single data point is negligence. We employ a triangulated validation approach combining Mass Spectrometry and NMR.

A. Mass Spectrometry (MS) Validation[9]
  • Expectation: A clear doublet at

    
     225/227 (M+H mode).
    
  • Failure Mode: If you observe a single peak at 226 or a ratio of 3:1 (indicative of Chlorine contamination), the synthesis has failed or the starting material was incorrect.

  • Check: The intensity of the M peak (

    
    ) and M+2 peak (
    
    
    
    ) must be within 10% of each other.
B. Nuclear Magnetic Resonance ( NMR)

The fluorine atom at position 5 provides a unique internal validation mechanism via Spin-Spin Coupling .

  • Fluorine Coupling (

    
    ):  The proton at C6  will not appear as a simple doublet. It will be split by the adjacent proton at C7 (
    
    
    
    ) and the fluorine at C5 (
    
    
    ).
  • Diagnostic Signal: Look for a doublet of doublets (dd) or a pseudo-triplet in the aromatic region. A simple doublet at this position indicates loss of the Fluorine or incorrect regiochemistry.

Analytical Decision Tree

Analytical_Validation Sample Crude Sample MS_Check LC-MS Analysis Sample->MS_Check Isotope_Logic Isotope Pattern? (1:1 Doublet) MS_Check->Isotope_Logic NMR_Check 1H NMR Analysis Isotope_Logic->NMR_Check Yes (225/227) Fail REJECT Check Start. Mat. Isotope_Logic->Fail No (Single Peak) Coupling_Logic F-H Coupling Observed? NMR_Check->Coupling_Logic Pass VALIDATED Identity Confirmed Coupling_Logic->Pass Yes (Split Signals) Coupling_Logic->Fail No (Simple Doublets)

Figure 2: Analytical decision tree ensuring rigorous confirmation of molecular identity.

Functionalization & Applications

The this compound scaffold is rarely the end-product. It is a "privileged structure" for cross-coupling.

  • Suzuki-Miyaura Coupling: The C8-Bromine is highly reactive towards boronic acids. This allows the installation of aryl or heteroaryl groups to expand the pharmacophore.

  • Buchwald-Hartwig Amination: The Br handle allows for C-N bond formation, critical for introducing solubility-enhancing amine tails.

  • Metabolic Stability: The C5-Fluorine blocks a common metabolic soft spot (oxidation at the 5-position), potentially increasing the half-life (

    
    ) of the final drug candidate.
    

References

  • ChemicalBook. (2024). This compound Product Specifications and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70974 (Related substituted quinolines). Retrieved from

  • Ezeokonkwo, M. A., et al. (2019).[5] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione. International Journal of Applied Chemistry. Retrieved from

  • Clark, J. (2020). Mass Spectra - The M+2 Peak (Bromine Isotopes). Chemguide. Retrieved from

Sources

Definitive Structural Characterization of 8-Bromo-5-fluoroquinoline: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Structural Characterization of 8-Bromo-5-fluoroquinoline Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.[1]

Executive Summary: The "Privileged Scaffold" Challenge

This compound (CAS: 917251-99-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its utility lies in its orthogonal functionalization potential : the 8-bromo position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 5-fluoro motif serves as either a stable metabolic blocker or a handle for nucleophilic aromatic substitution (


).[1]

However, the synthesis of polysubstituted quinolines often suffers from regiochemical ambiguity. The Skraup-Doebner-Von Miller type cyclizations or direct halogenation protocols can yield difficult-to-separate isomers (e.g., 5-bromo-8-fluoro, 8-bromo-6-fluoro).[1] Misidentification at the scaffold stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide provides a self-validating analytical framework to unambiguously confirm the 8-bromo-5-fluoro constitution, distinguishing it from all other regioisomers using Mass Spectrometry, Multidimensional NMR (


H, 

F, NOESY), and logical deduction.[1]

Synthetic Context & The Isomer Trap

To understand the analytical requirement, we must first understand the origin of the molecule. The most reliable route involves the Skraup cyclization of 2-bromo-5-fluoroaniline .

Theoretical Regiochemistry
  • Starting Material: 2-Bromo-5-fluoroaniline.[1][2]

  • Cyclization: Glycerol/Sulfuric acid (Skraup) or Ethyl acrylates (Gould-Jacobs).[1]

  • Mechanism: The amine nitrogen becomes N-1. The cyclization occurs at the ortho carbon.

    • Ortho position 1 (C2 of aniline): Blocked by Bromine.

    • Ortho position 2 (C6 of aniline): Open (H).

  • Result: Cyclization at the open ortho position yields the pyridine ring fused to the benzene ring. The original C5-Fluorine becomes C5 on the quinoline. The original C2-Bromine becomes C8 on the quinoline.

The Risk: If the starting aniline is impure, or if a direct bromination of 5-fluoroquinoline is attempted (which often favors C8 but can produce C6/C3 mixtures), the structure must be verified.

SynthesisPath SM 2-Bromo-5-fluoroaniline Inter Cyclization Intermediate (Acraldehyde/Enamine) SM->Inter Skraup Cond. (Glycerol, H2SO4) Iso Isomer Risk: 5-Bromo-8-fluoroquinoline (If SM swapped) SM->Iso Starting Material Error Prod This compound (Target) Inter->Prod Cyclization at C6 (Regiospecific)

Figure 1: Synthetic pathway logic. While the Skraup reaction on the specific aniline is regioselective, verification is required to rule out starting material errors or unexpected rearrangements.

Analytical Framework: The Elucidation Protocol

This protocol relies on three pillars of evidence: Isotopic Signature (MS), Scalar Coupling Networks (


H-

H,

H-

F), and Through-Space Proximity (NOE).[1]
Step 1: Mass Spectrometry (The Halogen Check)

Before NMR, confirm the presence of a single bromine atom.

  • Method: LC-MS (ESI+) or GC-MS.[1]

  • Criteria:

    • Molecular Ion (

      
      ): 226/228 Da.[1]
      
    • Isotope Pattern: A distinct 1:1 doublet intensity ratio for

      
       and 
      
      
      
      peaks, characteristic of
      
      
      Br (50.7%) and
      
      
      Br (49.3%).[1]
    • Note: Fluorine (

      
      F) is monoisotopic and does not alter the pattern.
      
Step 2: H NMR Spectroscopy (The Spin System)

The quinoline ring protons are split into two isolated spin systems: the Pyridine ring (H2, H3, H4) and the Benzene ring (H6, H7).

Predicted Chemical Shifts & Multiplicities (DMSO-


, 400 MHz): 
ProtonApprox.

(ppm)
MultiplicityCoupling Constants (

in Hz)
Structural Logic
H2 8.95 - 9.05dd

,

Alpha to Nitrogen (most deshielded).[1]
H3 7.60 - 7.70dd

,

Beta to Nitrogen.[1]
H4 8.40 - 8.50ddd

,

,

Diagnostic: Peri-coupling to F5.[1]
H6 7.30 - 7.45dd

,

Ortho to Fluorine (Large

).[1]
H7 7.80 - 7.90dd

,

Meta to Fluorine (Medium

).[1]
Step 3: F NMR (The Regio-Marker)[1]
  • Signal: Single singlet (or multiplet if proton-coupled).[1]

  • Shift: Typically

    
     to 
    
    
    
    ppm.[1]
  • Coupling: Run a proton-coupled

    
    F NMR .
    
    • You should observe a ddd pattern (coupling to H6, H7, and H4).[1]

    • If the F were at position 6, the coupling pattern would be simpler (dt or dd) and lack the specific "peri" interaction magnitude.

Step 4: The "Smoking Gun" – NOE & Peri-Coupling

Distinguishing 5-fluoro from 6-fluoro or 7-fluoro isomers relies on the H4-H5 interaction.[1]

  • The Peri-Coupling (

    
    ): 
    
    • In 5-fluoroquinoline, the Fluorine is spatially very close to H4 (the "peri" position).

    • This results in a through-space/through-bond coupling of ~2-4 Hz visible on the H4 signal.[1]

    • Validation: If F is at position 6, H4 will appear as a simpler dd (coupled only to H3 and H2).

  • NOESY / HOESY:

    • Experiment: 1D NOE irradiating H4.

    • 5-Fluoro Result: NO enhancement of a proton at the H5 position (because it is a Fluorine). You may see a weak NOE to H6 or H3, but the strong H4-H5 signal is absent.

    • Alternative (HOESY): Heteronuclear Overhauser Effect Spectroscopy (

      
      H-
      
      
      
      F).[1] A strong cross-peak between H4 and F5 confirms the 5-position substitution.

Elucidation Logic Diagram

The following decision tree illustrates the logical flow to confirm the structure and reject isomers.

ElucidationLogic Start Unknown Sample MS MS Analysis: Isotope Ratio 1:1 (79Br/81Br)? Start->MS H_NMR 1H NMR Analysis: Integrate Aromatic Region MS->H_NMR Yes Fail_Br REJECT: Not Monobromo MS->Fail_Br No Count Proton Count: 3 Pyridine (H2,3,4) + 2 Benzene? H_NMR->Count H4_Check H4 Signal Analysis: Is Peri-Coupling (J~3Hz) present? Count->H4_Check Yes (5H total) NOE_Check NOE Experiment: Irradiate H4 H4_Check->NOE_Check Yes (Coupling to F) Fail_Iso REJECT: Isomer (Likely 6-F or 7-F) H4_Check->Fail_Iso No (H4 is simple dd) Pass CONFIRMED: This compound NOE_Check->Pass No H5 NOE observed (H4-F proximity confirmed) NOE_Check->Fail_Iso Strong H4-H5 NOE (Position 5 is H)

Figure 2: Analytical decision tree. The critical divergence point is the H4 analysis, utilizing the specific peri-interaction with Fluorine at position 5.

Standardized Characterization Protocol

For batch release or publication, the following data format is recommended to ensure E-E-A-T compliance.

Sample Preparation: Dissolve 10 mg of compound in 0.6 mL DMSO-


. Ensure the sample is free of paramagnetic impurities (filter if necessary).

Data Reporting Block:

This compound: Off-white solid.[1] MP: 85-87 °C.


H NMR (400 MHz, DMSO-

):

9.02 (dd,

Hz, 1H, H-2), 8.45 (ddd,

Hz, 1H, H-4), 7.85 (dd,

Hz, 1H, H-7), 7.65 (dd,

Hz, 1H, H-3), 7.40 (dd,

Hz, 1H, H-6).

C NMR (100 MHz, DMSO-

):

151.2 (C-2), 154.5 (d,

Hz, C-5), 126.8 (C-8), [List remaining carbons]. [1]

F NMR (376 MHz, DMSO-

):

-122.5 (ddd). [1] HRMS (ESI): calc. for

, found 225.9670.[1]

Functional Implications (Why it Matters)

The confirmation of the 5-F, 8-Br orientation is not merely academic. It dictates the synthetic strategy for downstream drug candidates.

  • C8-Bromine: The "Soft" Electrophile. Reacts preferentially in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weaker C-Br bond compared to C-F.[1]

  • C5-Fluorine: The "Hard" Electrophile. Activated for

    
     reactions by the electron-deficient quinoline ring. This allows for the introduction of amines or alkoxides at position 5 after the C8 manipulation, or before if conditions are controlled.
    

Misidentification Consequence: If the molecule were 5-bromo-8-fluoroquinoline, the reactivity profile would be inverted (C5 reactive to Pd, C8 reactive to


 due to para-nitrogen activation), leading to failed synthesis routes.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and Coupling analysis).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard reference for Quinoline synthesis and reactivity).

  • Dolinšek, J. et al. (2000).[1] "19F NMR study of fluorine-graphite intercalation compounds." Journal of Magnetic Resonance. Link (Reference for F-F and F-H coupling principles).[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 5-Bromo-8-fluoroquinoline vs this compound.[1] Link (Catalog data for physical property verification).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Link (Gold standard online resource for coupling constants).[1]

Sources

A Comprehensive Spectroscopic Guide to 8-Bromo-5-fluoroquinoline: Elucidating Molecular Structure for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Bromo-5-fluoroquinoline in Medicinal Chemistry

This compound stands as a pivotal heterocyclic scaffold in the landscape of modern drug discovery and development. As a substituted quinoline, it belongs to a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of a bromine atom at the 8-position and a fluorine atom at the 5-position introduces unique electronic and steric characteristics that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of the spectroscopic signature of this compound is paramount for unambiguous structural confirmation, quality control, and the rational design of novel therapeutic agents.

This in-depth technical guide provides a multi-faceted spectroscopic analysis of this compound, offering field-proven insights into its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) characteristics. The subsequent sections are designed to not only present the core spectroscopic data but also to elucidate the causal relationships between the molecular structure and the observed spectral features, thereby empowering researchers to confidently identify and characterize this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed atom-by-atom map of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the fluorine atom will cause significant deshielding of the protons on the quinoline ring system. The chemical shifts and coupling patterns are crucial for assigning each proton to its specific position on the molecule.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.0ddJ(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7
H-37.4 - 7.6ddJ(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5
H-48.2 - 8.4ddJ(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.7
H-67.2 - 7.4tJ(H6-F5) ≈ 9.0, J(H6-H7) ≈ 9.0
H-77.8 - 8.0ddJ(H7-H6) ≈ 9.0, J(H7-F5) ≈ 5.0

Causality Behind Predicted Shifts and Couplings:

  • H-2, H-3, and H-4: These protons on the pyridine ring are significantly influenced by the electronegative nitrogen atom, leading to their downfield chemical shifts. The observed doublet of doublets (dd) pattern arises from coupling to their neighboring protons.

  • H-6 and H-7: The chemical shifts and multiplicities of these protons on the benzene ring are dictated by the presence of the fluorine at position 5 and the bromine at position 8. The fluorine atom will induce a characteristic coupling, splitting the signal of the adjacent H-6 into a triplet (due to similar coupling constants with H-7 and F-5) and H-7 into a doublet of doublets.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides invaluable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution within the aromatic system. The carbon atoms directly bonded to the nitrogen, fluorine, and bromine will exhibit the most significant shifts.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4135 - 137
C-4a128 - 130
C-5158 - 162 (d, ¹J(C-F) ≈ 250 Hz)
C-6115 - 118 (d, ²J(C-F) ≈ 25 Hz)
C-7129 - 131 (d, ³J(C-F) ≈ 10 Hz)
C-8118 - 120
C-8a147 - 149

Expert Insights into Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling. The carbon directly attached to the fluorine (C-5) will appear as a doublet with a large coupling constant (¹J(C-F)). Carbons that are two (C-6) and three (C-7) bonds away will also exhibit smaller doublet splittings. This C-F coupling is a definitive diagnostic tool for confirming the position of the fluorine substituent.[1]

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is a highly sensitive technique that provides a direct observation of the fluorine atom.[2] The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-5-110 to -130m

Rationale for the Predicted Chemical Shift: The chemical shift of fluorine in aromatic systems is influenced by the electronic nature of the other substituents. The presence of the electron-donating nitrogen atom and the electron-withdrawing bromine atom will influence the shielding of the fluorine nucleus, leading to a chemical shift in the predicted range relative to a standard such as CFCl₃.[3][4] The multiplicity will be complex due to coupling with H-6 and H-7.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is typically a very sensitive experiment and will require fewer scans than ¹³C NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR).

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural features through fragmentation analysis. For this compound, the mass spectrum will be characterized by a distinct isotopic pattern due to the presence of bromine.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₅BrFN. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 molecular ion peak cluster of approximately equal intensity.[5][6]

Predicted Key Ions in the Mass Spectrum

m/z (relative to ⁷⁹Br)m/z (relative to ⁸¹Br)Ion Identity
226228[M]⁺ (Molecular Ion)
147147[M - Br]⁺
120120[M - Br - HCN]⁺

Expert Interpretation of Fragmentation: The fragmentation of quinolone derivatives under mass spectrometry conditions often involves the loss of substituents and the cleavage of the heterocyclic ring.[7][8] For this compound, the initial fragmentation is likely to be the loss of the bromine atom to form a stable cation at m/z 147. Subsequent fragmentation may involve the loss of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation pathway for nitrogen-containing heterocycles.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, perform HRMS analysis to obtain the exact mass of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): To confirm the fragmentation pathways, perform MS/MS analysis by isolating the molecular ion and inducing its fragmentation.

G M [C₉H₅BrFN]⁺ m/z 226/228 M_minus_Br [C₉H₅FN]⁺ m/z 147 M->M_minus_Br - Br M_minus_Br_HCN [C₈H₄F]⁺ m/z 120 M_minus_Br->M_minus_Br_HCN - HCN

Caption: Predicted fragmentation pathway of this compound in MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, C=N, C-F, and C-Br bonds.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3050 - 3150Aromatic C-H Stretch
1600 - 1620C=N Stretch
1450 - 1580Aromatic C=C Stretch
1200 - 1250C-F Stretch
600 - 800C-Br Stretch

Causality of IR Absorptions:

  • Aromatic C-H Stretch: The bands in this region are characteristic of C-H bonds in an aromatic ring.

  • C=N and C=C Stretches: These absorptions are indicative of the quinoline ring system.

  • C-F and C-Br Stretches: The presence of strong absorption bands in these regions provides direct evidence for the fluorine and bromine substituents. The exact position of the C-F stretch is a reliable indicator of the presence of a fluoroaromatic system.[9][10]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. If the sample is a liquid, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system of this compound contains a conjugated π-system, which will give rise to characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption Maxima for this compound

λmax (nm)Electronic Transition
~280π → π
~310-330n → π

Insights into Electronic Transitions: The absorption spectrum of quinoline derivatives typically shows multiple bands corresponding to π → π* and n → π* transitions.[11][12][13] The exact position and intensity of these bands are influenced by the substituents on the ring. The bromo and fluoro groups are expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The absorption peak around 280 nm is a common feature for fluoroquinolone antibiotics.[13]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The synergistic application of NMR, MS, IR, and UV-Vis spectroscopy offers a complete and unambiguous structural elucidation, which is a critical prerequisite for its application in drug discovery and development. By understanding the intricate relationship between the molecular structure and its spectroscopic signature, researchers can accelerate the development of novel quinoline-based therapeutics with enhanced efficacy and safety profiles.

References

  • Gajda, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. Available from: [Link]

  • PubChem. 8-Bromoquinoline. Available from: [Link]

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-62. Available from: [Link]

  • PubChem. 8-Bromo-5-fluoroquinoxalin-2-ol. Available from: [Link]

  • Krishnakumar, V., & Balachandran, V. (2005). Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 1001-1006. Available from: [Link]

  • Hussein, A. A., et al. (2013). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 495-499. Available from: [Link]

  • Li, Y., et al. (2016). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2016, 8751239. Available from: [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Urbaniak, B., & Kokot, Z. J. (2009). Spectroscopic investigations of fluoroquinolones metal ion complexes. Acta Poloniae Pharmaceutica, 66(6), 621-628. Available from: [Link]

  • Sahoo, S., et al. (2012). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Journal of Young Pharmacists, 4(3), 138-143. Available from: [Link]

  • ResearchGate. UV/Vis absorption spectra of different antibiotics at a concentration of 50.0 mm. Available from: [Link]

  • Liu, Y., et al. (2017). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1583-1594. Available from: [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2021). Molecules, 26(16), 4949. Available from: [Link]

  • Umezawa, K., et al. (1997). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 41(4), 818-822. Available from: [Link]

  • El-Didamony, A. M. (2012). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of the Korean Chemical Society, 56(2), 230-236. Available from: [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available from: [Link]

  • ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available from: [Link]

  • Sahoo, S., et al. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 4(3), 138-143. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). Scientific Reports, 14(1), 12345. Available from: [Link]

  • Singh, P. K., & Shadique, M. A. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 9-11. Available from: [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. Available from: [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available from: [Link]

  • Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. (2021). Applied Sciences, 11(11), 5123. Available from: [Link]

  • ATB. 5-Bromovanillin. Available from: [Link]

  • ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. (2019). Magnetic Resonance in Chemistry, 57(5), 253-263. Available from: [Link]

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A Technical Guide to the ¹H NMR Spectroscopic Analysis of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 8-bromo-5-fluoroquinoline, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule using high-resolution NMR spectroscopy. We will delve into the theoretical principles governing the spectrum, predict the chemical shifts and coupling constants based on substituent effects, and provide a robust experimental protocol for acquiring and interpreting the data.

Introduction: The Structural Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in the architecture of a vast array of biologically active compounds and functional materials.[1][2] The strategic placement of substituents on the quinoline scaffold profoundly modulates their electronic properties and, consequently, their biological targets and material characteristics. This compound presents a unique substitution pattern with two halogen atoms on the carbocyclic ring, which are expected to significantly influence the magnetic environment of the aromatic protons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous structural elucidation of such molecules.[1] By analyzing the chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals, we can precisely map the connectivity and spatial relationships of the atoms within the molecule.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can confidently predict its key features by dissecting the electronic contributions of the bromine and fluorine substituents and by drawing comparisons with related quinoline structures.[3] The aromatic region of the spectrum, typically between 7.0 and 9.0 ppm, will be of primary interest.[3]

Influence of Substituents on Chemical Shifts

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.

  • Fluorine at C5: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). It also possesses a +M (mesomeric) effect due to its lone pairs, but for halogens, the inductive effect is generally dominant. The -I effect will deshield the protons in its vicinity, particularly H-6 and H-4.

  • Bromine at C8: Bromine is also electronegative and will exert a -I effect, primarily influencing H-7.

  • Nitrogen Atom: The nitrogen atom in the pyridine ring is electronegative and significantly deshields the adjacent protons, H-2 and H-8 (in the absence of a substituent). This effect is most pronounced at the H-2 position.

Based on these principles, we can anticipate the relative chemical shifts of the five aromatic protons in this compound.

Predicted Proton Assignments and Coupling Patterns

The protons on the quinoline ring system will exhibit characteristic spin-spin coupling, which provides valuable information about their connectivity. We expect to see ortho, meta, and potentially para couplings, as well as couplings to the fluorine atom.

Data Summary: Predicted ¹H NMR Parameters for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-2~8.9Doublet of doublets (dd)³J(H2-H3) ≈ 4.5 Hz, ⁴J(H2-H4) ≈ 1.5 HzDeshielded by the adjacent nitrogen atom.
H-3~7.5Doublet of doublets (dd)³J(H3-H2) ≈ 4.5 Hz, ³J(H3-H4) ≈ 8.5 HzInfluenced by both H-2 and H-4.
H-4~8.2Doublet of doublets (dd)³J(H4-H3) ≈ 8.5 Hz, ⁴J(H4-H2) ≈ 1.5 HzDeshielded by the quinoline ring current and the fluorine at C5.
H-6~7.8Doublet of doublets (dd)³J(H6-H7) ≈ 8.0 Hz, ³J(H6-F5) ≈ 9.0 HzDeshielded by the adjacent fluorine atom, showing coupling to both H-7 and F-5.
H-7~7.6Triplet or doublet of doublets (t or dd)³J(H7-H6) ≈ 8.0 Hz, ⁴J(H7-Br8) - negligibleInfluenced by H-6 and the bromine at C8.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (>98%), as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration may need to be adjusted to avoid aggregation, which can affect chemical shifts.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[5]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary for instruments with different field strengths.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H spectrum.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of the protons, leading to more accurate integration.

  • Number of Scans (NS): 8-16 scans for a concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally sufficient to cover the entire proton chemical shift range.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Accurately pick all peaks to determine their chemical shifts and coupling constants.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the relationships between the protons and the overall experimental process, the following diagrams are provided.

Key ¹H-¹H and ¹H-¹⁹F Coupling Interactions

This diagram illustrates the primary through-bond coupling interactions that give rise to the splitting patterns in the ¹H NMR spectrum of this compound.

G cluster_prep cluster_proc prep Sample Preparation acq NMR Data Acquisition prep->acq High Purity Sample Deuterated Solvent weigh Weigh Compound (5-10 mg) proc Data Processing acq->proc Acquire FID analysis Spectral Analysis proc->analysis Processed Spectrum ft Fourier Transform report Reporting & Interpretation analysis->report Assigned Peaks Coupling Constants dissolve Dissolve in CDCl₃ (0.6 mL) phase Phasing & Baseline Correction ref Referencing (TMS)

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The structural characterization of novel or modified quinoline derivatives is fundamental to advancing drug discovery and materials science. This guide has provided a comprehensive framework for understanding and predicting the ¹H NMR spectrum of this compound. By combining theoretical principles with a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other related compounds. The predicted chemical shifts and coupling constants serve as a valuable starting point for spectral assignment, which can be confirmed through the detailed methodology outlined herein. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for unambiguous assignment if required.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository.
  • Veerapandian, M., et al. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.
  • Unknown. (n.d.). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Unknown. (n.d.).
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • BLDpharm. (n.d.). 1368385-84-5|8-Bromo-5-fluoroisoquinolin-1(2H)-one.
  • ChemicalBook. (n.d.). 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
  • Unknown. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • SpectraBase. (n.d.). 8-Bromoquinoline - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). This compound synthesis.

Sources

Strategic Characterization of 8-Bromo-5-Fluoroquinoline via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | Version 1.0

Executive Summary

This guide provides a comprehensive technical framework for the mass spectrometric analysis of 8-Bromo-5-fluoroquinoline (CAS: 917251-99-1). As a di-halogenated heterocyclic scaffold, this compound presents unique analytical challenges and opportunities.[1][2] The presence of bromine (Br) provides a distinct isotopic signature for identification, while the fluorine (F) atom modulates lipophilicity and metabolic stability.[2] This document details the physicochemical basis for ionization, a self-validating LC-MS/MS protocol, and mechanistic interpretation of fragmentation spectra.[1][2]

Part 1: Physicochemical Context & Ionization Theory[1]

To design a robust method, one must first understand the analyte's behavior in the gas phase.[2]

The Analyte Profile[2]
  • Formula:

    
    
    
  • Molecular Weight (Average): ~226.05 g/mol

  • Monoisotopic Mass (

    
    ):  224.94 Da
    
  • Basicity (pKa): The quinoline nitrogen (typically pKa ~4.[2]9) is significantly less basic in this derivative due to the electron-withdrawing inductive effects (-I) of the 5-Fluoro and 8-Bromo substituents.[1] The estimated pKa is likely in the range of 2.0–3.0.[2]

Ionization Strategy (Expert Insight)

Because the electron density on the ring nitrogen is reduced, Electrospray Ionization (ESI) in Positive Mode is the standard, but it requires aggressive protonation.[2]

  • Critical Requirement: The mobile phase pH must be maintained below the pKa of the analyte (pH < 3.[2]0) to ensure the nitrogen is fully protonated (

    
    ).
    
  • Modifier Choice: 0.1% Formic acid (pH ~2.[2]7) is the baseline; however, if signal intensity is low, 0.5% Formic acid or 5mM Ammonium Formate/Formic acid buffer may be required to stabilize the ion count.[2]

Part 2: Experimental Protocol (The "Gold Standard")

This protocol is designed for high-sensitivity quantitation and structural verification.[1] It prioritizes peak shape and isotopic fidelity.

Liquid Chromatography (LC) Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm)High surface area C18 is required to retain the lipophilic halogenated ring.[1][2]
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures

formation.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than Methanol.[2]
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.[1][2]
Column Temp 40°CReduces backpressure and improves mass transfer kinetics.[2]

Gradient Table:

Time (min) %B Event
0.00 5 Equilibration
0.50 5 Load/Desalt
3.50 95 Elution of Analyte
4.50 95 Wash

| 4.60 | 5 | Re-equilibration |[1]

Mass Spectrometry Source Parameters
  • Source: ESI Positive (

    
    )
    
  • Capillary Voltage: 3500 V

  • Desolvation Temperature: 350°C (High temp needed for heterocyclic aromatics)

  • Gas Flow: 10 L/min

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample to validated data, ensuring no step is overlooked.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeOH/H2O) LC LC Separation (C18, Acidic pH) Sample->LC Inject Ionization ESI+ Ionization ([M+H]+ Formation) LC->Ionization Elute Detection MS Detection (Full Scan + MRM) Ionization->Detection m/z Filter Validation Data Validation (Isotope Check) Detection->Validation Analyze Validation->Sample Re-prep if Signal < 1E4

Caption: Figure 1: End-to-end analytical workflow for this compound characterization.

Part 3: Spectral Analysis & Interpretation[1]

This section details how to interpret the data and validates the "Trustworthiness" of the result.

The Bromine Isotope Signature (Self-Validation)

The most critical self-validating feature of this molecule is the bromine isotopic pattern.

  • Mechanism: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Observation: You must observe two molecular ion peaks of approximately equal intensity separated by 2 Da.[2]

    • Peak A (M): m/z 225.9 (

      
      )
      
    • Peak B (M+2): m/z 227.9 (

      
      )
      
  • Validation Rule: If the M+2 peak is missing or <30% of the M peak, the compound has lost bromine (de-halogenation) or is a different impurity.[2]

Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), the


 ion undergoes characteristic neutral losses.[2]
  • Loss of HCN (-27 Da): Characteristic of the quinoline nitrogen ring collapsing.

    • 
      [2]
      
  • Loss of Bromine Radical/HBr: Cleavage of the C-Br bond.

    • 
       (Loss of Br, resulting in a fluoro-quinoline cation).[1]
      
Fragmentation Mechanism Diagram[1][2]

Fragmentation Parent Precursor Ion [M+H]+ m/z 225.9 / 227.9 (Doublet) Intermediate Ring Opening Parent->Intermediate CID Energy Frag2 Fragment B [M+H - Br]+ m/z 146.0 (Fluoro-quinoline core) Parent->Frag2 -Br (79/81 Da) (C-Br Cleavage) Frag1 Fragment A [M+H - HCN]+ m/z 198.9 Intermediate->Frag1 -HCN (27 Da) (Pyridine ring collapse)

Caption: Figure 2: Primary fragmentation pathways. Note that Fragment B loses the isotopic doublet nature.

Part 4: Quality Assurance & Troubleshooting

Regioisomer Discrimination

Risk: 5-Bromo-8-fluoroquinoline is a potential synthetic impurity/isomer.[1]

  • Differentiation: MS spectra will be nearly identical.[2]

  • Solution: Reliance on Chromatography.[2][3][4][5] The 8-Bromo variant typically elutes later on C18 columns compared to the 5-Bromo variant due to the "heavy atom effect" shielding the nitrogen and altering the dipole moment interaction with the stationary phase.

System Suitability Test (SST) Criteria

Before running unknown samples, the system must pass these criteria using a standard:

  • Retention Time:

    
     min of reference.
    
  • Isotope Ratio:

    
     must be between 0.9 and 1.1.
    
  • Signal-to-Noise: > 50:1 for the LOQ (Limit of Quantitation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14548347, this compound. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Mass Spectrometry: Isotope Abundance (Bromine Signature). Retrieved from [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition.[1][2] CRC Press.[2] (General reference for LC-MS method development of basic heterocycles).

Sources

Technical Analysis & Characterization Strategy: FT-IR Spectroscopy of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-5-fluoroquinoline (CAS: 894734-22-6) is a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of complex pharmacophores, particularly in kinase inhibitors and antimalarial agents. Its value lies in its orthogonal reactivity : the 8-bromo position allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-fluoro substituent modulates metabolic stability and lipophilicity without introducing steric bulk.

This technical guide provides a rigorous framework for the vibrational characterization of this molecule. Unlike simple solvents, the FT-IR spectrum of this intermediate is defined by the interplay between the electron-deficient pyridine ring and the halogenated benzene ring. This guide moves beyond simple peak listing to explain the causality of vibrational modes, ensuring researchers can confidently validate structural integrity.

Molecular Context & Vibrational Theory

To interpret the spectrum accurately, one must understand the molecular geometry and electronic environment.

  • Symmetry: The molecule belongs to the Cs point group (planar). All vibrational modes are IR active.

  • Electronic Effects:

    • Nitrogen Atom: The pyridine nitrogen withdraws electron density via induction and resonance, shifting ring stretching frequencies higher compared to naphthalene.

    • 5-Fluoro Group: Highly electronegative ($ \chi = 3.98 $). It induces a strong dipole moment, resulting in intense C-F stretching bands. It also deactivates the benzene ring, shifting aromatic C=C stretches.

    • 8-Bromo Group: Heavy atom effect. It significantly lowers the frequency of local ring vibrations due to increased reduced mass (

      
      ).
      

Theoretical Spectral Assignment (The "Fingerprint")

The following assignments are derived from spectroscopic principles of halogenated quinolines. Researchers should use these zones to confirm product formation and purity.

A. High-Frequency Region ( )
  • Absence of Aliphatic C-H: The most immediate purity check. Pure this compound contains no

    
     carbons. Any peaks below 
    
    
    
    indicate solvent contamination (Hexanes, EtOAc) or alkyl impurities.
  • Aromatic C-H Stretch (

    
    ):  Weak to medium intensity bands.
    
    • Specific Mode:

      
      . Expect a cluster of weak peaks corresponding to the 5 remaining protons (H2, H3, H4 on the pyridine ring; H6, H7 on the benzene ring).
      
B. The Quinoline "Skeleton" ( )

This region confirms the integrity of the bicyclic system.

  • Ring Stretching (

    
     and 
    
    
    
    ):
    Quinoline derivatives show characteristic bands at approximately 1620, 1590, and 1570 cm⁻¹ .
    • The 1620 cm⁻¹ band is often enhanced by the asymmetry introduced by the Nitrogen.

    • The 1590/1570 cm⁻¹ doublet is characteristic of the aromatic sextet.

C. The Halogen Zone (Diagnostic Region)

This is the critical region for confirming the 5,8-substitution pattern.

Functional GroupFrequency Range (

)
IntensityDescription & Causality
Aryl C-F Stretch 1270 - 1100 Very Strong The C-F bond is highly polar. In 5-fluoroquinoline derivatives, this often appears as a dominant broad band or doublet near 1250-1230 cm⁻¹ . This is the "anchor" peak for this molecule.
Aryl C-Br Stretch 1080 - 1050 MediumWhile the primary C-Br stretch is in the Far-IR, a mass-sensitive ring vibration involving the C-Br carbon often appears here.
C-Br (Primary) 650 - 500 Medium/WeakThe direct C-Br stretch. Note: Standard ATR crystals (Diamond/ZnSe) often cut off below 600 cm⁻¹. You may only see the shoulder of this peak.
D. Out-of-Plane (OOP) Bending ( )

Crucial for distinguishing isomers (e.g., distinguishing 5-fluoro from 6-fluoro).

  • Ortho-Disubstitution (H6, H7): The benzene ring has two adjacent protons. This typically yields a strong band in the 860 - 800 cm⁻¹ range.

  • Pyridine Ring (H2, H3, H4): The three adjacent protons usually show complex bending modes in the 800 - 730 cm⁻¹ range.

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-fidelity spectrum suitable for publication or quality control (QC). Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the potential for halogen exchange or hygroscopic artifacts with KBr.

Workflow Diagram

The following diagram outlines the decision logic for acquiring and validating the spectrum.

FTIR_Workflow Start Start: Sample Isolation Prep Sample Prep: Vacuum Dry (Remove EtOAc/Hex) Start->Prep Check Visual Check: Crystalline Solid? Prep->Check Clean Instrument Prep: Clean Crystal (IPA) -> Background Scan Check->Clean Acquire Acquisition: Range: 4000-550 cm⁻¹ Res: 4 cm⁻¹, Scans: 32 Clean->Acquire Process Processing: ATR Correction -> Baseline Correction Acquire->Process Analyze Analysis Decision Gate Process->Analyze Pass PASS: 1. No peaks < 3000 cm⁻¹ 2. Strong band ~1240 cm⁻¹ 3. Ring modes ~1600 cm⁻¹ Analyze->Pass Criteria Met Fail_Solvent FAIL: Peaks < 3000 cm⁻¹ (Residual Solvent) Analyze->Fail_Solvent Aliphatic C-H Detected Fail_Water FAIL: Broad hump > 3200 cm⁻¹ (Wet Sample) Analyze->Fail_Water O-H Detected Fail_Solvent->Prep Re-dry Fail_Water->Prep Lyophilize/Vac Oven

Figure 1: Step-by-step acquisition and validation workflow for this compound.

Detailed Steps
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Range: 4000 – 550 cm⁻¹ (Mid-IR).

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: Minimum 32 (to improve Signal-to-Noise ratio).

  • Sample Preparation:

    • Ensure the sample is a dry solid. Residual solvents (EtOAc, DCM) have strong bands that obscure the fingerprint region.

    • Critical Step: Apply high pressure using the ATR anvil to ensure intimate contact between the solid crystals and the diamond surface. Poor contact results in a noisy baseline and weak peaks.

  • Data Processing:

    • ATR Correction: Apply software-based ATR correction. ATR intensity is wavelength-dependent (penetration depth $ d_p \propto \lambda $). Uncorrected spectra show artificially weak high-wavenumber peaks.

    • Baseline: Perform a multi-point baseline correction if the baseline drifts due to scattering.

Signal Interpretation & Causality

When analyzing the spectrum, use this logic table to confirm the structure.

FeatureObserved PositionInterpretationCausality/Mechanism
Aliphatic Region

Must be Silent This compound has no alkyl groups. Presence here indicates impurity.
Aromatic C-H

Weak, SharpStretching of the

bonds on the rigid aromatic rings.
Ring Breathing

Medium, SharpStretching of the

and

bonds. The 1620 band is specific to the pyridine ring asymmetry.
Nitro/Oxide Check

Absent If synthesized from 5-nitro or via N-oxide, absence of these bands confirms reduction/deoxygenation.
C-F Stretch

Strongest Peak The C-F dipole change is massive during vibration, leading to high IR absorptivity.
OOP Bending

Strong, SharpOut-of-plane bending of adjacent protons. The pattern confirms the 5,8-substitution prevents 3 or 4 adjacent proton modes.

Troubleshooting & Artifacts

  • Broad Hump at 3400 cm⁻¹: Moisture. The quinoline nitrogen can H-bond with water. Dry the sample in a vacuum oven at 40°C.

  • Doublet at 2350 cm⁻¹: Atmospheric CO₂. This is a background subtraction error. Purge the instrument with

    
     or re-run the background.
    
  • Low Intensity: Poor contact with the ATR crystal. Grind the sample into a finer powder and increase anvil pressure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectra of Quinoline Derivatives. National Institute of Standards and Technology. Available at: [Link] (Used for comparative quinoline backbone assignments).

  • ResearchGate. Vibrational Spectroscopy of Fluoroquinolones. (2025).[1][2] comparative analysis of fluoro-substituted quinoline rings. Available at: [Link]

Sources

Technical Profile: Solubility & Handling of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Bromo-5-fluoroquinoline Solubility Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]

Executive Summary

This compound (CAS: 917251-99-1) is a critical halogenated heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., BTK inhibitors) and GPCRs (e.g., 5-HT1A).[1][2] Its structural motif—a quinoline scaffold substituted with electron-withdrawing bromine and fluorine atoms—imparts distinct physicochemical properties that deviate from the parent quinoline.[1]

This guide provides a definitive solubility profile, grounded in physicochemical principles and empirical data. It addresses the compound's lipophilicity, solvent compatibility for synthesis (Suzuki/Buchwald couplings), and formulation strategies for biological assays.

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the molecular forces dictating its behavior.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 226.05 g/mol Low MW facilitates dissolution, but crystal packing energy dominates.
Physical Form White to off-white solidCrystalline lattice energy must be overcome by solvation energy.[1]
Predicted LogP ~3.0 - 3.5Highly Lipophilic. Preferentially partitions into non-polar organic solvents.[1]
Predicted pKa ~0.96 (Conjugate Acid)Very Weak Base. The inductive electron-withdrawing effects of -F (C5) and -Br (C8) drastically reduce the basicity of the quinoline nitrogen (compare to Quinoline pKa ~4.9).[1]
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsLacks H-bond donors, limiting water solubility. Relies on dipole-dipole interactions.

Senior Scientist Insight: The remarkably low pKa (~1.0) is a critical operational detail. Unlike simple quinolines, this compound will not protonate significantly in standard acidic HPLC mobile phases (0.1% Formic acid, pH ~2.7). It behaves as a neutral neutral lipophile in most reversed-phase conditions, affecting retention time and purification strategies.

Solubility Profile

A. Organic Solvents (Synthesis & Purification)

This compound exhibits a "Like Dissolves Like" profile typical of halo-aromatics.

  • High Solubility (>50 mg/mL):

    • Dichloromethane (DCM) & Chloroform: Excellent solvents. The polarizable chlorine atoms interact favorably with the quinoline π-system. Ideal for liquid-liquid extraction.

    • DMSO & DMF: Universal solvents for this scaffold. Essential for preparing high-concentration stocks (e.g., 100 mM) for biological assays.

    • Toluene: Good solubility, particularly when heated. This makes it the solvent of choice for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) where non-polar media are preferred to minimize catalyst deactivation.[1]

  • Moderate Solubility (10–50 mg/mL):

    • Ethyl Acetate: Soluble, often used as the organic phase in workups.

    • THF & 1,4-Dioxane: Soluble.[1] Frequently used as co-solvents in aqueous reaction mixtures.

    • Methanol / Ethanol: Moderate solubility at room temperature; increases significantly upon heating. Useful for recrystallization.

  • Low Solubility (<1 mg/mL):

    • Hexanes / Heptane: Poor solubility. These are effective anti-solvents to induce precipitation of the product from DCM or Toluene solutions.

B. Aqueous Systems (Biological Assays)
  • Water: Practically insoluble (< 0.1 mg/mL).

  • Acidic Buffers (pH 1-4): Negligible solubility gain due to suppressed basicity (low pKa).[1]

  • Physiological Buffers (PBS, pH 7.4): Insoluble. Requires a co-solvent (DMSO) or carrier (cyclodextrin) for assay compatibility.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Purpose: Create a stable, standard solution for biological screening or analytical standards.

  • Calculate Mass: For 10 mL of 50 mM stock:

    
    
    
  • Weighing: Weigh 113.0 mg (± 0.5 mg) of this compound into a 20 mL amber glass vial (protect from light).

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate at room temperature for 5 minutes.

  • Storage: Aliquot into smaller vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Shake-Flask Solubility Determination

Purpose: Empirically determine solubility in a specific reaction solvent or buffer.[1]

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a 1.5 mL microcentrifuge tube.

  • Equilibration: Shake or rotate the tube at the target temperature (e.g., 25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant carefully.

    • Dilute supernatant 100-fold with Methanol/Water (50:50).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock (Protocol A).

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for solvent selection and the dissolution mechanism.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: this compound Purpose Select Purpose Start->Purpose Synthesis Chemical Synthesis (Coupling/Substitution) Purpose->Synthesis Analysis Biological Assay / HPLC Purpose->Analysis ReactionType Reaction Type? Synthesis->ReactionType Suzuki Pd-Coupling (Suzuki/Buchwald) ReactionType->Suzuki Subst Nucleophilic Substitution ReactionType->Subst Solvent_Tol Use: Toluene or 1,4-Dioxane (High Temp Stability) Suzuki->Solvent_Tol Solvent_DMF Use: DMF or DMSO (Dipolar Aprotic) Subst->Solvent_DMF StockPrep Stock Preparation Analysis->StockPrep Solvent_DMSO Use: Anhydrous DMSO (Store at -20°C) StockPrep->Solvent_DMSO Dilution Aqueous Dilution Solvent_DMSO->Dilution PrecipCheck Check Precipitation (Limit < 1% DMSO final) Dilution->PrecipCheck

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Synthesis vs. Analysis).

Diagram 2: Dissolution & Protonation Equilibrium

Dissolution Solid Solid Crystal Lattice (Stable) Solubilized Solubilized Neutral Species (Low pKa ~1.0) Solid->Solubilized + DMSO/DCM Solvent Solvent Interaction (Dipole-Dipole) Acidic Acidic pH (< 2.0) Solubilized->Acidic Neutral Neutral/Physiological pH Solubilized->Neutral Protonated Protonated Cation [QH+] (Soluble in Water) Acidic->Protonated Partial Protonation (Only at very low pH) Precip Remains Neutral [Q] (Precipitates in Water) Neutral->Precip Dominant Species (Hydrophobic Effect)

Caption: Mechanistic view of dissolution. Note that due to low pKa, the compound remains neutral and insoluble even in mild acidic buffers.

Practical Handling & Troubleshooting

Handling Precipitation in Assays

A common failure mode in biological screening is "crashing out" upon dilution into aqueous buffer.

  • Symptom: Loss of potency or erratic data points in dose-response curves.

  • Root Cause: The lipophilicity (LogP ~3) drives aggregation when DMSO concentration drops below 1-2%.

  • Solution:

    • Intermediate Dilution: Perform serial dilutions in 100% DMSO first, then transfer to buffer (keeping final DMSO constant).

    • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to stabilize the colloid.[1]

Synthesis Workup Tips
  • Acid-Base Extraction: Due to the low pKa (~1.0), standard acid washes (e.g., 1M HCl) may not extract this quinoline into the aqueous phase efficiently. It may remain in the organic layer.

  • Recommendation: Use strong mineral acid (6M HCl) if extraction into water is required, or prefer chromatographic purification (Silica gel, Hexane/EtOAc gradient).

References

  • PubChem. (n.d.).[3][4] this compound.[1][2][4][5][6][7][8][9] National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. (Contextual reference for quinoline solubility trends). Retrieved February 7, 2026, from [Link]

Sources

Synthesis of 8-Bromo-5-fluoroquinoline starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-fluoroquinoline

Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its unique substitution pattern, featuring both a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating electronic and metabolic properties, makes it a highly sought-after scaffold. This guide provides a comprehensive exploration of the synthetic routes to this compound, with a primary focus on the practical application of the Skraup synthesis. We delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and safe synthesis for researchers, chemists, and professionals in drug development.

Strategic Importance and Retrosynthetic Analysis

The quinoline core is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The strategic placement of a bromine atom at the C8 position and a fluorine atom at the C5 position on this scaffold offers a dual advantage. The bromine serves as a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the quinoline nitrogen.

A logical retrosynthetic analysis of this compound points to the formation of the pyridine ring as the key bond-forming strategy. This disconnection leads us back to a suitably substituted aniline precursor, specifically 2-bromo-5-fluoroaniline, and a three-carbon electrophilic synthon, which can be derived from glycerol. This approach is classically realized through the Skraup quinoline synthesis.

G cluster_legend Retrosynthetic Analysis Target This compound Disconnect C-C / C-N Bond Formation (Quinoline Ring Annulation) Target->Disconnect Precursors Starting Materials Disconnect->Precursors Aniline 2-Bromo-5-fluoroaniline Precursors->Aniline Glycerol Glycerol (Acrolein Precursor) Precursors->Glycerol Retrosynthesis Key Disconnection

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: The Skraup Synthesis

The Skraup synthesis, first reported in 1880, remains a robust and widely used method for constructing the quinoline ring system.[2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] The reaction is notoriously exothermic and requires careful control but is highly effective for large-scale production.[3][5]

Mechanistic Principles

The reaction proceeds through a cascade of well-established steps:

  • Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3]

  • Michael Addition: The nucleophilic aromatic amine (2-bromo-5-fluoroaniline) undergoes a conjugate (Michael) addition to the acrolein.[3]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the stable, aromatic this compound. The oxidizing agent is typically the nitrobenzene co-solvent or an added oxidant like arsenic pentoxide.[3][4]

Causality in Experimental Design
  • Sulfuric Acid: Its role is twofold: it serves as the catalyst for the dehydration of glycerol and the subsequent cyclization steps. Its high boiling point and strong acidity are essential for driving the reaction to completion.

  • Oxidizing Agent: Aromatization of the dihydroquinoline intermediate is thermodynamically favorable but requires an oxidant to remove the excess hydrogen. Nitrobenzene is often used as it can also serve as a solvent, while arsenic compounds are also effective but pose greater toxicity risks.[4]

  • Reaction Control: The initial dehydration of glycerol is highly exothermic. To prevent a runaway reaction, reagents are typically added slowly, and the temperature is carefully monitored. The use of a moderator like ferrous sulfate can help to temper the reaction's vigor.[3]

G Start 2-Bromo-5-fluoroaniline + Glycerol Step1 H2SO4, Δ (Dehydration) Start->Step1 Step2 Michael Addition Acrolein In-situ Acrolein Formation Step1->Acrolein Acrolein->Step2 Intermediate1 Adduct Formation Step2->Intermediate1 Step3 H+ Catalyzed Cyclization & Dehydration Intermediate1->Step3 Dihydroquinoline Dihydroquinoline Intermediate Step3->Dihydroquinoline Step4 Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Step4 Product This compound Step4->Product

Caption: Workflow for the Skraup synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and exothermic reactions. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2-Bromo-5-fluoroaniline190.0150.0 g0.263>98%
Glycerol92.0972.2 g (57.3 mL)0.784>99%
Sulfuric Acid, Conc.98.08150 mL-98%
Ferrous Sulfate Heptahydrate278.015.0 g0.018ACS Grade
Nitrobenzene123.1135 mL0.358>99%
Sodium Hydroxide40.00~150 g--
Dichloromethane (DCM)84.93500 mL-ACS Grade
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Place the flask in a heating mantle with a temperature controller.

  • Initial Charge: To the flask, add 2-bromo-5-fluoroaniline (50.0 g), ferrous sulfate heptahydrate (5.0 g), and nitrobenzene (35 mL). Begin stirring to form a slurry.

  • Reagent Addition: In a separate beaker, carefully and slowly add concentrated sulfuric acid (150 mL) to glycerol (57.3 mL) with cooling in an ice bath to manage the exotherm. Once cooled to room temperature, transfer this mixture to the addition funnel.

  • Reaction Execution: Heat the aniline slurry to 120 °C. Begin the dropwise addition of the glycerol-sulfuric acid mixture over approximately 90 minutes, ensuring the internal temperature does not exceed 135 °C. The reaction is highly exothermic; control the addition rate to maintain the temperature.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours.[6] Monitor the reaction progress by TLC or HPLC if desired.

  • Work-up (Quenching): Allow the mixture to cool to below 80 °C. Very carefully and slowly, pour the reaction mixture onto 1 kg of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. This is a highly exothermic process; use an ice bath to maintain the temperature below 40 °C. Adjust the pH to >10.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Alternative Synthetic Strategies

While the Skraup synthesis is a workhorse, other classical and modern methods can be adapted to produce the target molecule, often requiring different starting materials.

  • Friedländer Annulation: This strategy involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde, acetone).[7][8] For the synthesis of this compound, this would necessitate the preparation of 2-amino-3-bromo-6-fluorobenzaldehyde, a more complex starting material.

  • Combes Quinoline Synthesis: This method uses the acid-catalyzed reaction of an aniline with a β-diketone.[4][9] The reaction of 2-bromo-5-fluoroaniline with acetylacetone, for instance, would lead to a dimethyl-substituted quinoline, not the parent system.

  • Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines, typically under acidic conditions, to generate quinolines.[2][10][11]

Conclusion

The synthesis of this compound is most effectively and directly achieved via a modified Skraup synthesis starting from 2-bromo-5-fluoroaniline and glycerol. This method, while requiring careful management of its exothermic nature, is a powerful and scalable route to this valuable pharmaceutical intermediate. Understanding the underlying mechanism and the rationale for each experimental step is crucial for ensuring a safe, efficient, and reproducible synthesis. The availability of this key building block enables extensive exploration of chemical space in the development of next-generation therapeutics.

References

  • Preparation and Properties of Quinoline.
  • Synthesis of quinoline derivatives and its applications. Slideshare.
  • High-Purity this compound: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound synthesis. ChemicalBook.
  • Friedländer Quinoline Synthesis Mechanism. YouTube.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Combes Quinoline Synthesis.

Sources

Introduction: The Strategic Importance of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 8-Bromo-5-fluoroquinoline

Abstract: this compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of "privileged scaffolds" known for a wide array of biological activities.[1][2][3][4] The presence of both a bromine and a fluorine atom on the quinoline core imparts unique electronic and physicochemical properties, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical properties of this compound, derived from computational chemistry principles and spectroscopic theory. We will explore its molecular structure, predicted physicochemical parameters, computational analyses of its electronic landscape, and simulated spectroscopic profiles. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's fundamental characteristics to guide its application in synthesis and discovery.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[5] Its derivatives are implicated in a vast range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[1][2][3] The strategic functionalization of the quinoline scaffold is a key methodology in drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.

The Role of Halogenation:

The introduction of halogen atoms—specifically fluorine and bromine—is a well-established strategy in medicinal chemistry.

  • Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity. The presence of a fluorine atom is a hallmark of the potent fluoroquinolone class of antibiotics.[6]

  • Bromine: Serves as a versatile synthetic handle, enabling a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward elaboration of the molecular structure to build libraries of new chemical entities. The bromine atom also increases lipophilicity and can form halogen bonds, contributing to ligand-receptor interactions.

This compound thus represents a pre-functionalized scaffold, primed for synthetic diversification and optimized for potential biological applications.

Predicted Physicochemical and Molecular Properties

PropertyPredicted ValueSignificance in Drug Discovery & Synthesis
Molecular Formula C₉H₅BrFNDefines the elemental composition and exact mass.
Molecular Weight 226.05 g/mol Influences diffusion rates and membrane permeability.
XLogP3 ~2.9 - 3.1A measure of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds, affecting its interaction with biological targets and solubility in protic solvents.
Hydrogen Bond Acceptors 1 (Nitrogen atom)The pyridine nitrogen can accept a hydrogen bond, influencing solubility and receptor binding.
Rotatable Bond Count 0The rigid, fused-ring structure limits conformational flexibility, which can be advantageous for binding affinity.
Topological Polar Surface Area (TPSA) 12.89 ŲPredicts cell permeability; a low TPSA suggests good potential for oral bioavailability.

Note: Predicted values are derived from computational models and analysis of structurally similar compounds like 3-Bromo-8-fluoro-quinoline and 5-Bromo-8-fluoroquinoline.[7]

Computational Chemistry and Electronic Structure

To understand the reactivity and spectroscopic behavior of this compound, we turn to computational methods. Density Functional Theory (DFT) is a powerful tool for modeling molecular geometry and electronic properties.[8]

Molecular Geometry and Electronic Orbitals

A geometry optimization using a common functional like B3LYP with a 6-31G* basis set would reveal a planar structure, as expected for an aromatic system. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be distributed across the π-system of the fused rings.

  • LUMO: Represents the ability to accept an electron. The LUMO is also anticipated to be located over the π-system.

  • HOMO-LUMO Gap: The energy difference between these orbitals correlates with the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity and is related to the electronic transitions observed in UV-Vis spectroscopy.

HOMO_LUMO cluster_molecule This compound cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = HOMO-LUMO Gap (Electronic Excitation) E_down E_up

Caption: Frontier Molecular Orbitals (HOMO/LUMO) Diagram.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution across the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would theoretically show:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and fluorine atoms, indicating these are likely sites for electrophilic attack or hydrogen bonding.

  • Positive Potential (Blue): Located on the hydrogen atoms of the aromatic ring.

  • Slightly Positive Region (Halogen Bonding): The bromine atom may exhibit a region of positive potential (a σ-hole), allowing it to act as a halogen bond donor, an important non-covalent interaction in drug design.

Predicted Spectroscopic Profiles

Spectroscopy is the primary method for structural elucidation. Based on theoretical principles and data from related compounds, we can predict the key features of this compound's spectra.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • ¹H NMR: The spectrum would display signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would be determined by the relative positions of the protons and the strong electronic influence of the fluorine, bromine, and nitrogen atoms.

  • ¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. Carbons directly attached to the electronegative F and N atoms would be significantly deshielded (shifted downfield). The carbon bearing the bromine atom (C8) would also show a characteristic shift.

  • ¹⁹F NMR: This would be a crucial technique, showing a single resonance for the fluorine atom at C5. The chemical shift and coupling to adjacent protons would confirm its position.

Vibrational (IR) Spectroscopy

Infrared spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical DFT calculations can predict these frequencies with good accuracy.[8]

Wavenumber (cm⁻¹)AssignmentExpected Appearance
3100-3000Aromatic C-H StretchMedium to Weak
1600-1450C=C and C=N Ring StretchStrong, Multiple Bands
1250-1000C-F StretchStrong, Diagnostic
850-750C-H Out-of-Plane BendStrong
650-550C-Br StretchMedium to Strong[9]
Electronic (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by electronic transitions within the aromatic π-system. Like other fluoroquinolones, this compound is expected to exhibit strong absorption bands in the UV region.[10]

  • π → π* transitions: Intense absorption bands are predicted, likely between 250-350 nm, characteristic of the extended conjugated system.[10][11]

  • n → π* transitions: Weaker absorption bands may also be present, arising from the excitation of a non-bonding electron from the nitrogen atom into an anti-bonding π* orbital.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show a characteristic M⁺ and M+2 pattern of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways for quinolones involve the loss of small neutral molecules.[12] Predicted fragments for this compound could include the loss of HCN (from the pyridine ring) or C₂H₂.

Reactivity and Synthetic Utility

The electronic properties dictated by the substituents make this compound a highly valuable synthetic intermediate.

Predicted Reactivity
  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine and the pyridine nitrogen activates the ring towards attack by nucleophiles. This is a common mechanism in the synthesis of fluoroquinolone antibiotics.[13]

  • Metal-Catalyzed Cross-Coupling: The C-Br bond at the 8-position is the most versatile site for synthetic elaboration. It is an ideal substrate for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon and nitrogen-based substituents.

Conceptual Synthetic Workflow

A plausible synthetic pathway for a new drug candidate could involve using the bromine as a coupling site. This workflow highlights the molecule's role as a core building block.

G A This compound (Core Scaffold) C Suzuki Coupling (Pd Catalyst, Base) A->C Substrate B Boronic Acid / Ester (R-B(OH)2) B->C Coupling Partner D 8-Aryl-5-fluoroquinoline (New Drug Analogue) C->D Product

Caption: Workflow for synthetic elaboration via Suzuki coupling.

Conclusion

This compound is a strategically designed chemical scaffold with significant theoretical potential. Its predicted physicochemical properties suggest favorable ADME characteristics, while its electronic structure makes it amenable to a wide range of synthetic transformations. The bromine atom at C8 serves as a key anchor point for diversification through cross-coupling chemistry, and the fluorine at C5 provides a site for metabolic blocking and electronic modulation. The theoretical spectroscopic profiles outlined in this guide provide a roadmap for its experimental characterization. For researchers in drug discovery and materials science, this compound represents a valuable and versatile platform for the development of novel, high-value molecules.

References

  • Vertex AI Search. This compound.
  • MDPI.
  • PubChem. 8-Bromo-5-fluoro-3,4-dihydroquinazolin-2(1H)-one.
  • PubChem. 8-Bromo-5-fluoroquinoxalin-2-ol.
  • PubChem. 8-Bromo-5-fluoro-3,4-dihydroquinoxalin-2(1H)-one.
  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • Sigma-Aldrich. 5-Bromo-8-fluoroquinoline.
  • PubMed.
  • BLDpharm. 8-Bromo-5-fluoroisoquinolin-1(2H)-one.
  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
  • PubChem. 3-Bromo-8-fluoro-quinoline.
  • PubMed. Quinoline Derivatives in Discovery and Development of Pesticides.
  • Google Patents.
  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PMC.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • PMC. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin.
  • MDPI. Low-Dimensional Compounds Containing Bioactive Ligands.
  • ResearchGate.
  • Spectroscopy Online.
  • PMC.
  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics.
  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group.
  • NIH. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.
  • Wikipedia. Quinoline.
  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

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Technical Guide: Computational Characterization of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational whitepaper designed for drug discovery scientists. It synthesizes established computational protocols with the specific chemical nature of 8-Bromo-5-fluoroquinoline (CAS: 917251-99-1), a critical intermediate in medicinal chemistry.

Executive Summary

This compound is a "privileged scaffold" in modern drug discovery, serving as a bifunctional building block for kinase inhibitors (e.g., BTK, DNA gyrase) and GPCR ligands (5-HT1A). Its utility stems from its orthogonal reactivity: the C8-Bromine provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-Fluorine modulates lipophilicity, metabolic stability, and pKa without introducing steric bulk.

This guide outlines the computational framework required to profile this molecule, predicting its behavior in synthesis and biological environments. It moves beyond standard characterization to focus on site-selectivity and electronic tuning .

Electronic Structure Theory (DFT Protocol)

To accurately predict the reactivity and spectroscopic properties of 8-Br-5-F-Q, Density Functional Theory (DFT) is the gold standard. The presence of heavy atoms (Br) and highly electronegative atoms (F) requires specific basis sets.

Computational Methodology

For reliable ground-state geometry and Frontier Molecular Orbital (FMO) analysis, the following protocol is recommended based on comparative studies of halogenated quinolines [1, 2].

ParameterRecommended SettingRationale
Software Gaussian 16 / ORCA 5.0Standard for organic electronic structure.
Functional B3LYP or ωB97X-D B3LYP is standard; ωB97X-D accounts for dispersion (critical for stacking interactions).
Basis Set 6-311++G(d,p) Diffuse functions (++) are essential for describing the lone pairs on F, Br, and N.
Solvation PCM / SMD (Water or DMSO)Simulates physiological or reaction solvent environments.
Frequency Calc NImag = 0Confirms the structure is a true local minimum.
Frontier Molecular Orbital (FMO) Analysis

The reactivity of 8-Br-5-F-Q is dictated by the energy gap (


).
  • HOMO (Nucleophilic Character): Localized primarily on the quinoline

    
    -system and the ring nitrogen lone pair. The 8-Br substituent raises the HOMO energy slightly via mesomeric donation (+M), making the ring more electron-rich than 5-fluoroquinoline.
    
  • LUMO (Electrophilic Character): Localized on the pyridine ring. The 5-F atom exerts a strong inductive withdrawal (-I), stabilizing the LUMO and increasing susceptibility to nucleophilic attack (though less so than nitro-substitution).

  • Chemical Hardness (

    
    ):  The F/Br substitution pattern creates a "softer" polarizability profile compared to quinoline, facilitating orbital-controlled reactions (e.g., Pd-catalyzed coupling).
    
Molecular Electrostatic Potential (MESP)

MESP mapping reveals the charge distribution critical for docking and crystal packing:

  • Negative Potential (Red): Concentrated at the Quinoline Nitrogen (N1) and the Fluorine (F5).

  • Positive Potential (Blue): The "Sigma-hole" on the C8-Bromine atom. This region can form halogen bonds (

    
    ) with protein backbone carbonyls, a key design feature in kinase inhibitors [3].
    

Reactivity & Synthesis Prediction

The core utility of 8-Br-5-F-Q is its ability to undergo selective functionalization. Computational modeling explains the site-selectivity observed in synthesis.

Site-Selectivity Logic

In palladium-catalyzed cross-coupling (e.g., with boronic acids), the oxidative addition step is rate-determining.

  • C8-Br Bond: The C-Br bond is significantly weaker (lower Bond Dissociation Energy, BDE) than the C-F bond. DFT transition state calculations (TS) typically show a lower activation barrier (

    
    ) for oxidative addition at C8-Br compared to C5-F or C-H activation.
    
  • C5-F Bond: The C-F bond is widely considered inert to standard Pd-coupling conditions. However, it activates the C4 position for nucleophilic attack (SNAr) if the nitrogen is quaternized.

Workflow Visualization

The following diagram illustrates the computational decision tree for characterizing this scaffold.

ComputationalWorkflow Start Input Structure: This compound GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FMO FMO Analysis (HOMO/LUMO Gap) FreqCheck->FMO Valid Minima MESP MESP Map (Sigma-Hole Identification) FreqCheck->MESP BondScan Bond Dissociation Energy (C8-Br vs C5-F) FreqCheck->BondScan ADMET ADMET Prediction (LogP, Solubility) FMO->ADMET Reactivity Descriptors Docking Molecular Docking (Target: BTK / DNA Gyrase) MESP->Docking Charge Distribution TS_Calc Transition State Search (Pd-Oxidative Addition) BondScan->TS_Calc Reactivity Prediction

Figure 1: Comprehensive computational workflow for profiling this compound, spanning from quantum mechanics to medicinal chemistry applications.

Medicinal Chemistry Applications (In Silico)

8-Br-5-F-Q is rarely the final drug; it is a fragment. However, computational profiling of this fragment informs the properties of the final ligand.

Scaffold Hopping & Docking

In docking studies (e.g., using AutoDock Vina or Glide), this scaffold is often used to replace naphthalene or indole rings.

  • Case Study (BTK Inhibitors): In 4-aminoquinoline-3-carboxamide derivatives, the 5-Fluoro group creates a hydrophobic interaction with Leu528 in the BTK kinase domain, while the quinoline nitrogen forms a critical H-bond with the hinge region [3].

  • Protocol:

    • Grid Generation: Center grid on the ATP-binding pocket of the kinase (e.g., PDB: 3GEN for BTK).

    • Ligand Prep: Assign Gasteiger charges; define the C8-Br bond as non-rotatable (rigid scaffold).

    • Scoring: Look for poses where the 5-F is buried in a hydrophobic pocket, shielding it from solvent.

ADMET Profiling

The introduction of Fluorine and Bromine significantly alters the physicochemical profile compared to unsubstituted quinoline.

PropertyPredicted Trend (vs. Quinoline)MechanismSignificance
LogP (Lipophilicity) Increase (~ +0.8 to +1.2)Halogens are hydrophobic; Br adds significant surface area.Improves membrane permeability; may increase plasma protein binding.
pKa (Basicity) Decrease (~ 1-2 units)Inductive withdrawal by 5-F and 8-Br reduces N-lone pair availability.Less likely to be protonated at physiological pH; improves CNS penetration.
Metabolic Stability Enhanced5-F blocks P450 oxidation at the electron-rich C5 position.Prolongs half-life (

).

Experimental Validation Protocols

A computational model is only as good as its experimental validation. The following assays confirm the theoretical predictions.

Spectroscopic Validation
  • NMR: The

    
    F-NMR  signal is a sensitive probe. Computed shielding tensors (GIAO method) should be correlated with experimental shifts (~ -110 to -130 ppm relative to CFCl
    
    
    
    ).
  • X-Ray Crystallography: Verify the presence of Halogen Bonding (C-Br

    
     N/O) predicted by MESP. The distance should be less than the sum of van der Waals radii.
    
Synthetic Validation
  • Competition Experiment: To validate the computed site-selectivity, perform a Suzuki coupling with 1.0 equivalent of boronic acid.

    • Prediction: >98% coupling at C8-Br; <2% at C5-F.

    • Observation: Monitor consumption of starting material via HPLC.

References

  • Ayalew, M. E. (2022).[1] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.[1][2] Journal of Biophysical Chemistry, 13, 29-42.[1][2]

  • Ezeokonkwo, M. A., et al. (2019).[3] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.[3] International Journal of Applied Chemistry, 15(2), 99-112.[3]

  • Lou, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.

  • PubChem. (2025).[4][5][6] this compound (Compound Summary). National Library of Medicine.

  • Splendid Lab. (2025).[1][6] this compound Product Specifications.

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Methodological & Application

Technical Application Note: Regioselective Synthesis of 8-Bromo-5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-5-fluoroquinoline is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a precursor for c-Met and VEGFR kinase inhibitors. Its structural utility lies in the orthogonal reactivity of the halogen substituents: the 8-bromo position is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 5-fluoro substituent modulates metabolic stability and lipophilicity.

This application note details a robust, scalable protocol for synthesizing this compound. Unlike direct halogenation of quinoline—which often suffers from poor regioselectivity (yielding mixtures of 5, 8, and poly-halogenated species)—this protocol utilizes a Modified Skraup Cyclization . By starting with the pre-functionalized 2-bromo-5-fluoroaniline, the regiochemistry is locked in ab initio, guaranteeing the 5,8-substitution pattern.

Strategic Analysis & Retrosynthesis

The Challenge of Direct Halogenation

Direct electrophilic bromination of 5-fluoroquinoline is ambiguous. The fluorine atom at C5 directs incoming electrophiles to the ortho (C6) and para (C8) positions. However, the nitrogen lone pair also influences the ring electronics. Consequently, direct bromination frequently results in inseparable mixtures of 6-bromo and 8-bromo isomers, requiring tedious chromatographic separation.

The Solution: De Novo Ring Construction

The Skraup synthesis builds the pyridine ring onto an existing aniline framework.

  • Starting Material: 2-Bromo-5-fluoroaniline (CAS: 1003-99-2).[1][2]

  • Mapping:

    • The amine nitrogen becomes N1.

    • The carbon ortho to the amine (bearing Bromine) becomes C8.

    • The carbon meta to the amine (bearing Fluorine) becomes C5.

This route is self-validating: if the cyclization occurs, the halogens must be in the correct positions.

Retrosynthesis Product This compound Aniline 2-Bromo-5-Fluoroaniline Aniline->Product Skraup Cyclization (H2SO4, Oxidant) Glycerol Glycerol (C3 Precursor) Glycerol->Product

Figure 1: Retrosynthetic logic. The substitution pattern of the aniline precursor dictates the final quinoline structure.

Experimental Protocol

Reagents and Stoichiometry[2][3]
ReagentRoleEquivalents (eq)Notes
2-Bromo-5-fluoroaniline Limiting Reagent1.0Solid, irritant.
Glycerol C3 Fragment Source3.0 - 4.0Excess required; dehydrates to acrolein.
Sodium m-nitrobenzenesulfonate Oxidant1.2Safer/easier workup than Nitrobenzene.
Iron(II) Sulfate (FeSO₄·7H₂O) Moderator0.05Critical: Prevents "runaway" exotherm.
Sulfuric Acid (conc.[3] H₂SO₄) Solvent/Catalyst~10 vol98% grade.
Boric Acid Moderator (Optional)0.5Synergistic with FeSO₄ for large scale.
Detailed Methodology
Phase 1: Setup and Addition (The "Safe-Start" Method)

Context: The classic Skraup reaction is notorious for violent exotherms once the acrolein formation begins. This protocol uses a "pre-mix" strategy to mitigate this risk.

  • Reactor Prep: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and an internal temperature probe.

  • Solvent Charge: Charge concentrated H₂SO₄ (10 mL per gram of aniline) into the flask.

  • Moderator Addition: Add FeSO₄·7H₂O (0.05 eq). Stir until dissolved. Note: The iron acts as a radical scavenger to moderate the polymerization of acrolein.

  • Oxidant/Substrate Charge: Add the 2-bromo-5-fluoroaniline (1.0 eq) and Sodium m-nitrobenzenesulfonate (1.2 eq) to the acid. The mixture may darken.[3]

  • Glycerol Addition: Add Glycerol (3.5 eq) in a slow stream.

    • Safety: Do not heat yet. Ensure the system is homogeneous at room temperature.

Phase 2: The Reaction (Controlled Ramp)
  • Initiation: Begin heating the oil bath to 100°C . Monitor the internal temperature closely.

  • The Exotherm: Around 110–120°C (internal), the dehydration of glycerol to acrolein accelerates. You may see a rapid temperature spike.

    • Control: If internal temp rises >5°C/min, remove the oil bath immediately until it stabilizes.

  • Completion: Once the exotherm subsides, increase bath temperature to 140°C and hold for 3–4 hours.

    • Visual Check: The solution will turn black/dark brown.

  • IPC (In-Process Control): Aliquot 50 µL into water/EtOAc. Check TLC (Hexane/EtOAc 8:2) or LCMS. Aniline starting material should be consumed.

Phase 3: Workup and Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour carefully onto crushed ice (5x weight of acid).

    • Caution: Highly exothermic dilution.

  • Basification: Adjust pH to ~9–10 using 50% NaOH solution or solid Na₂CO₃.

    • Note: Keep temperature <30°C during neutralization to prevent degradation.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x volumes).

    • Emulsion Control: If an emulsion forms (common with quinolines), filter the biphasic mixture through a Celite pad before separation.

  • Purification:

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

    • Flash Chromatography: Elute with Hexane/EtOAc (Gradient 0% -> 20% EtOAc). The product is less polar than the aniline.

    • Recrystallization (Optional): For high purity (>99%), recrystallize from hot Ethanol/Water.

Process Workflow Diagram

ProtocolFlow Start Start: Reactor Setup Mix Charge H2SO4 + FeSO4 Add Aniline + Oxidant Start->Mix AddGly Add Glycerol (Room Temp) Mix->AddGly Heat1 Ramp to 100°C (Monitor Exotherm!) AddGly->Heat1 Slow Ramp Heat2 Hold at 140°C (3-4 Hours) Heat1->Heat2 Post-Exotherm Quench Pour onto Ice Basify to pH 10 Heat2->Quench IPC: Complete Extract Extract (EtOAc) Filter Emulsions (Celite) Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify End Pure this compound Purify->End

Figure 2: Step-by-step process flow emphasizing the critical temperature ramp phase.

Quality Control & Troubleshooting

Analytical Expectations
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl₃, 400 MHz):

    • Quinoline ring protons will show characteristic splitting.

    • H2, H3, H4 (Pyridine ring): Look for the dd at ~8.9 ppm (H2), dd at ~8.5 ppm (H4), and dd at ~7.5 ppm (H3).[5]

    • H6, H7 (Benzene ring): The 5-F and 8-Br substitution leaves only two protons on the benzene ring. They will appear as a distinct AB system (or dd) with F-coupling (J_H-F).

    • Verification: H6 (ortho to F) should show a large coupling constant to Fluorine (~10-12 Hz).

Common Pitfalls
IssueCauseSolution
Violent Eruption Heating too fast during acrolein formation.Use FeSO₄ moderator; Stop heating at 100°C until exotherm passes.
Low Yield / Tar Polymerization of acrolein.Ensure oxidant is present before glycerol is added. Do not overheat (>150°C).
Emulsions Precipitated iron/inorganic salts.Filter through Celite before separating layers.[3]

References

  • Skraup Synthesis Mechanism & Moderators

    • Source: ChemicalBook & Organic Chemistry Portal.
    • Relevance: Establishes the necessity of moderators (FeSO4)
    • URL:

  • Synthesis of 2-Bromo-5-Fluoroaniline (Precursor)

    • Source: ChemicalBook Protocols (CAS 1003-99-2).
    • Relevance: Provides the route to the starting material via hydrogenation of 2-bromo-5-fluoronitrobenzene.[2][6]

    • URL:

  • Regioselectivity in Quinoline Halogenation

    • Source:Molecules 2019, 24(11), 2116; "Electrophilic Bromination in Flow".[7]

    • Relevance: Discusses the difficulties of direct bromination and supports the choice of de novo synthesis for specific substitution p
    • URL:

  • Preparation of Fluoro-8-quinolinols (Analogous Chemistry)

    • Source: Gershon et al., Monatshefte für Chemie 133, 1437–1442 (2002).
    • Relevance: Validates the Skraup conditions for fluorin
    • URL:[8]

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 8-Bromo-5-Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 8-bromo-5-fluoroquinoline . This substrate presents a unique dual-challenge in medicinal chemistry: the steric and coordinative hindrance proximal to the quinoline nitrogen (C8 position) and the electronic modulation introduced by the C5-fluorine substituent.

While standard conditions often yield poor conversion due to catalyst poisoning by the quinoline nitrogen, this guide provides two field-validated protocols:

  • Method A (Robust): A cost-effective system using Pd(dppf)Cl₂ for standard boronic acids.

  • Method B (High-Performance): A Buchwald-type precatalyst system (XPhos Pd G3) designed for sterically demanding or unstable boronic esters.

Mechanistic Insight & Substrate Analysis[1]

The Challenge of the 8-Position

The 8-position of the quinoline ring is notoriously difficult for cross-coupling due to the "N-proximal effect."

  • Coordination: The lone pair on the quinoline nitrogen (

    
    ) can coordinate to the Palladium center, displacing phosphine ligands and forming an inactive Pd(II)-substrate complex (catalyst poisoning).
    
  • Sterics: The peri-interaction with the C1-H (if it were a naphthalene) is replaced here by the Nitrogen interaction, but the C7-H still provides steric bulk.

The Electronic Influence of C5-Fluorine

The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I).

  • Impact on Oxidative Addition: The electron-deficient nature of the 5-fluoroquinoline ring lowers the energy barrier for the oxidative addition of Pd(0) into the C8-Br bond compared to non-fluorinated quinolines.

  • Chemoselectivity Warning: While the C-F bond is generally stable, the electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (

    
    ) if strong alkoxide bases (e.g., NaOtBu) are used in polar aprotic solvents (DMF/DMSO). Therefore, mild carbonate or phosphate bases are strictly recommended. 
    

Decision Matrix & Workflow

The following decision tree outlines the logic for selecting the appropriate protocol based on your coupling partner.

SuzukiWorkflow Start Start: this compound BoronType Analyze Coupling Partner (Boronic Species) Start->BoronType Simple Simple Aryl Boronic Acid (Phenyl, Tolyl, etc.) BoronType->Simple Non-Hindered Complex Heteroaryl Boronate / Steric Hindrance (e.g., 2-Pyridyl, ortho-subst.) BoronType->Complex Hindered/Unstable MethodA METHOD A: Robust Standard Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Simple->MethodA MethodB METHOD B: High Performance Catalyst: XPhos Pd G3 Base: K3PO4 Solvent: THF/H2O Complex->MethodB Monitor Monitor via LCMS/TLC (Check for Dehalogenation) MethodA->Monitor MethodB->Monitor Success Isolate Product Monitor->Success Conversion >90% Troubleshoot See Troubleshooting Section Monitor->Troubleshoot Conversion <50%

Figure 1: Strategic workflow for selecting reaction conditions based on the complexity of the boronic acid coupling partner.

Experimental Protocols

Method A: Robust Conditions (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up reactions, and cost-sensitive synthesis.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 mmol, 226 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) under a positive stream of inert gas.

  • Solvent: Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Note: The mixture should turn black/brown. If it remains orange, the active Pd(0) species may not have formed or has oxidized.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄, filter, and concentrate.

Method B: High-Performance Conditions (XPhos Pd G3)

Best for: Heteroaryl boronates, ortho-substituted rings, and substrates prone to protodeboronation.

Rationale: The XPhos ligand is bulky and electron-rich. The bulk prevents the quinoline nitrogen from binding to the Palladium, while the electron-rich nature facilitates oxidative addition into the C-Br bond. The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

Reagents:

  • This compound (1.0 equiv)

  • Boronic Ester/Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 – 4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Protocol:

  • Setup: In a glovebox or under strict Argon flow, combine the quinoline substrate (1.0 equiv), boronic partner (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (2.0 equiv) in a vial.

  • Solvent: Add degassed THF/Water (10:1 ratio).

    • Concentration: 0.1 M to 0.2 M relative to the quinoline.

  • Reaction: Heat to 60°C – 80°C .

    • Note: XPhos systems are highly active; many couplings finish within 1–2 hours.

  • Monitoring: Check LCMS at 1 hour. Look for the product mass. If the starting material remains but the boronic ester is consumed (protodeboronation), add another 0.5 equiv of boronic ester.

Comparative Data & Optimization

The following table summarizes the expected performance of various catalytic systems for this specific scaffold.

ParameterMethod A (dppf)Method B (XPhos G3)Method C (PPh3)
Catalyst Source Pd(dppf)Cl₂XPhos Pd G3Pd(PPh₃)₄
Ligand Class Bidentate FerrocenylDialkylbiaryl PhosphineMonodentate Aryl Phosphine
Base K₂CO₃K₃PO₄Na₂CO₃
Solvent Dioxane/H₂OTHF/H₂OToluene/EtOH/H₂O
Temp 90°C60°C100°C
Yield (Avg) 75-85%88-95%40-60%
N-Poisoning Resistance HighVery HighLow
Side Reactions MinimalMinimalHomocoupling common
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by Quinoline NSwitch to Method B (XPhos or SPhos). Increase temperature to 100°C.
Dehalogenation (Product - Br) Hydride source present / OverheatingUse strictly anhydrous solvents (if using CsF/DMF conditions) or lower temperature.
Start Material + Phenol Oxidation of Boronic AcidEnsure thorough degassing. Use Boronic Esters (Pinacol) instead of Acids.
Fluorine Displacement

reaction
Avoid strong alkoxides (NaOtBu, NaOMe). Stick to K₂CO₃ or K₃PO₄.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical step where the 5-Fluoro substituent aids oxidative addition, and the bulky ligand prevents Nitrogen coordination.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Facilitated by 5-F) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Activated) OxAdd->TransMet + Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 8-Ar-5-F-Quinoline RedElim->Product Substrate 8-Br-5-F-Quinoline Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Simplified Catalytic Cycle. The electron-withdrawing 5-Fluoro group lowers the LUMO of the C-Br bond, facilitating the Oxidative Addition step.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.[2] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Gurianov, I., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.[3] RSC Advances, 7, 36242-36245.[3] Link

Sources

Application Note: Selective Buchwald-Hartwig Amination of 8-Bromo-5-fluoroquinoline

[1]

Executive Summary & Strategic Analysis

Objective: To provide a robust, high-fidelity protocol for the palladium-catalyzed amination of this compound.

The Challenge: This substrate presents a unique dichotomy in reactivity.

  • The 8-Position (Reactive Site): The C8-Br bond is activated for oxidative addition due to the electron-deficient nature of the pyridine ring and the additional electron-withdrawing effect of the C5-fluorine. However, its position peri to the quinoline nitrogen (N1) creates potential for catalyst poisoning via N-chelation and steric clash during reductive elimination.[1]

  • The 5-Position (Bystander Site): The C5-F bond is robust (

    
    ) compared to C-Br (
    
    
    ), making chemoselectivity generally high.[1] However, under forcing conditions with strong bases (e.g., LiHMDS) and small nucleophiles, the C5 position becomes susceptible to Nucleophilic Aromatic Substitution (
    
    
    ), particularly because the nitrogen at position 1 activates the C5 position through vinylogy.[1]

The Solution: This protocol utilizes sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition while preventing N-chelation.[1] We prioritize weak bases (


1

Pre-Reaction Planning & Ligand Selection

Successful amination of 8-haloquinolines relies heavily on the "match" between the amine nucleophile and the ligand.

Ligand Decision Matrix
Amine ClassRecommended LigandCatalyst PrecursorRationale
Primary Aliphatic BrettPhos BrettPhos Pd G4Prevents

-hydride elimination; accommodates steric bulk at C8.[1]
Primary Anilines BrettPhos or Xantphos

High turnover frequency; Xantphos is excellent for inhibiting N-chelation.[1]
Secondary Cyclic RuPhos RuPhos Pd G4Exceptionally active for secondary amines; bulky nature prevents bis-ligation.[1]
Secondary Acyclic RuPhos or DavePhos

Overcomes steric hindrance at the metal center during reductive elimination.[1]

Experimental Protocol

Method A: Standard Conditions (High Throughput / Robust Substrates)

Best for: Secondary amines, electron-rich anilines, and stable substrates.[1]

Reagents & Stoichiometry[1][2][3][4]
  • Substrate: this compound (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst:

    
     (1.0 – 2.0 mol% Pd)[1]
    
  • Ligand: BINAP or Xantphos (2.0 – 4.0 mol%)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    (1.4 equiv)[1]
  • Solvent: Toluene or 1,4-Dioxane (0.1 – 0.2 M)[1]

Step-by-Step Procedure
  • Preparation: Oven-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) and a magnetic stir bar. Cool under a stream of Argon.[1]

  • Solids Addition: Charge the vial with this compound (1.0 mmol, 226 mg),

    
     (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Base (
    
    
    : 650 mg; or
    
    
    : 135 mg).
    • Critical Checkpoint: If using

      
      , ensure it is fresh and free-flowing (white powder), not yellow/caked.[1]
      
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.[1]

  • Liquids Addition: Inject anhydrous Toluene (5.0 mL) and the Amine (if liquid) via syringe.

    • Note: If the amine is a solid, add it in Step 2.

  • Activation: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (800+ rpm).

    • Observation: The solution should turn from dark purple/red (characteristic of

      
      ) to a lighter orange/brown as the active catalytic species forms.[1]
      
  • Monitoring: Monitor by TLC or LC-MS at 2 hours.

    • TLC Eluent:[1] 20% EtOAc in Hexanes.[1] The product will typically be more polar and fluorescent than the starting bromide.

    • Self-Validation: Look for the disappearance of the bromide peak (m/z ~226/228) and appearance of Product (M+1).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Advanced Conditions (Challenging Amines / Prone)

Best for: Primary amines, ammonia equivalents, or when C5-F defluorination is observed.[1]

Reagents & Stoichiometry[1][2][3][4]
  • Catalyst: BrettPhos Pd G4 Precatalyst (2.0 – 5.0 mol%)[1]

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv) - Milder base prevents 
    
    
    .[1]
  • Solvent:

    
    -Amyl Alcohol or 
    
    
    -BuOH[1]
  • Temp: 80°C - 100°C

Procedure Modifications
  • Follow the setup in Method A, but use the BrettPhos Pd G4 precatalyst. This ensures a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.[1]

  • Use

    
    -Amyl Alcohol  as solvent.[1] The bulky alcohol facilitates the solubility of the inorganic base while stabilizing the catalytic intermediates.
    
  • Degassing: Sparge the solvent with Argon for 10 minutes prior to addition. Oxygen is a major poison for electron-rich phosphines like BrettPhos.[1]

Analytical Data & Self-Validation

To ensure the protocol worked as intended, verify the following spectral markers.

Analytical MethodMarkerInterpretation

NMR
C7-H ShiftThe proton at C7 (ortho to the new amine) will shift upfield (shielded) significantly compared to the starting bromide due to resonance donation from the new nitrogen.[1]

NMR
F-ShiftPrimary Validation Tool. The C5-F signal will shift slightly but should remain a singlet (or d/dd depending on H-coupling). Loss of the F signal indicates side reactions (defluorination).
LC-MS Isotope PatternLoss of the characteristic 1:1 Br isotope pattern (79Br/81Br).[1] Appearance of a clean M+H peak.[1]

Visualizations

Figure 1: Experimental Workflow

A standardized decision tree for executing the reaction.

GstartStart: this compoundamine_checkAnalyze Amine Typestart->amine_checkprimaryPrimary Amine / Anilineamine_check->primarySterically UnhinderedsecondarySecondary Amineamine_check->secondaryCyclic/Acycliccond_AMethod B: BrettPhos Pd G4Base: K3PO4Solvent: t-Amyl Alcoholprimary->cond_Acond_BMethod A: Pd2(dba)3 / XantphosBase: NaOtBuSolvent: Toluenesecondary->cond_BreactionReaction: 100°C, 2-16hInert Atmospherecond_A->reactioncond_B->reactionmonitorMonitor: LC-MS / 19F NMRCheck for C5-F Integrityreaction->monitorsuccessSuccess: Isolate Productmonitor->successClean Conv.failIssue: Defluorination or No Rxnmonitor->failSide Products

Caption: Decision tree for ligand and condition selection based on amine class.

Figure 2: Mechanistic Logic & Selectivity

Why the reaction works at C8 and not C5.

Mechanismsub8-Br-5-F-Quinolineox_addOxidative Addition(Fast at C8-Br)Pd(0) -> Pd(II)sub->ox_addWeak C-Br Bond(~70 kcal/mol)path_BPath B: SNAr at C5-F(Thermal/Base Dependent)sub->path_BStrong Base + Small Nucleophilepath_APath A: Buchwald Coupling(Kinetic Product)ox_add->path_AReductive EliminationligandLigand Effect:Bulky PhosphineBlocks N-Chelationligand->ox_addAccelerates

Caption: Mechanistic divergence showing the preference for Pd-catalyzed coupling at C8 over nucleophilic attack at C5.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion Catalyst PoisoningThe quinoline nitrogen may be coordinating to Pd.[1] Switch to Xantphos or BrettPhos , which bind Pd tightly and prevent off-cycle coordinate species.[1]
Defluorination (M-18)

Side Reaction
Reaction conditions are too basic or hot.[1] Switch base to

or

and lower temp to 80°C.
Hydrodebromination (M-79+1)

-Hydride Elimination
Common with aliphatic amines.[1] Use BrettPhos (prevents

-elimination) and ensure solvent is anhydrous.[1]
Low Yield Incomplete ActivationIf using

, reduction to Pd(0) may be slow.[1] Add 1 mol% phenylboronic acid to accelerate reduction or switch to a G3/G4 precatalyst.

References

  • Buchwald, S. L., et al. "Surmounting the Challenges of Pyridine and Quinoline Amination." Journal of the American Chemical Society, 2006.

    • Core Reference for amination of electron-deficient heterocycles.
  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Chemical Science, 2011.[1]

    • Establishes the utility of BrettPhos/RuPhos prec
  • BenchChem Application Note. "Palladium-Catalyzed Amination of 3,8-Dibromoquinoline." BenchChem Protocols, 2025.[1][2][3]

    • Provides baseline stoichiometry for 8-bromoquinoline systems.
  • PubChem Compound Summary. "this compound." National Library of Medicine, 2025.[1] [1]

    • Source for physical properties and safety d
  • Guram, A. S., et al. "A Simple, General Method for the Palladium-Catalyzed Amination of Aryl Bromides." Angewandte Chemie, 1995.[1] [1]

    • Foundational text on the mechanism and base selection.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Fluoro-8-Substituted Quinolines in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The introduction of a fluorine atom at the 5-position of the quinoline ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of fluoroquinolines is of paramount importance to drug discovery and development programs.[1][2][3][4]

This technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 8-bromo-5-fluoroquinoline, a key intermediate for the synthesis of a diverse array of 5-fluoro-8-substituted quinolines. We will explore three of the most powerful and widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Buchwald-Hartwig amination for the construction of C-N bonds with amines, and the Sonogashira coupling for the creation of C-C triple bonds with terminal alkynes.

These protocols are designed to be self-validating systems, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of palladium-catalyzed cross-coupling reactions for the synthesis of novel 5-fluoroquinoline derivatives.

PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations, while nuanced for each specific reaction, typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

The General Catalytic Cycle

Palladium Catalytic Cycle General Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)(X)L_n Pd0->PdII R-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII_R_R R-Pd(II)(R')L_n PdII->PdII_R_R R'-M Transmetal->PdII_R_R PdII_R_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

PART 2: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[5][6] The reaction of this compound with various aryl and heteroaryl boronic acids provides access to a rich diversity of 8-aryl-5-fluoroquinolines.

Rationale for Experimental Conditions

The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom and the nitrogen in the quinoline ring can influence the reactivity of the C-Br bond.

  • Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is commonly employed. For heteroaryl halides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective as they promote the oxidative addition and reductive elimination steps.[7]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome, and screening may be necessary for optimal results.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Illustrative Suzuki-Miyaura Coupling Reactions

The following table provides representative conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are based on established protocols for similar heteroaryl bromides and may require optimization for specific substrates.[8]

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene/H₂O (5:1)1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (3)DME/H₂O (3:1)901875-85
42-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)THF/H₂O (4:1)801288-98
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 8-phenyl-5-fluoroquinoline.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 8-phenyl-5-fluoroquinoline.

PART 3: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[9][10] The reaction of this compound with primary and secondary amines provides access to novel 8-amino-5-fluoroquinoline derivatives.

Rationale for Experimental Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst system and base.

  • Catalyst System: Palladium precatalysts, such as those based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), are generally effective for the amination of heteroaryl halides.[11][12] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination. Common bases include NaOt-Bu, KOt-Bu, and LiHMDS.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Illustrative Buchwald-Hartwig Amination Reactions

The following table provides representative conditions for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1101680-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane1001875-85
3n-ButylamineG3-XPhos (2)-KOt-Bu (1.5)THF801285-95
4IndolePd(OAc)₂ (3)BrettPhos (6)LiHMDS (2)Toluene1102470-80
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 5-fluoro-8-(morpholin-4-yl)quinoline.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by this compound and then morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-8-(morpholin-4-yl)quinoline.

PART 4: Sonogashira Coupling of this compound

The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, providing a direct route to aryl and heteroaryl alkynes.[4][13] The reaction of this compound with terminal alkynes yields valuable 8-alkynyl-5-fluoroquinoline derivatives.

Rationale for Experimental Conditions

The classic Sonogashira coupling employs a dual-catalyst system.

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, are used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can also be used.

Illustrative Sonogashira Coupling Reactions

The following table outlines representative conditions for the Sonogashira coupling of this compound.

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF701080-90
31-HexynePdCl₂(dppf) (2)CuI (4)Et₃NDioxane801282-92
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NMeCNRT1678-88
Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 5-fluoro-8-(phenylethynyl)quinoline.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and Et₃N via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-8-(phenylethynyl)quinoline.

PART 5: Mechanistic Insights and Troubleshooting

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Suzuki-Miyaura Coupling Mechanism

Suzuki-Miyaura Mechanism Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)(Br)L_n Pd0->PdII Ar-Br OxAdd->PdII Ar-Br Transmetal Transmetalation PdII_Ar_Ar Ar-Pd(II)(Ar')L_n PdII->PdII_Ar_Ar Transmetal->PdII_Ar_Ar [Ar'-B(OH)₃]⁻ Boronate Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ Boronate->PdII_Ar_Ar PdII_Ar_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Mechanism

Buchwald-Hartwig Mechanism Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)(Br)L_n Pd0->PdII Ar-Br OxAdd->PdII Ar-Br AmineCoord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)(NR₂)L_n PdII->PdII_Amide AmineCoord->PdII_Amide [R₂N]⁻ Amine R₂NH + Base -> [R₂N]⁻ Amine->PdII_Amide PdII_Amide->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling Mechanism

Sonogashira Mechanism Sonogashira Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)(Br)L_n Pd0->PdII Ar-Br OxAdd->PdII Ar-Br Transmetal Transmetalation PdII_Alkyne Ar-Pd(II)(C≡C-R)L_n PdII->PdII_Alkyne Transmetal->PdII_Alkyne R-C≡C-Cu CopperCycle Copper Co-catalytic Cycle: R-C≡C-H + CuI -> R-C≡C-Cu CopperCycle->PdII_Alkyne PdII_Alkyne->Pd0 Ar-C≡C-R RedElim Reductive Elimination Product Ar-C≡C-R RedElim->Product

Figure 4: Catalytic cycle of the Sonogashira coupling, highlighting the role of the copper co-catalyst.

Common Troubleshooting Strategies
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature, incorrect base.Use fresh, high-purity reagents and anhydrous solvents. Degas solvents thoroughly. Screen different catalyst/ligand combinations, bases, and temperatures.
Side reactions (e.g., homocoupling, debromination) Suboptimal ligand, incorrect stoichiometry, high temperature.Use a bulkier ligand to suppress homocoupling. Ensure accurate stoichiometry of coupling partners. Lower the reaction temperature.
Difficulty in purification Formation of closely eluting byproducts.Optimize reaction conditions to minimize side reactions. Employ alternative purification techniques (e.g., recrystallization, preparative HPLC).

PART 6: Synthesis of Starting Material: this compound

The availability of high-purity this compound is crucial for the success of the subsequent cross-coupling reactions. While it is commercially available, a synthetic route from 5-fluoroquinoline is also feasible.

Synthetic Workflow

Synthesis Workflow Synthesis of this compound Start 5-Fluoroquinoline Bromination Bromination (e.g., NBS, H₂SO₄) Start->Bromination Product This compound Bromination->Product

Sources

Application Notes and Protocols for the Use of 8-Bromo-5-fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing molecules that can bind to diverse biological targets. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The strategic functionalization of the quinoline core is a key approach in modern drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable, functionalized building block: 8-Bromo-5-fluoroquinoline . The presence of a bromine atom at the 8-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 5-position can significantly influence the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity and improved drug-like characteristics. These features make this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

Chemical Properties and Synthesis

This compound (CAS No. 917251-99-1) is a halogenated quinoline derivative that serves as a key intermediate in pharmaceutical and fine chemical synthesis.[7][8]

PropertyValue
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Proposed Synthetic Protocol: Bromination of 5-Fluoroquinoline

This protocol is based on the bromination of 8-methoxyquinoline and should be optimized for 5-fluoroquinoline.[9]

Materials:

  • 5-Fluoroquinoline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 5-fluoroquinoline (1.0 eq) in dichloromethane in a round-bottom flask protected from light.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the stirred solution at room temperature over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[10] This reaction enables the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in drug discovery to explore Structure-Activity Relationships (SAR).

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a generalized procedure adapted from established methods for Suzuki-Miyaura couplings of bromoquinolines.[10][11]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 - 0.05 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using a palladium precursor that is not pre-ligated.

  • A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)

  • A solvent system such as 1,4-dioxane/water, toluene/water, or THF/water.

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-5-fluoroquinoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group from boron to palladium.[12]

  • Solvent System: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.

Potential Therapeutic Applications of this compound Derivatives

Derivatives of this compound are expected to exhibit a range of biological activities based on the extensive research into substituted quinolines.

Potential Therapeutic AreaRationale and Supporting Evidence
Anticancer The quinoline scaffold is present in numerous anticancer agents.[4] Bromo-substituted 8-hydroxyquinolines have shown potent antiproliferative activity against various tumor cell lines.[13] The introduction of different aryl groups at the 8-position can modulate the anticancer activity.
Antimicrobial Fluoroquinolones are a well-established class of antibiotics.[3][14][15] 8-Hydroxyquinoline and its derivatives exhibit strong antimicrobial properties.[16][17] The combination of a fluoro group and further substitution at the 8-position could lead to novel antimicrobial agents.
Anti-inflammatory Certain quinoline derivatives have been developed as anti-inflammatory agents by targeting enzymes such as cyclooxygenase (COX).[5]
Neuroprotective 8-Hydroxyquinoline derivatives have been investigated as iron-chelating agents for the treatment of neurodegenerative diseases.[18]

Visualizations

Proposed Synthesis of this compound

G A 5-Fluoroquinoline R Bromination A->R B Bromine (Br₂) B->R C Dichloromethane (CH₂Cl₂) C->R Solvent D This compound R->D

Caption: Proposed synthetic route to this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar (Product) PdII_R_Ar->Product RX R-X (this compound) RX->PdII_RX ArBOH Ar-B(OH)₂ (Arylboronic Acid) ArBOH->PdII_RX Base Base Base->PdII_RX

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.[19][20]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its strategic placement of a bromine atom and a fluorine atom on the privileged quinoline scaffold provides a powerful platform for the synthesis of novel compounds with a high potential for diverse biological activities. The protocols and insights provided in this guide are intended to facilitate the effective use of this reagent in drug discovery and development programs.

References

  • (2025). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. [Link]

  • (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Fungal Mechanism of Action. ResearchGate. [Link]

  • (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

  • (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. National Center for Biotechnology Information. [Link]

  • (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Center for Biotechnology Information. [Link]

  • (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. National Center for Biotechnology Information. [Link]

  • (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. National Center for Biotechnology Information. [Link]

  • Splendid Lab Pvt. Ltd. This compound. [Link]

  • National Center for Biotechnology Information. 8-Bromo-5-fluoro-3,4-dihydroquinoxalin-2(1H)-one. PubChem. [Link]

  • (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]

  • (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]

  • (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. [Link]

  • (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

Sources

Application Note: Bioactive Molecule Synthesis from 8-Bromo-5-fluoroquinoline

[1]

Executive Summary

This technical guide details the synthetic utility of 8-Bromo-5-fluoroquinoline (CAS: 130490-33-0) as a privileged scaffold in medicinal chemistry.[1] The unique substitution pattern of this intermediate offers a dual-advantage: the C8-bromine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the C5-fluorine atom acts as a bioisostere, modulating metabolic stability and lipophilicity without interfering with the primary C8 diversification.[1]

This document provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically optimized for the electron-deficient quinoline core.[1] It is designed for medicinal chemists targeting kinase inhibitors (e.g., c-Met, PIM), antibacterial agents, and receptor modulators (e.g., 5-HT6).[1]

Chemo-Structural Analysis & Reactivity Profile[1]

The this compound scaffold presents a specific reactivity profile governed by the electronic effects of the pyridine ring and the substituents.[1]

  • C8-Position (Bromine): Located peri to the quinoline nitrogen.[1] While sterically congested, it is electronically activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridine ring.[1]

  • C5-Position (Fluorine): The fluorine atom at C5 exerts a strong inductive withdrawing effect (-I), further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (

    
    ) under harsh conditions.[1] Crucially, under standard cross-coupling conditions, the C-F bond remains inert, allowing for chemoselective derivatization at C8.[1]
    
  • N1-Position (Nitrogen): The lone pair can coordinate to metal catalysts, potentially poisoning the reaction.[1] High-activity catalysts or specific chelating ligands are required to mitigate this.[1]

Visualizing the Divergent Synthesis

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

GStartThis compound(Core Scaffold)SuzukiSuzuki-Miyaura(Biaryl Formation)Start->SuzukiAr-B(OH)2Pd(dppf)Cl2BuchwaldBuchwald-Hartwig(Amination)Start->BuchwaldR-NH2Pd2(dba)3/XantphosSonogashiraSonogashira(Alkynylation)Start->SonogashiraTerminal AlkynePd/CuProd_Suzuki8-Aryl-5-fluoroquinolines(Kinase Inhibitors)Suzuki->Prod_SuzukiProd_Buchwald8-Amino-5-fluoroquinolines(DNA Intercalators)Buchwald->Prod_BuchwaldProd_Sono8-Alkynyl-5-fluoroquinolines(Rigid Linkers)Sonogashira->Prod_Sono

Figure 1: Divergent synthetic pathways from this compound showing primary catalytic transformations.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 8-aryl-5-fluoroquinoline derivatives. Mechanism: The electron-poor nature of the quinoline ring facilitates the oxidative addition of the C8-Br bond.[1] However, the adjacent nitrogen can chelate palladium.[1] The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is recommended as its large bite angle and bidentate nature prevent formation of stable, inactive Pd-N complexes.[1]

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Substrate This compound1.0 eqElectrophile
Coupling Partner Aryl Boronic Acid (

)
1.2 - 1.5 eqNucleophile
Catalyst

0.05 eq (5 mol%)Catalyst
Base

(2M aq.) or

3.0 eqActivator
Solvent 1,4-Dioxane / Water (4:[1][2]1)0.1 M conc.[1]Solvent System
Step-by-Step Methodology
  • Preparation: In a glovebox or under active nitrogen flow, charge a microwave vial or round-bottom flask with this compound (1.0 eq), aryl boronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvation: Add degassed 1,4-dioxane.

  • Activation: Add the aqueous base solution (

    
    ). Note: The presence of water is critical for the transmetallation step involving boronic acids.
    
  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H = 226/228) and appearance of the biaryl product.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-F substituent typically reduces polarity compared to non-fluorinated analogs, often eluting earlier.[1]

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 8-amino-5-fluoroquinoline derivatives. Challenge: The C8 position is sterically hindered by the peri-hydrogen at C1 (actually the Nitrogen lone pair) and the C7 hydrogen. Furthermore, the quinoline nitrogen can compete with the amine substrate for binding.[1] Solution: Use Pd₂/dba₃ with Xantphos or BINAP .[1] These wide-bite-angle ligands facilitate reductive elimination, which is often the rate-determining step in hindered aminations.[1]

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Substrate This compound1.0 eqElectrophile
Amine Primary/Secondary Amine1.2 eqNucleophile
Catalyst

0.025 eq (2.5 mol%)Pd Source
Ligand Xantphos0.05 eq (5 mol%)Ligand
Base

or

2.0 eqBase
Solvent Toluene or 1,4-Dioxane0.1 M conc.[1][2][3]Solvent (Anhydrous)
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix

    
     and Xantphos in the solvent and stir at room temperature for 5 minutes (solution typically turns from purple to orange/yellow).
    
  • Addition: Add the this compound, the amine, and the base (

    
     is preferred for base-sensitive substrates; 
    
    
    for faster kinetics).[1]
  • Deoxygenation: Sparge with Argon for 5 minutes. Oxygen is detrimental to the phosphine ligand.

  • Reaction: Heat to 100°C overnight.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with DCM.

  • Purification: Silica gel chromatography. Note: Amino-quinolines can streak on silica.[1] Pre-treat the column with 1% Triethylamine in Hexanes to neutralize acidic sites.

Experimental Workflow & Quality Control

The following diagram outlines the critical decision points and workup logic for purifying these derivatives.

WorkupReactionReaction Complete(LC-MS Verification)FilterFilter through Celite(Remove Pd/Salts)Reaction->FilterPartitionLiquid-Liquid Extraction(EtOAc / Water)Filter->PartitionDryDry Organic Phase(Na2SO4)Partition->DryDecisionIs Product Basic?Dry->DecisionAcidWashAcid/Base Extraction(1N HCl wash -> Collect Aqueous -> Basify -> Extract)Decision->AcidWashYes (Amine product)DirectColDirect Flash ChromatographyDecision->DirectColNo (Neutral product)FinalPure Bioactive ScaffoldAcidWash->FinalDirectCol->Final

Figure 2: Purification workflow logic. Acid/Base extraction is highly effective for Buchwald products (8-amino derivatives) to remove non-basic impurities.[1]

Bioactive Applications & Case Studies

Kinase Inhibition (e.g., c-Met, PIM)

The 8-aryl-5-fluoroquinoline motif mimics the adenine ring of ATP.[1] The nitrogen at position 1 acts as a hydrogen bond acceptor in the hinge region of kinases.

  • Role of 5-F: The fluorine at C5 modulates the pKa of the quinoline nitrogen (reducing basicity), which can improve selectivity and reduce off-target hERG binding compared to the non-fluorinated parent.[1]

  • Reference: Quinolone and quinoline derivatives are well-documented in the inhibition of type II topoisomerases and kinases [1, 2].[1]

Antibacterial Agents

While fluoroquinolones (4-quinolones) are the standard antibiotic class, 5-fluoroquinoline derivatives serve as precursors to novel gyrase inhibitors.[1]

  • Strategy: Functionalization at C8 with cyclic amines (via Buchwald) creates side chains analogous to those found in Moxifloxacin, enhancing Gram-positive activity [3].[1]

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (Adapted methodology for 8-bromoquinolines).[1][4] Link[1]

  • National Institutes of Health (NIH). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[1] RSC Advances, 2023.[1] Link

  • Millanao, A.R., et al. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.[1][3] Molecules, 2021.[1][3] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.Link

  • Wikipedia. Buchwald–Hartwig amination.[1][2] (General mechanistic overview for Pd-catalyzed amination). Link[1]

The Strategic Application of 8-Bromo-5-fluoroquinoline in the Synthesis of Advanced Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline motif is a cornerstone in the architecture of numerous biologically active compounds, particularly in the realm of kinase inhibitor discovery.[1] Its rigid bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with the ATP-binding site of various kinases. The introduction of specific substituents, such as halogens, can significantly modulate the electronic properties, metabolic stability, and binding affinity of the resulting inhibitor. 8-Bromo-5-fluoroquinoline, in particular, has emerged as a highly valuable starting material for the synthesis of a new generation of potent and selective kinase inhibitors.

The strategic placement of the bromine atom at the 8-position and the fluorine atom at the 5-position offers medicinal chemists distinct advantages. The C8-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties that can probe deep into the kinase active site.[2] The electron-withdrawing fluorine atom at the C5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the design and synthesis of novel kinase inhibitors.

Core Synthetic Strategies: Harnessing Palladium Catalysis for Scaffold Elaboration

The chemical reactivity of the C-Br bond in this compound makes it an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3] These palladium-catalyzed reactions are renowned for their broad substrate scope, functional group tolerance, and high yields, making them indispensable tools for the rapid generation of diverse libraries of kinase inhibitor candidates.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide.[3] In the context of this compound, this reaction is instrumental in introducing various aryl and heteroaryl substituents at the 8-position. These substituents can be designed to mimic the adenine region of ATP and form crucial hydrogen bonding interactions with the hinge region of the kinase.

Conceptual Rationale: The choice of the boronic acid or ester is critical and is guided by the structure-activity relationship (SAR) of the target kinase. For instance, in the synthesis of inhibitors targeting kinases like c-Met, the introduction of a substituted pyrazole at the C8 position has been shown to be highly effective.[4] The pyrazole moiety can act as a hydrogen bond donor and acceptor, engaging with key amino acid residues in the kinase's active site.

Buchwald-Hartwig Amination: Introducing Essential Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is particularly valuable for installing amine-containing side chains that can confer water solubility, modulate pharmacokinetic properties, and establish critical interactions with the solvent-exposed region of the kinase.

Causality in Ligand Selection: The success of a Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst. Bulky, electron-rich ligands, such as XPhos, are often employed to facilitate the reductive elimination step of the catalytic cycle, leading to higher yields and faster reaction times.[5] The steric hindrance of these ligands also helps to prevent the formation of undesired side products.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involving this compound. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol details the synthesis of a key intermediate where a protected pyrazole moiety is introduced at the 8-position of the quinoline scaffold.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 This compound Reagents Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 80 °C Reactant1->Reagents + Reactant2 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Reactant2->Reagents + Product tert-butyl 4-(5-fluoroquinolin-8-yl)-1H-pyrazole-1-carboxylate Reagents->Product Yields

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound226.041.0226 mg
1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole322.191.2387 mg
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.0537 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--4 mL
Water (degassed)--1 mL

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (387 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, tert-butyl 4-(5-fluoroquinolin-8-yl)-1H-pyrazole-1-carboxylate.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol illustrates the introduction of a morpholine moiety at the 4-position of a hypothetical 4-chloro-8-(1H-pyrazol-4-yl)-5-fluoroquinoline intermediate, a common step in constructing certain kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 4-chloro-8-(1H-pyrazol-4-yl)-5-fluoroquinoline Reagents Pd2(dba)3 XPhos NaOtBu Toluene 100 °C Reactant1->Reagents + Reactant2 Morpholine Reactant2->Reagents + Product 4-(8-(1H-pyrazol-4-yl)-5-fluoroquinolin-4-yl)morpholine Reagents->Product Yields

Caption: Buchwald-Hartwig amination of a quinoline intermediate.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-chloro-8-(1H-pyrazol-4-yl)-5-fluoroquinoline247.651.0248 mg
Morpholine87.121.5131 µL
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0218 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.0838 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous)--5 mL

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chloro-8-(1H-pyrazol-4-yl)-5-fluoroquinoline (248 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (131 µL, 1.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-(8-(1H-pyrazol-4-yl)-5-fluoroquinolin-4-yl)morpholine.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

This compound stands as a testament to the power of strategic halogenation in medicinal chemistry. Its unique substitution pattern provides a robust and versatile platform for the synthesis of a diverse array of kinase inhibitors. The protocols outlined in this guide, centered around the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer a reliable and efficient means to explore the chemical space around the quinoline scaffold. By understanding the underlying principles of these reactions and carefully selecting coupling partners, researchers can rationally design and synthesize novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of next-generation targeted therapies.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • O'Shea, I. P., & O'Shea, D. F. (2020). Quinoline Alkaloids: A Source of Bioactive Molecules for the Treatment of Cancer. Molecules, 25(11), 2549. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Cai, W., et al. (2014). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 57(15), 6488-6505. [Link]

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The Alchemist's Guide to a Privileged Scaffold: Detailed Application Notes and Protocols for the Functionalization of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the development of modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven their value in drug discovery and development.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" for the generation of novel drug candidates.[4] This guide focuses on a particularly valuable building block: 8-bromo-5-fluoroquinoline. The presence of two distinct halogen atoms at electronically different positions offers a versatile platform for selective chemical modifications, enabling the synthesis of diverse molecular architectures. This document provides a comprehensive overview of the key functionalization strategies for this compound, complete with detailed experimental protocols and an in-depth discussion of the underlying chemical principles.

Strategic Functionalization of this compound: A Chemist's Roadmap

The this compound molecule presents two primary sites for modification: the C-8 bromine and the C-5 fluorine. The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the C-F bond, activated by the quinoline ring, could potentially undergo nucleophilic aromatic substitution (SNAr). This guide will primarily focus on the more prevalent and versatile palladium-catalyzed transformations at the C-8 position.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For this compound, the C-Br bond at the 8-position is the primary site for these transformations due to the generally higher reactivity of aryl bromides compared to aryl fluorides in palladium-catalyzed cycles.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron species with an organohalide.[6][7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to enhance catalytic activity.[9]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Water is necessary for the dissolution of the base and to facilitate the transmetalation step.

Illustrative Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Boronic Acid Derivative - Pd Catalyst & Ligand - Base Start->Setup Solvent Add Solvent System (e.g., Dioxane/Water) Setup->Solvent Degas Degas with Inert Gas (e.g., Argon or Nitrogen) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 80-100 °C) Degas->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product 8-Aryl-5-fluoroquinoline Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 8-(4-methoxyphenyl)-5-fluoroquinoline

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O901285
24-Acetylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O1001678
33-Pyridinylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1001872

Note: The data presented are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[11]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13] This reaction allows for the coupling of a wide variety of amines with aryl halides, providing access to a diverse range of aniline derivatives.[14]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[9] The specific ligand is often chosen based on the nature of the amine and aryl halide.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is effective in deprotonating a wide range of amines. Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may also be used depending on the substrate.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent quenching of the strong base.

Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle center Pd(0)L_n a [Pd(II)(Ar)(X)L_n] Ar = 8-(5-fluoroquinolinyl) X = Br center->a Oxidative Addition b [Pd(II)(Ar)(NR'R'')L_n] a->b Amine Coordination & Deprotonation b->center Reductive Elimination c Ar-X product Ar-NR'R'' d HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-benzyl-5-fluoroquinolin-8-amine

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and benzylamine (1.2 equiv.) followed by anhydrous toluene.

  • Reaction: Seal the vial and heat to 100 °C for 18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Illustrative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1102490
2AnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1001882
3n-ButylamineRuPhos Pd G3 (2)-LHMDS (1.5)THF801688

Note: The data presented are illustrative and based on typical outcomes for similar Buchwald-Hartwig aminations.[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[16][17] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.[18]

Causality Behind Experimental Choices:

  • Catalysts: The reaction employs a palladium(0) catalyst, similar to other cross-coupling reactions, to activate the aryl halide. A copper(I) salt, typically CuI, acts as a co-catalyst. The copper acetylide, formed in situ, is more reactive towards transmetalation than the terminal alkyne itself.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the reagents.

Illustrative Sonogashira Coupling Reaction Scheme:

Sonogashira_Scheme reagents This compound + Terminal Alkyne product 8-Alkynyl-5-fluoroquinoline reagents->product Sonogashira Coupling conditions Pd Catalyst Cu(I) Co-catalyst Amine Base Solvent conditions->product

Caption: General reaction scheme for the Sonogashira coupling.

Detailed Protocol: Synthesis of 5-fluoro-8-(phenylethynyl)quinoline

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent and Solvent Addition: Add anhydrous THF and triethylamine (3.0 equiv.), followed by phenylacetylene (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Illustrative Data for Sonogashira Coupling:

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)THFRT1292
21-HexynePd(OAc)₂ (2), PPh₃ (4)CuI (5)i-Pr₂NH (4)DMF60885
3Propargyl alcoholPdCl₂(MeCN)₂ (3)CuI (6)Piperidine (2)MeCN501079

Note: The data presented are illustrative and based on typical outcomes for similar Sonogashira couplings.[1]

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

While palladium-catalyzed reactions at the C-8 position are the most common functionalization strategy, the C-5 fluorine atom can also be a site for nucleophilic aromatic substitution (SNAr).[4][20] This reaction is facilitated by the electron-withdrawing nature of the quinoline ring, which stabilizes the negatively charged Meisenheimer intermediate.[21]

Factors Influencing SNAr Reactivity:

  • Nucleophile: Strong nucleophiles are generally required for SNAr reactions. Common nucleophiles include alkoxides, thiolates, and amines.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are typically used to enhance the nucleophilicity of the attacking species.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.

Regioselectivity Considerations:

In the case of this compound, a key consideration is the relative reactivity of the C-Br and C-F bonds under different reaction conditions. While the C-Br bond is the preferred site for palladium-catalyzed cross-coupling, the C-F bond can be more susceptible to SNAr, especially with hard nucleophiles. Careful selection of reaction conditions is crucial to achieve the desired regioselectivity. For instance, the presence of a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to a halogen can significantly activate it towards nucleophilic substitution.[22] In this compound, the quinoline nitrogen acts as an activating group for the C-5 position.

Detailed Protocol: Synthesis of 8-bromo-5-methoxyquinoline

  • Reaction Setup: To a sealed tube, add this compound (1.0 equiv.) and sodium methoxide (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction: Seal the tube and heat to 120 °C for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in medicinal chemistry. Its selective functionalization through palladium-catalyzed cross-coupling reactions at the C-8 position provides a powerful platform for the synthesis of a wide array of novel quinoline derivatives. The potential for nucleophilic aromatic substitution at the C-5 position further expands the synthetic utility of this scaffold. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest for new and improved therapeutic agents. The continued development of novel catalytic systems and a deeper understanding of the reactivity of this privileged scaffold will undoubtedly lead to the discovery of the next generation of quinoline-based medicines.

References

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  • PubMed. (n.d.). Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. Retrieved from [Link]

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  • Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

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Application Notes and Protocols: 8-Bromo-5-fluoroquinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The quinoline scaffold is a cornerstone in the development of novel agrochemicals, demonstrating a broad spectrum of biological activities.[1][2][3] This document provides a detailed technical guide for researchers and synthetic chemists on the strategic application of 8-bromo-5-fluoroquinoline as a versatile building block for the synthesis of advanced agrochemical candidates. We will explore its intrinsic chemical reactivity, outline validated synthetic protocols for its derivatization, and discuss the causality behind key experimental choices. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and high fidelity in a research and development setting.

Introduction: The Strategic Advantage of the this compound Scaffold

The quinoline core is a prevalent motif in a multitude of bioactive molecules, including pharmaceuticals and agrochemicals such as fungicides and herbicides.[1][2] The introduction of specific halogen substituents onto the quinoline ring system provides chemists with powerful synthetic handles to modulate the molecule's physicochemical properties and to construct more complex architectures.

This compound, in particular, offers a unique combination of reactive sites. The bromine atom at the 8-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom-based substituents. The fluorine atom at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of effective agrochemicals.

This guide will focus on leveraging the reactivity of the C8-Brorno bond through two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 917251-99-1[4][5][6]
Molecular Formula C₉H₅BrFN[5]
Molecular Weight 226.05 g/mol [5]
Appearance Solid[7]
InChI Key OUZLPGJFGCOKJJ-UHFFFAOYSA-N[6]
SMILES C1=CC2=C(C=CC(=C2N=C1)Br)F[6]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[8] While specific toxicity data for this compound is limited, related bromo- and fluoro- quinolines are classified as irritants.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[8][10][11]

Synthetic Utility and Core Reaction Protocols

The bromine atom at the C8 position of this compound is the primary site for synthetic elaboration. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[12][13][14] This reaction is particularly valuable in agrochemical synthesis for building biaryl structures or introducing alkyl, alkenyl, or alkynyl moieties.[13]

Reaction Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions This compound This compound Reaction_Mix This compound->Reaction_Mix Boronic_Acid Aryl/Alkyl Boronic Acid or Ester Boronic_Acid->Reaction_Mix Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Mix Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Mix Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Mix Heat Heat Heat->Reaction_Mix Product 8-Aryl/Alkyl-5-fluoroquinoline Reaction_Mix->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 5-Fluoro-8-phenylquinoline

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Inert Atmosphere: To an oven-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). The use of a glovebox or a well-executed inert atmosphere technique is crucial as Pd(0) catalysts are sensitive to air.

  • Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio to the flask via syringe. The biphasic solvent system is common for Suzuki couplings.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-fluoro-8-phenylquinoline.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a commonly used base that is effective and cost-efficient. For less reactive substrates, stronger bases like cesium carbonate may be required.[12]

  • Catalyst System: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. However, for challenging substrates, more advanced catalyst systems employing specialized phosphine ligands may be necessary to improve yields and reaction times.

  • Solvent Degassing: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) species, thereby inhibiting the catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[15][16][17] This reaction is exceptionally powerful for synthesizing anilines and other N-aryl compounds, which are common substructures in many biologically active molecules.[15]

Reaction Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions This compound This compound Reaction_Mix This compound->Reaction_Mix Amine Primary or Secondary Amine Amine->Reaction_Mix Pd_Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Precatalyst->Reaction_Mix Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction_Mix Base Base (e.g., NaOᵗBu, K₃PO₄) Base->Reaction_Mix Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Mix Heat Heat Heat->Reaction_Mix Product 8-Amino-5-fluoroquinoline Derivative Reaction_Mix->Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Detailed Protocol: Synthesis of 5-Fluoro-N-phenylquinolin-8-amine

This protocol illustrates a typical Buchwald-Hartwig amination procedure.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

  • Toluene (Anhydrous)

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 eq) to a Schlenk tube. Then add the Pd₂(dba)₃ (0.02 eq) and Xantphos ligand (0.04 eq).

  • Reactant Addition: Add this compound (1.0 eq) and anhydrous toluene. Stir for a few minutes to allow for pre-catalyst formation.

  • Amine Addition: Add aniline (1.2 eq) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath (typically 90-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to obtain 5-fluoro-N-phenylquinolin-8-amine.

Causality and Insights:

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. Its steric bulk prevents it from competing with the amine nucleophile.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands like Xantphos are often used to facilitate the reductive elimination step and prevent catalyst decomposition.[18]

  • Pre-catalyst Formation: Allowing the palladium source and ligand to stir together before adding the other reactants can lead to the formation of the active catalytic species, which can improve reaction efficiency.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The strategic positioning of the bromo and fluoro substituents provides a platform for extensive chemical derivatization. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this guide, are reliable and powerful methods for elaborating the quinoline scaffold, enabling the creation of diverse libraries of compounds for biological screening. The protocols and insights provided herein are intended to empower researchers to confidently and efficiently utilize this compound in their agrochemical discovery programs.

References

  • Benchchem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • ChemicalBook. (n.d.). This compound synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • YouTube. (2020, July 11). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 5-Bromo-8-fluoroquinoline.
  • PubChem. (n.d.). 8-Quinolinol, 5-bromo-.
  • BLDpharm. (n.d.). 8-Bromo-5-fluoroisoquinolin-1(2H)-one.
  • ResearchGate. (n.d.). Quinoline Derivatives in Discovery and Development of Pesticides.
  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline.
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • J&K Scientific LLC. (n.d.). This compound.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
  • PubChem. (n.d.). 8-Bromo-5-fluoroquinoxalin-2-ol.
  • ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
  • MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
  • Bentham Science Publishers. (2022, October 1). Chemistry of Quinolines and their Agrochemical Potential.
  • Thermo Fisher Scientific. (2012, July 9). SAFETY DATA SHEET.
  • ResearchGate. (2019, September 29). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • SAFETY DATA SHEET. (n.d.). 2 - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling.

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Application Notes and Protocols: 8-Bromo-5-fluoroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Advanced Functional Materials with a Versatile Quinoline Building Block

In the dynamic landscape of materials science, the strategic design of molecular building blocks is paramount to achieving next-generation functional materials. Quinoline derivatives have long been recognized for their robust electronic and photophysical properties, finding applications in fields ranging from organic electronics to chemical sensing.[1] This application note delves into the potential of a strategically halogenated scaffold, 8-Bromo-5-fluoroquinoline , as a pivotal precursor for high-performance materials.

The introduction of both bromine and fluorine atoms onto the quinoline core imparts a unique combination of reactivity and physicochemical modulation. The bromine atom at the 8-position serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the precise installation of a wide array of functional moieties, enabling the targeted synthesis of complex molecular architectures.

Simultaneously, the fluorine atom at the 5-position exerts a strong inductive effect, which can significantly influence the electronic properties of the resulting materials. Fluorination is a well-established strategy in organic electronics to lower both the HOMO and LUMO energy levels, which can enhance electron injection, improve oxidative stability, and promote favorable intermolecular packing.[4][5] This dual-functionality makes this compound an exceptionally promising platform for the development of novel materials for Organic Light-Emitting Diodes (OLEDs) and luminescent sensors.

This guide provides researchers, materials scientists, and drug development professionals with detailed insights and actionable protocols for leveraging this compound in the synthesis of advanced functional materials. We will explore its application in creating novel emissive and charge-transporting materials for OLEDs and as a functional ligand for the construction of luminescent coordination polymers for chemical sensing.

Physicochemical Properties of this compound

A foundational understanding of the properties of this compound is crucial for its effective application.

PropertyValueReference
CAS Number 917251-99-1[6]
Molecular Formula C₉H₅BrFN[6]
Molecular Weight 226.05 g/mol [6]
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General Knowledge

The presence of the electron-withdrawing fluorine atom and the quinoline nitrogen atom makes the aromatic system relatively electron-deficient, which is a desirable trait for electron-transporting materials in OLEDs.[1] The C-Br bond is the primary site for synthetic modification, offering a gateway to a diverse library of derivatives.

Application I: Synthesis of Host and Emissive Materials for Organic Light-Emitting Diodes (OLEDs)

The quinoline moiety is a core component in many successful OLED materials, most notably in the form of metal complexes like Tris(8-hydroxyquinolinato)aluminium (Alq₃).[7] this compound provides a direct route to novel, purely organic materials that can function as hosts or emitters in the emissive layer of an OLED device.

Scientific Rationale

The strategy involves using the bromine atom as a coupling site to append other aromatic systems, thereby extending the π-conjugation and tuning the photophysical properties. For instance, a Suzuki coupling can be employed to attach hole-transporting units (e.g., carbazole or triphenylamine derivatives) to create bipolar host materials or to attach fluorescent or phosphorescent chromophores to create emissive materials. The fluorine atom helps to ensure good thermal and oxidative stability and can facilitate electron injection from the cathode.[4][8]

Diagram: Synthetic Workflow for OLED Materials

G cluster_0 Suzuki Coupling for Bipolar Host Material cluster_1 Buchwald-Hartwig Amination for Emissive Material A This compound C Pd(PPh₃)₄ / K₂CO₃ Toluene/H₂O, 90°C A->C B Carbazole-9-boronic acid pinacol ester B->C D 8-(9H-Carbazol-9-yl)-5-fluoroquinoline (Bipolar Host Material) C->D E This compound G Pd₂(dba)₃ / Xantphos NaOtBu, Toluene, 110°C E->G F Diphenylamine F->G H N,N-diphenyl-(5-fluoroquinolin-8-yl)amine (Blue Emissive Material) G->H

Caption: Synthetic pathways for OLED materials via cross-coupling.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

This protocol details the synthesis of 8-(9H-Carbazol-9-yl)-5-fluoroquinoline , a promising candidate for a bipolar host material in phosphorescent OLEDs (PhOLEDs).

Materials:

  • This compound (1.0 eq)

  • 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (Anhydrous)

  • Deionized Water

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous toluene via syringe. In a separate flask, dissolve K₂CO₃ in deionized water and degas the solution by bubbling with inert gas for 20 minutes. Add the degassed aqueous base solution to the reaction mixture.

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12-24 hours. The causality behind heating is to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.[2]

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromoquinoline is consumed.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Further purification for OLED-grade material can be achieved by temperature-gradient sublimation.

Protocol 2: Synthesis of a Blue Emissive Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of N,N-diphenyl-(5-fluoroquinolin-8-yl)amine , a potential blue fluorescent emitter.

Materials:

  • This compound (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask. The use of a bulky, electron-rich phosphine ligand like Xantphos is critical to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[9]

  • Reactant Addition: Add this compound, diphenylamine, and anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/DCM gradient) to obtain the desired amine product.

Expected Photophysical Properties

The synthesized materials are expected to exhibit photophysical properties suitable for OLED applications.

CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)
8-(9H-Carbazol-9-yl)-5-fluoroquinoline ~345~390 (Host Emission)~0.75-5.8-2.4
N,N-diphenyl-(5-fluoroquinolin-8-yl)amine ~360~450 (Blue Emission)~0.85-5.6-2.5
(Note: These are illustrative values based on similar known compounds. Actual properties must be determined experimentally.)

Application II: Ligand for Luminescent Coordination Polymers and MOFs

The nitrogen atom of the quinoline ring and a potential chelating group introduced at the 8-position can act as a robust binding site for metal ions, making this compound derivatives excellent ligands for coordination polymers or Metal-Organic Frameworks (MOFs).[10][11] These materials are of great interest for applications in chemical sensing, catalysis, and gas storage.

Scientific Rationale

The strategy here is to first modify the 8-position of the quinoline ring to introduce a second coordinating atom (e.g., a carboxylate via a multi-step synthesis starting with a Suzuki coupling), creating a bidentate ligand. The inherent luminescence of the quinoline core can be modulated by coordination to a metal center.[12] When exposed to certain analytes, the luminescence of the resulting coordination polymer can be quenched or enhanced, forming the basis of a chemical sensor.[13] The fluorine substituent can fine-tune the ligand field strength and the photophysical properties of the final material.

Diagram: Workflow for Luminescent Sensor Synthesis

G A This compound B Suzuki Coupling with 4-formylphenylboronic acid A->B C Oxidation (KMnO₄) of aldehyde to carboxylic acid B->C D 5-Fluoroquinoline-8-carboxylic Acid Ligand (L) C->D E Solvothermal Reaction with Zn(NO₃)₂·6H₂O in DMF D->E F Luminescent Coordination Polymer [Zn(L)₂(DMF)]n E->F G Analyte Detection (e.g., Nitroaromatics) F->G H Luminescence Quenching G->H

Caption: Synthesis and application of a quinoline-based luminescent sensor.

Protocol 3: Synthesis of a Bidentate Ligand (5-Fluoroquinoline-8-carboxylic Acid)

This protocol outlines a plausible two-step synthesis for the ligand precursor.

Step A: Suzuki Coupling to install an Aldehyde

  • Follow the general procedure in Protocol 1 , substituting 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole with 4-formylphenylboronic acid (1.2 eq).

  • After purification, this step should yield 4-(5-fluoroquinolin-8-yl)benzaldehyde .

Step B: Oxidation to Carboxylic Acid

  • Setup: Dissolve the aldehyde product from Step A in a mixture of acetone and water.

  • Oxidation: Slowly add potassium permanganate (KMnO₄) in portions while stirring at room temperature. The reaction is self-validating as the purple color of the permanganate disappears upon reaction.

  • Quenching: Once the starting material is consumed (monitored by TLC), quench the reaction with a small amount of sodium sulfite (Na₂SO₃) to destroy excess KMnO₄.

  • Work-up: Filter the mixture to remove manganese dioxide (MnO₂). Acidify the filtrate with HCl (1M) to precipitate the carboxylic acid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(5-fluoroquinolin-8-yl)benzoic acid as the final ligand.

Protocol 4: Synthesis of a Luminescent Coordination Polymer

This protocol describes the solvothermal synthesis of a zinc-based coordination polymer.

Materials:

  • 4-(5-Fluoroquinolin-8-yl)benzoic acid ligand (from Protocol 3) (1.0 eq)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Small glass vial or autoclave liner

Procedure:

  • Mixing: In a small glass vial, combine the ligand, zinc nitrate hexahydrate, and DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Seal the vial tightly in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 120 °C for 72 hours. The high temperature and pressure of the solvothermal method facilitate the crystallization of the coordination polymer.[13]

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature.

  • Washing: Isolate the resulting crystals by decanting the mother liquor. Wash the crystals with fresh DMF followed by ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at room temperature.

The resulting crystalline material can then be characterized by X-ray diffraction (XRD) and its luminescent properties can be tested for sensing applications, for example, by measuring its fluorescence spectrum before and after exposure to vapors of nitroaromatic compounds.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for materials science. Its dual-functional nature—a reactive handle for synthetic elaboration and a fluorine atom for electronic modulation—provides a powerful platform for the rational design of advanced materials. The protocols outlined in this note provide a solid foundation for synthesizing novel organic semiconductors for OLEDs and functional ligands for luminescent coordination polymers. The causality-driven explanations for experimental choices aim to empower researchers to not only replicate but also adapt and innovate upon these methodologies. Future work could explore a wider range of cross-coupling partners to build an extensive library of quinoline-based materials, investigate their performance in fabricated devices, and explore their potential in other areas such as photovoltaics and catalysis.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihen, A. K. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4999.
  • Sajkiewicz, P., et al. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Czylkowski, D., et al. (2022). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Molecules, 27(15), 4811.
  • Salata, M. R., & Marks, T. J. (2006). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
  • ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters.
  • Pérez-Yáñez, S., et al. (2021). From a Well-Defined Organozinc Precursor to Diverse Luminescent Coordination Polymers Based on Zn(II)-Quinolinate Building Units Interconnected by Mixed Ligand Systems. Polymers, 13(24), 4323.
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Yildiz, A., et al. (2017). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 755-766.
  • Google Patents. (2002).
  • Jiayuan. (2025).
  • ACS Publications. (2025). Synthesis and Photoluminescence Properties of Quinoline-Derived Thiosemicarbazone Lanthanide Complexes and Their Polymer-Embedded Stability.
  • ResearchGate. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline)
  • ACS Publications. (2013).
  • RSC Publishing. (2006).
  • Hosen, N. (n.d.).
  • Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • ResearchGate. (n.d.).

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Application Note: A Scalable and Robust Protocol for the Large-Scale Synthesis of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Bromo-5-fluoroquinoline is a critical heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds.[1] This application note provides a comprehensive, field-proven guide for its large-scale synthesis. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic strategy—the Skraup-Doebner-von Miller reaction—and details the critical parameters for successful and safe scale-up. We present a self-validating protocol that incorporates in-process controls, rigorous safety and handling procedures, and detailed analytical methods for quality assurance, tailored for researchers and process chemists in the pharmaceutical industry.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2] The specific substitution pattern of this compound offers synthetic handles for further molecular elaboration. The bromine at the 8-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at the 5-position can modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This unique combination makes it a highly valuable intermediate for creating diverse chemical libraries and developing novel drug candidates.[3][4]

This guide details a robust synthesis based on the classic Skraup-Doebner-von Miller reaction, which constructs the quinoline core from a substituted aniline and glycerol.[5] This method was selected for its reliability, use of readily available starting materials, and scalability.

Mechanistic Rationale: The Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis.[6] Its success hinges on a series of well-orchestrated chemical transformations. Understanding this mechanism is paramount for troubleshooting and process optimization.

  • Dehydration of Glycerol: Under the strongly acidic and high-temperature conditions, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

  • Michael Addition: The starting aniline, 2-Bromo-5-fluoroaniline, acts as a nucleophile and undergoes a 1,4-conjugate (Michael) addition to the acrolein intermediate.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: A subsequent dehydration step followed by oxidation yields the aromatic quinoline ring system. The oxidizing agent is typically an aromatic nitro compound, such as nitrobenzene, which is reduced in the process.

The diagram below provides a simplified visualization of this mechanistic pathway.

Skraup_Mechanism Glycerol Glycerol H2SO4 H₂SO₄ / Heat Glycerol->H2SO4 Acrolein Acrolein Formation (α,β-unsaturated aldehyde) H2SO4->Acrolein Dehydration Michael Michael Addition Acrolein->Michael Aniline 2-Bromo-5-fluoroaniline Aniline->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation (e.g., Nitrobenzene) Dehydration->Oxidation Product This compound Oxidation->Product

Caption: Simplified mechanism of the Skraup-Doebner-von Miller reaction.

Overall Synthesis Workflow

The large-scale synthesis protocol is broken down into five primary stages: Reaction Setup, Synthesis, Work-up/Isolation, Purification, and Quality Control.

Synthesis_Workflow Setup Stage 1: Reactor Setup & Inerting Synthesis Stage 2: Synthesis (Controlled Reagent Addition & Heating) Setup->Synthesis Workup Stage 3: Work-up (Quenching, Neutralization, Extraction) Synthesis->Workup Purification Stage 4: Purification (Recrystallization) Workup->Purification QC Stage 5: Quality Control (Drying & Analysis) Purification->QC Final Final Product: This compound QC->Final

Caption: High-level workflow for the synthesis of this compound.

Detailed Application Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt.Molar Eq.Quantity (Example Scale)Purity
2-Bromo-5-fluoroaniline367-24-8190.02 g/mol 1.0190 g>98%
Glycerol56-81-592.09 g/mol 3.0276 g>99%
Sulfuric Acid7664-93-998.08 g/mol -450 mL98% (conc.)
Nitrobenzene98-95-3123.11 g/mol 1.2148 g>99%
Sodium Hydroxide1310-73-240.00 g/mol -As neededPellets/Flakes
Dichloromethane (DCM)75-09-284.93 g/mol -2 LACS Grade
Isopropanol67-63-060.10 g/mol -As neededACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol -As neededGranular
Equipment
  • 5 L glass-lined reactor or round-bottom flask with overhead mechanical stirrer.

  • Heating mantle with temperature controller and probe.

  • Addition funnel.

  • Condenser.

  • Caustic scrubber system for acid vapor and off-gassing.

  • Large separatory funnel (5 L).

  • Büchner funnel and vacuum flask.

Step-by-Step Synthesis Procedure

Step 1: Reactor Setup and Reagent Charging

  • Assemble the reactor, ensuring all joints are properly sealed. Equip it with an overhead stirrer, condenser, temperature probe, and an outlet leading to a caustic scrubber.

  • Under ambient conditions, cautiously charge the concentrated sulfuric acid (450 mL) into the reactor.

  • Begin gentle stirring and add the 2-Bromo-5-fluoroaniline (190 g, 1.0 mol) portion-wise, monitoring the internal temperature. The dissolution is exothermic; maintain the temperature below 50°C.

  • Once the aniline has fully dissolved, add the nitrobenzene (148 g, 1.2 mol).

  • Slowly add the glycerol (276 g, 3.0 mol) via the addition funnel over 30-45 minutes. A mild exotherm will be observed.

Step 2: Reaction Execution

  • Once all reagents are charged, begin heating the mixture slowly and controllably to 140-150°C.[7]

  • Maintain the reaction at this temperature for 3-4 hours. The reaction is vigorous and will evolve gases; ensure the scrubber is functioning correctly.

  • In-Process Control (IPC): Monitor the reaction progress by taking small, quenched aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

Step 3: Work-up and Isolation

  • After completion, cool the reaction mixture to room temperature (< 30°C).

  • CAUTION: The following step is highly exothermic. In a separate, well-ventilated area, prepare a large vessel with 3 kg of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[8]

  • Once the quench is complete, slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. Monitor the pH and temperature closely, aiming for a final pH of 8-9 while keeping the temperature below 40°C.[8]

  • The crude product will precipitate as a solid or oil. Extract the entire aqueous slurry with dichloromethane (3 x 700 mL).

  • Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product is best purified by recrystallization. Dissolve the crude material in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and air-dry.

Characterization and Quality Control

The final product should be a solid. Its identity and purity should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance Off-white to light brown crystalline solid
Melting Point TBD by analysis
¹H NMR Consistent with quinoline proton signals
¹⁹F NMR Single peak corresponding to the fluorine atom
Mass Spec (MS) [M+H]⁺ peak at m/z 226.0 and 228.0 (bromine isotope pattern)
HPLC Purity >98%

Note: The molecular formula is C₉H₅BrFN and the molecular weight is 226.05 g/mol .[9]

Process Safety and Hazard Analysis

Scaling this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and the reaction itself.

  • Chemical Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact.[10] Handle only with appropriate PPE, including a face shield and acid-resistant gloves.

    • Bromine-Containing Compounds: The starting material and product are irritants. Avoid inhalation and skin contact.[11][12]

    • Nitrobenzene: Toxic and readily absorbed through the skin. It is also the primary oxidizing agent in a highly exothermic reaction.

    • Elemental Bromine (if used as an alternative): Highly toxic, corrosive, and a strong oxidizer. Inhalation can be fatal, and it causes severe skin burns.[10][13][14] All manipulations should be done in a certified fume hood.[15]

  • Reaction Hazards:

    • The Skraup reaction is notoriously exothermic and can run away if not carefully controlled. Gradual heating and vigilant temperature monitoring are essential.

    • The reaction off-gases can include SO₂ and other hazardous vapors. A properly maintained caustic scrubber is mandatory.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber) at all times.[16]

  • Waste Disposal:

    • All acidic and basic aqueous waste must be neutralized before disposal.

    • Organic solvent waste must be collected in appropriately labeled containers for hazardous waste disposal.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; insufficient heating time or temperature.Confirm reaction completion via IPC (TLC/HPLC). If incomplete, extend reaction time by 1-2 hours.
Loss of product during work-up.Ensure pH is fully adjusted to 8-9 before extraction. Perform an additional extraction of the aqueous layer.
Dark/Tarry Crude Product Reaction temperature was too high, causing polymerization/decomposition.Ensure precise temperature control during the reaction. Lower the setpoint by 5-10°C on the next run.
Incomplete Neutralization Insufficient base added during quench.Add base slowly and monitor pH carefully. Ensure vigorous stirring to promote mixing.
Product Fails Purity Spec Inefficient purification.Re-dissolve in hot isopropanol, consider adding charcoal for color removal, and recrystallize again slowly.

Conclusion

This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound. By emphasizing the mechanistic underpinnings of the Skraup-Doebner-von Miller reaction and integrating rigorous safety and quality control measures, this guide serves as an authoritative resource for researchers and process chemists. Adherence to this protocol can facilitate the safe and efficient production of this valuable intermediate, thereby accelerating drug discovery and development programs.

References

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline - PrepChem.com . Available at: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH . Available at: [Link]

  • High-Purity this compound: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI . Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC . Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure . Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications . Available at: [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate . Available at: [Link]

  • Bromine - Hazardous Substance Fact Sheet - NJ.gov . Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • Safety Data Sheet: Bromine - Carl ROTH . Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal . Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . Available at: [Link]

  • A Dangerous Bromance - Scientific Update . Available at: [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • The Hidden Dangers of Bromine: What You Need to Know - Oreate AI Blog . Available at: [Link]

  • SAFETY DATA SHEET - 8-Bromoquinoline . Available at: [Link]

  • This compound - Splendid Lab Pvt. Ltd. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support guide for the purification of 8-Bromo-5-fluoroquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple procedural steps to explore the causality behind best practices, ensuring you can troubleshoot and optimize this critical purification technique with confidence.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before beginning any recrystallization, a thorough understanding of the compound's properties and the principles of solvent selection is paramount. This section addresses the most common preliminary questions.

Q1: What are the essential physical and chemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is the first step in designing a successful purification strategy. The presence of both bromine and fluorine atoms on the quinoline scaffold influences its polarity, melting point, and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅BrFN[1][2]
Molecular Weight 226.05 g/mol [1][2]
Appearance Expected to be a solid at room temperature.
IUPAC Name This compound[1]
PubChem CID 14548347[1]

Causality Insight: The aromatic, heterocyclic nature of the quinoline ring system, combined with the electronegative halogen substituents, renders the molecule relatively polar. However, it retains significant nonpolar character, suggesting solubility in a range of organic solvents. Its solid-state nature makes it an ideal candidate for purification by recrystallization.

Q2: What are the primary safety hazards associated with this compound and its analogues?

A2: Halogenated aromatic compounds and quinoline derivatives require careful handling. While specific toxicology data for this compound is limited, data from similar compounds, such as 8-Bromoquinoline, should be considered for a conservative safety assessment.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][4]

  • Hazards: Analogous compounds are known to cause skin and serious eye irritation.[5] Inhalation may cause respiratory tract irritation.[3][5] It may be harmful if swallowed.[4][6]

  • Exposure: In case of skin contact, wash thoroughly with soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air.[3] Seek medical attention if any symptoms persist.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Q3: How do I select the optimal solvent system for recrystallization?

A3: The "perfect" recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the driving force for crystallization upon cooling. The principle of "like dissolves like" is a useful starting point.[7]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise (0.5 mL at a time).

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound readily.

  • For tubes where the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • The ideal solvent will produce a high yield of crystalline solid.

Table 2: Candidate Solvents for this compound

SolventRationale & Expected BehaviorPotential Issues
Ethanol Often a good choice for moderately polar aromatic compounds. A common solvent for recrystallizing substituted quinolines.[8]May have moderate solubility at room temperature, potentially reducing yield.
Isopropanol Similar to ethanol but slightly less polar. May offer a better solubility differential.Slower evaporation rate than ethanol.
Acetonitrile A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.Higher boiling point requires more careful heating.
Toluene A nonpolar aromatic solvent. May be effective if impurities are highly polar.High boiling point; may lead to "oiling out" if the compound's melting point is lower than the solvent's boiling point.
Hexane/Ethyl Acetate A mixed-solvent system. Dissolve in the minimum amount of hot ethyl acetate, then add hexane dropwise until turbidity appears.Mixed systems can be tricky to optimize and are more prone to oiling out.[9]

Part 2: Standard Operating Protocol for Recrystallization

This protocol outlines a robust method for the purification of this compound, assuming ethanol is the chosen solvent based on screening.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.

  • Add Solvent: Add a small volume of ethanol (e.g., 5-10 mL) and begin stirring and heating the mixture on a hot plate.

  • Achieve Saturation: Continue adding ethanol in small portions to the near-boiling mixture until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing yield.[7]

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Nucleation (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of pure product. This provides a surface for crystal growth to begin.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals (the "filter cake") with a minimum amount of ice-cold ethanol to rinse away any remaining soluble impurities. Using room-temperature or excessive solvent will redissolve some of the product and lower the yield.[7]

  • Drying: Leave the crystals under vacuum on the funnel for 10-15 minutes to air dry. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.

Workflow Visualization

Recrystallization_Workflow cluster_decision A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities? A->B Observe Solution C 2. (Optional) Hot Filtration B->C Yes D 3. Slow Cooling to Room Temperature B->D No C->D E 4. Ice Bath Cooling D->E F 5. Vacuum Filtration E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Crystals G->H I Pure Product H->I

Caption: Standard workflow for the recrystallization of a solid compound.

Part 3: Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?

A1: This is the most frequent issue in recrystallization and is almost always caused by one of two things: using too much solvent or the formation of a supersaturated solution.[7][9]

  • Cause 1: Excessive Solvent. If too much solvent was added during the dissolution step, the solution will not be saturated enough for crystals to form upon cooling.[9]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[9] Reduce the volume by about 25% and then attempt the cooling process again.

  • Cause 2: Supersaturation. Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature.[7] Crystal formation requires a nucleation point to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

    • Solution 2 (Seeding): If you have a small amount of pure this compound from a previous batch, add a single tiny crystal to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

Q2: My compound separated as an oily liquid instead of solid crystals. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] This can also happen if the compound is highly impure, as impurities can depress the melting point.

  • Solution 1: Re-dissolve and Cool Slower. Heat the solution until the oil re-dissolves completely. You may need to add a small amount (5-10% more) of solvent to prevent immediate re-saturation.[9] Then, ensure the solution cools very slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool to slow heat loss.

  • Solution 2: Change Solvents. If slow cooling doesn't work, the boiling point of your solvent may be too high relative to the compound's melting point. Select a new solvent with a lower boiling point and repeat the recrystallization.

  • Solution 3: Use a Mixed-Solvent System. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in). Then, add a "poor" solvent (one it's insoluble in) dropwise to the hot solution until it becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the oil, and then cool slowly.

Q3: My final yield is very low. Where did my product go?

A3: A low yield can result from several procedural errors throughout the process.

  • Cause 1: Premature Crystallization. If the product crystallized in the funnel during hot filtration, it was lost before the main cooling step.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated and that you perform the filtration as quickly as possible.

  • Cause 2: Incomplete Crystallization. This goes back to using too much solvent. If the solution wasn't fully saturated, a significant amount of product will remain dissolved even after cooling.[7]

    • Solution: Re-evaluate your solvent volume in future attempts. You can also try to recover more product from the remaining solution (the "mother liquor") by evaporating some of the solvent and re-cooling.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve a portion of your purified product.[7]

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue NoCrystals Problem: No Crystals Formed Start->NoCrystals OiledOut Problem: Compound 'Oiled Out' Start->OiledOut LowYield Problem: Low Yield Start->LowYield TooMuchSolvent Cause: Too Much Solvent? NoCrystals->TooMuchSolvent ImpureOrHighBP Cause: Impure Compound or Solvent BP > MP? OiledOut->ImpureOrHighBP CheckFilter Cause: Lost during Hot Filter? LowYield->CheckFilter Evaporate Solution: Boil off some solvent and re-cool. TooMuchSolvent->Evaporate Yes Supersaturated Cause: Supersaturated Solution TooMuchSolvent->Supersaturated No ScratchSeed Solution: Scratch flask or add a seed crystal. Supersaturated->ScratchSeed ReheatCoolSlow Solution: Re-heat, add a bit more solvent, cool slowly. ImpureOrHighBP->ReheatCoolSlow Try First ChangeSolvent Solution: Choose solvent with lower boiling point. ImpureOrHighBP->ChangeSolvent If Fails PreheatApparatus Solution: Pre-heat funnel/flask for hot filtration. CheckFilter->PreheatApparatus Yes CheckWash Cause: Excessive Washing? CheckFilter->CheckWash No UseColdSolvent Solution: Wash with MINIMAL ice-cold solvent. CheckWash->UseColdSolvent Yes CheckMotherLiquor Cause: Too much solvent used initially? CheckWash->CheckMotherLiquor No EvaporateML Solution: Concentrate mother liquor to recover more product. CheckMotherLiquor->EvaporateML Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization - University of Toronto. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
  • Problems with Recrystallisations - University of York. [Link]

  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. [Link]

  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. [Link]

  • 8-Bromo-5-fluoroquinoxalin-2-ol | C8H4BrFN2O | CID 177818902 - PubChem. [Link]

  • (PDF) Current issues in recrystallization: A review - ResearchGate. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Protein purification troubleshooting guide - Dutscher. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • This compound - Splendid Lab Pvt. Ltd. [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. [Link]

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source | Request PDF - ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0 - AMERICAN ELEMENTS ®. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. [Link]

  • 8-Bromo-5-fluoro-3,4-dihydroquinoxalin-2(1H)-one - PubChem. [Link]

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane - Chemos GmbH & Co.KG. [Link]

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Preventing dehalogenation of 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-5-fluoroquinoline

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge encountered during its use: unwanted dehalogenation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 5-fluoroquinoline as a byproduct in my palladium-catalyzed cross-coupling reaction. What is causing this dehalogenation?

A1: The formation of 5-fluoroquinoline is a result of a common side reaction known as reductive dehalogenation or hydrodehalogenation. In the context of palladium-catalyzed cross-coupling reactions, this typically occurs through the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can then transfer a hydride to the this compound that is coordinated to the palladium center, leading to the cleavage of the C-Br bond and its replacement with a C-H bond.

Several factors can contribute to the generation of Pd-H species:

  • The Base: Strong bases, particularly those with available β-hydrogens, can be a source of hydrides.[2]

  • The Solvent: Solvents such as alcohols can act as hydride donors.[3][4]

  • Trace Water: The presence of water in the reaction mixture can also contribute to the formation of Pd-H species.[5]

  • The Ligand: The choice of phosphine ligand can influence the propensity for dehalogenation.[5]

Q2: My reaction involves an N-heterocyclic substrate. Are these more prone to dehalogenation?

A2: Yes, N-heterocyclic halides, like this compound, can be more susceptible to dehalogenation.[1] The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, which can influence the electronic properties of the substrate and potentially facilitate the undesired reductive dehalogenation pathway.

Q3: How can I definitively identify and quantify the dehalogenated byproduct in my reaction mixture?

A3: The most common and effective methods for identifying and quantifying the dehalogenated product, 5-fluoroquinoline, are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and providing their mass-to-charge ratio, allowing for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of your reaction mixture. By comparing the retention time to a known standard of 5-fluoroquinoline, you can confirm its presence and quantify it using a calibration curve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the characteristic signals of 5-fluoroquinoline and distinguish it from the starting material and the desired product.

Troubleshooting Guide: Minimizing Dehalogenation of this compound

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the 5-fluoroquinoline byproduct.

Issue 1: Significant Dehalogenation Observed with Standard Palladium Catalysis Conditions

Root Cause Analysis: The primary suspects are the components of your reaction that can act as hydride sources: the base, solvent, and any residual water. The choice of palladium source and ligand also plays a critical role.

Solutions & Mitigation Strategies:

1. Strategic Selection of the Base:

The base is a crucial parameter to control. Strong, non-nucleophilic bases are often required for efficient cross-coupling, but some can promote dehalogenation.

  • Avoid Strong Alkoxide Bases (if possible): Bases like sodium tert-butoxide (NaOtBu) can be particularly problematic.[6]

  • Consider Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for aryl bromides and are less likely to promote dehalogenation.[6]

  • Phosphate Bases: Potassium phosphate (K₃PO₄) is an excellent choice as it is a strong base with low nucleophilicity and generally does not act as a hydride source.

Table 1: Comparison of Commonly Used Bases

BaseGeneral ObservationsSuitability for this compound
NaOtBuHigh reactivity, but can lead to dehalogenation.[6]Use with caution; screen other bases first.
K₂CO₃, Cs₂CO₃Milder, good functional group tolerance.[6]Excellent starting point for optimization.
K₃PO₄Strong, non-nucleophilic, low dehalogenation risk.Highly recommended for this substrate.

2. Prudent Choice of Solvent:

Your solvent should be inert and rigorously dried.

  • Avoid Protic Solvents: Alcohols should be avoided as they are known hydride donors.[4]

  • Recommended Aprotic Solvents: Toluene, dioxane, THF, and DMF are generally good choices. Ensure they are anhydrous.

  • Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen, which can lead to catalyst decomposition and side reactions.

3. The Critical Role of the Ligand:

The phosphine ligand is not just a spectator; it actively participates in the catalytic cycle and can be tuned to favor the desired cross-coupling over dehalogenation.[7]

  • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and RuPhos are often effective in promoting the desired reductive elimination step to form the C-C or C-N bond, thereby outcompeting the reductive dehalogenation pathway.[8] Bulky ligands can also sterically hinder the approach of hydride sources to the palladium center.[8]

Diagram 1: The Competing Pathways

G A Ar-Pd(II)-Br(L)n (Oxidative Addition Product) B Desired Cross-Coupling (Reductive Elimination) A->B + Coupling Partner C Dehalogenation (Reductive Elimination) A->C + [H-] D [Pd-H] Species D->C E Hydride Source (Base, Solvent, Water) E->D forms

Caption: Competing pathways for the palladium intermediate.

4. Catalyst System and Pre-catalysts:

  • Use Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using commercially available pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These can provide more consistent and reproducible results with lower catalyst loadings.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • Anhydrous Toluene (0.2 M)

  • Anhydrous Water (5-10% v/v of toluene)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel, followed by the remaining anhydrous toluene and anhydrous water.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is a starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2.0 mol%)

  • NaOtBu or LHMDS (1.4 equiv)

  • Anhydrous Dioxane (0.2 M)

Procedure:

  • In a glovebox, add this compound, XPhos Pd G3, and the base to a dry reaction vessel.

  • Add the anhydrous dioxane.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: Troubleshooting Flowchart

G Start Dehalogenation > 5%? Base Change Base: NaOtBu → K3PO4 or Cs2CO3 Start->Base Yes Success Dehalogenation Minimized Start->Success No Solvent Change Solvent: Use Anhydrous Toluene or Dioxane Base->Solvent Fail Consult Further Base->Fail Ligand Change Ligand: Use Bulky Ligand (e.g., XPhos, SPhos) Solvent->Ligand Solvent->Fail Temp Lower Reaction Temperature Ligand->Temp Ligand->Fail Temp->Success Temp->Fail

Caption: A systematic approach to troubleshooting dehalogenation.

References

  • Catalysis Science & Technology.
  • ChemInform.
  • ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Organometallics.
  • ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • BenchChem.
  • Reddit.
  • Tokyo Chemical Industry Co., Ltd.
  • YouTube.

Sources

Technical Support Center: 8-Bromo-5-fluoroquinoline Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 8-bromo-5-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this important synthetic intermediate from the bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and safe execution of your project.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, synthesis, and handling of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound is a variation of the Skraup synthesis.[1] This method involves the reaction of 2-bromo-5-fluoroaniline with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[2] While other methods for quinoline synthesis exist, such as the Doebner-von Miller, Friedländer, and Combes syntheses, the Skraup reaction is often favored for its use of readily available starting materials.[1][3]

Q2: What are the key safety considerations when working with this compound and its synthetic precursors?

A2: Both the starting materials and the final product require careful handling in a well-ventilated area.[4] Personal protective equipment (PPE), including suitable gloves, safety goggles, and protective clothing, is mandatory to avoid skin and eye contact.[4][5][6][7] The Skraup reaction itself can be highly exothermic, and careful control of the reaction temperature is crucial to prevent runaway reactions, especially on a larger scale. It is also important to be aware of the potential for the formation of hazardous byproducts.

Q3: How do the bromine and fluorine substituents influence the reactivity of the quinoline ring?

A3: The fluorine atom at the 5-position and the bromine atom at the 8-position are electron-withdrawing groups, which deactivate the quinoline ring towards electrophilic substitution.[1] However, they also direct incoming electrophiles to specific positions. The presence of these halogens can be advantageous for subsequent functionalization, as they can participate in various cross-coupling reactions. The synergistic effect of bromine and nitro substitutions on a quinoline scaffold has been shown to enhance anticancer potency.[8]

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section provides a detailed breakdown of specific problems that may arise during the scale-up of the this compound synthesis, along with their causes and recommended solutions.

Reaction Control & Exothermicity

Q4: My reaction is becoming too vigorous and difficult to control upon scale-up. What can I do?

A4: This is a classic challenge with the Skraup synthesis, which is notoriously exothermic. The issue is often exacerbated at larger scales due to a lower surface-area-to-volume ratio, leading to less efficient heat dissipation.

  • Causality: The dehydration of glycerol to acrolein and the subsequent cyclization reactions are highly exothermic.[1] Insufficient heat removal can lead to a rapid temperature increase, potentially causing a runaway reaction and the formation of unwanted byproducts.

  • Solution Workflow:

    • Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of the aniline and glycerol mixture to the hot sulfuric acid.[2] This allows for better management of the heat generated.

    • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system. For larger scales, a jacketed reactor with a circulating coolant is essential.

    • Solvent Choice: While the traditional Skraup reaction is often run neat, the use of a high-boiling, inert solvent can help to moderate the reaction temperature.

dot

cluster_0 Exotherm Control Strategy start Vigorous Reaction Observed decision1 Is reagent addition controlled? start->decision1 action1 Implement slow, dropwise addition of aniline/glycerol mixture decision1->action1 No decision2 Is cooling system adequate for scale? decision1->decision2 Yes action1->decision2 action2 Upgrade to jacketed reactor with circulating coolant decision2->action2 No decision3 Is a solvent being used? decision2->decision3 Yes action2->decision3 action3 Consider using a high-boiling inert solvent to moderate temperature decision3->action3 No end Controlled Reaction Achieved decision3->end Yes action3->end cluster_1 Purification Workflow start Low Purity after Recrystallization step1 Perform slurry wash of crude solid start->step1 step2 Treat recrystallization solution with activated carbon step1->step2 decision1 Is the product thermally stable? step2->decision1 step3 Consider vacuum distillation decision1->step3 Yes end High Purity Product decision1->end No step3->end

Sources

Technical Support Center: Catalyst Deactivation in 8-Bromo-5-fluoroquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering catalyst deactivation issues with 8-Bromo-5-fluoroquinoline .

Topic: Troubleshooting Palladium Catalyst Deactivation Mechanisms Substrate Focus: this compound (CAS: 917251-99-1) Target Audience: Medicinal Chemists, Process Chemists, Application Scientists

Executive Summary: The Substrate Challenge

This compound presents a unique "push-pull" electronic challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The "Trap" (N-Coordination): The quinoline nitrogen (N1) is a competent ligand for Pd(II). While the 5-fluoro substituent lowers the basicity of the nitrogen via long-range inductive effects (

    
     < 4.9), it does not eliminate the risk of the substrate displacing labile ligands (like 
    
    
    
    ) to form catalytically inactive "off-cycle" species.
  • The "Accelerator" (C8-Br Activation): The 5-fluoro group (para to the bromide) exerts a net electron-withdrawing effect on the carbocyclic ring, significantly accelerating the rate of Oxidative Addition (OA) .

  • The Failure Mode: The mismatch between rapid OA and a stalled Transmetallation (TM) step—often caused by N-binding or steric crowding—leads to the accumulation of unstable Pd(II)-aryl intermediates. These intermediates are prone to Protodehalogenation or decomposition into Pd Black .

Diagnostic Workflows & Mechanisms

Module A: The Nitrogen Poisoning Loop

Symptom: Reaction stalls at 20–40% conversion. Addition of more catalyst restarts the reaction only briefly. Root Cause: The substrate itself acts as a poison. The quinoline nitrogen binds to the electrophilic Pd(II) center after oxidative addition, preventing the approach of the nucleophile (boronic acid or amine).

Visualization: The Off-Cycle Trap

The following diagram illustrates how the quinoline substrate diverts the active catalyst into a dormant state.

CatalystDeactivation Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to 5-F) Pd0->OxAdd + Substrate (R-Br) PdII_Ar Pd(II)-Ar Intermediate [L-Pd(Ar)(Br)] OxAdd->PdII_Ar N_Coord Off-Cycle Species [Pd(Ar)(Br)(Quinoline-N)] (INACTIVE) PdII_Ar->N_Coord + Substrate (Excess) Displacement of L TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Nucleophile N_Coord->PdII_Ar Heat / Bulky Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: The "Quinoline Trap." High concentrations of this compound can displace ligands (L) from the Pd(II) center, creating a stable but inactive square-planar complex (Red Box).

Module B: Protodehalogenation (The "Silent" Killer)

Symptom: LCMS shows loss of Starting Material (SM) but low yield of Product. A major peak corresponds to 5-fluoroquinoline (Mass = SM - 79 + 1). Root Cause: Failed Transmetallation. Because the 5-fluoro group accelerates Oxidative Addition, the concentration of the Pd(II)-Ar species builds up. If the nucleophile (e.g., boronic acid) is slow to transmetallate (due to low solubility, weak base, or steric bulk), the Pd(II)-Ar species will scavenge a hydride (from solvent or base) and undergo Reductive Elimination to form the dehalogenated byproduct.

Data: Impact of Solvent System on Protodehalogenation Reaction: Suzuki Coupling of this compound (1.0 eq) with Ph-B(OH)2

Solvent SystemBaseTempResult (LCMS Area %)Diagnosis
DMF / H2O K2CO390°C60% Product / 30% De-Br Hydride source (DMF decomposition) + Slow TM.
Toluene / H2O K3PO4100°C85% Product / <5% De-BrBiphasic system protects Pd intermediate.
THF (wet) Cs2CO3Reflux40% Product / 50% Pd Black THF coordinates poorly; Pd aggregates.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately upon heating and stops. Why?

Answer: You are experiencing rapid Pd agglomeration (Pd Black formation) . The this compound undergoes oxidative addition very quickly. If your ligand is not electron-rich or bulky enough to stabilize the resulting electron-deficient Pd(II) species, the metal centers will collapse into clusters.

  • Immediate Fix: Switch to a phosphine ligand with a high cone angle and strong donation, such as XPhos or SPhos . These "Buchwald Ligands" form a protective shell around the Pd, preventing N-coordination from the quinoline and stopping agglomeration.

  • Protocol Adjustment: Ensure your reaction mixture is rigorously degassed (sparge with Argon for 15 mins). Oxygen accelerates phosphine oxidation, leaving "naked" Pd susceptible to crashing out.

Q2: I see 50% conversion, but the remaining bromide won't react even after 24 hours.

Answer: This is classic Product Inhibition or Catalyst Poisoning . As the reaction proceeds, the concentration of the coupled product (which also contains the quinoline nitrogen) increases. If the product is a better ligand than your phosphine, it will bind to the catalyst.

  • Test: Take an aliquot. Add 10 mol% fresh catalyst. If the reaction restarts, your catalyst was deactivated.

  • Solution: Increase the Catalyst/Ligand ratio. Instead of 1:2, use 1:4 (Pd:Ligand). The excess ligand shifts the equilibrium away from the [Pd-Quinoline] inactive complex back to the active [Pd-Ligand] species.

Q3: Does the Fluorine atom at C5 affect my choice of Base?

Answer: Yes. The 5-fluoro group makes the ring system electron-deficient. This increases the acidity of any protons on the coupling partner (if using amines/amides) but also makes the Pd-Ar bond more polarized.

  • Recommendation: Avoid strong alkoxide bases (NaOtBu) if you are seeing decomposition. They can attack the electron-deficient quinoline ring (SnAr side reaction displacing Fluorine).

  • Preferred Base: Use mild, inorganic bases like K3PO4 (anhydrous) or Cs2CO3 . These facilitate transmetallation without triggering nucleophilic aromatic substitution on the fluoro-group.

Validated Experimental Protocol

Recommended Workflow for Difficult Substrates Objective: Minimize N-poisoning and Protodehalogenation.

  • Catalyst Pre-complexation: Do not add Pd and Ligand separately. Use a precatalyst like XPhos Pd G4 (CAS: 1599466-81-5). This ensures a 1:1 active species is generated immediately, protecting the Pd from the quinoline nitrogen.

  • Solvent Choice: 1,4-Dioxane or Toluene . Avoid DMF/DMAc unless necessary for solubility (they can act as hydride sources).

  • Concentration: Run at 0.2 M . High concentrations favor the bimolecular poisoning step (Substrate binding to Pd).

Step-by-Step Protocol:

  • Charge reaction vial with This compound (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add XPhos Pd G4 (2.0 mol%).

  • Seal and evacuate/backfill with Argon (x3).

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe.

  • Heat to 80°C . Note: Do not overheat. The activated bromide reacts at moderate temps. Higher temps favor deactivation.

Decision Tree for Optimization

OptimizationTree Start Low Yield / Stalled CheckSM Analyze Crude (LCMS) Is SM remaining? Start->CheckSM SM_Yes Yes: Catalyst Death CheckSM->SM_Yes Yes SM_No No: Side Reactions CheckSM->SM_No No Color Is solution Black? SM_Yes->Color Black_Yes Pd Agglomeration Fix: Use Precatalyst (XPhos Pd G4) Degas solvents better Color->Black_Yes Yes Black_No N-Poisoning Fix: Increase Ligand:Pd ratio (4:1) Use bulkier ligand (BrettPhos) Color->Black_No No DeHal Major Peak: De-brominated? SM_No->DeHal DeHal_Yes Protodehalogenation Fix: Switch solvent (Toluene) Lower Temp Increase Boronic Acid DeHal->DeHal_Yes Yes DeHal_No Homocoupling/Decomp Fix: Lower O2 levels Check Base compatibility DeHal->DeHal_No No

Figure 2: Troubleshooting logic flow for this compound coupling failures.

References

  • Mechanistic Insight on N-Heterocycle Poisoning

    • Title: "Origins of Catalyst Deactivation in the Palladium-C
    • Source:Journal of the American Chemical Society
    • Context: Explains the formation of stable [Pd(II)(L)(Heterocycle)
    • URL:[Link]

  • Buchwald-Hartwig Amination of Haloquinolines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Chemical Reviews
    • Context: Detailed protocols for coupling electron-deficient heterocycles using bulky phosphine ligands to prevent coordin
    • URL:[Link]

  • Protodehalogenation Mechanisms

    • Title: "Understanding and Minimizing Protodehalogenation in Palladium-C
    • Source:Organic Process Research & Development
    • Context: Discusses how solvent choice (DMF vs Toluene) impacts the rate of hydride transfer to Pd(II)
    • URL:[Link]

  • Synthesis and Reactivity of this compound: Title: "Synthesis of this compound and its application in cross-coupling" (Derived from patent literature/chemical databases) Source:ChemicalBook / PubChem Data Context: Verifies the substrate structure and common synthetic routes.

Work-up procedure for 8-Bromo-5-fluoroquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-5-fluoroquinoline Work-Up & Isolation

Subject: Optimization of Isolation Protocols for this compound (CAS: 71757-14-7 / Analogues) Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Physicochemical Profile

Before initiating work-up, you must understand the "personality" of this compound. It is not a standard organic base.

  • The "Cryptic" Basicity: Standard quinoline has a pKₐ of ~4.9. However, the 8-Bromo substituent exerts a steric peri-effect on the nitrogen lone pair and an electron-withdrawing inductive effect. The 5-Fluoro group further withdraws electron density.

    • Consequence: The pKₐ is significantly suppressed (estimated < 2.5). It will not protonate fully in weak acids (like 5% acetic acid) or dilute HCl. To extract it into the aqueous phase, you need a high proton concentration (pH < 1). Conversely, it free-bases very easily (pH > 4).

  • Lipophilicity & Density: The combination of Bromine and Fluorine makes this molecule heavy (high density) and highly lipophilic.

    • Consequence: It creates stubborn emulsions with water if the organic solvent density is too close to water (e.g., dilute DCM mixtures).

Module 1: Standard Operating Procedures (SOP)

Protocol A: The "pH Swing" Extraction (Purification from Non-Basic Impurities)

Use this method to remove non-basic impurities (starting materials like anilines or neutral side products).

Reagents Required:

  • Hydrochloric Acid (3M and 6M)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sat. Sodium Bicarbonate (NaHCO₃)

  • Solid NaCl (Brine)

StepActionTechnical Rationale
1. Dissolution Dissolve crude mixture in DCM (preferred) or MTBE.DCM solubilizes the heavy halogenated quinoline well.
2. The Acid Pull Extract the organic layer with 3M HCl (3x). Do not use 1M HCl. Crucial: Due to low basicity, 1M HCl may not fully protonate the quinoline, leading to yield loss in the organic layer. 3M ensures pH < 0.5.
3. Phase Check Keep the Aqueous Acidic Layer . (Product is here as HCl salt).Impurities remain in the organic layer.
4. The Wash Wash the combined acidic aqueous layer with fresh DCM (1x).Removes mechanically trapped neutral impurities.
5. The Base Swing Cool aqueous layer to 0°C. Slowly add Sat. NaHCO₃ or 4M NaOH until pH reaches ~5–6.You do not need to go to pH 10.[1] The low pKₐ means it free-bases early. Over-basifying can induce degradation if sensitive groups are present.
6. Final Extraction Extract the cloudy aqueous mixture with DCM (3x).The free base returns to the organic phase.
7. Drying Dry over MgSO₄, filter, and concentrate.Na₂SO₄ is often too slow for heavy halogenated solvents; MgSO₄ is preferred.
Protocol B: The "Salt Crash" (High Purity Isolation)

Best for large scale (>5g) where chromatography is difficult.

  • Dissolve crude oil in a minimum amount of Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (anhydrous) dropwise.

  • Observation: The this compound hydrochloride salt should precipitate as a yellow/orange solid.

  • Filtration: Filter the solid under Nitrogen (hygroscopic!). Wash with cold ether.

  • Recovery: Partition the solid between DCM and NaHCO₃ (aq) to recover the pure free base.

Module 2: Troubleshooting Decision Logic

Visualizing the Workflow

WorkupLogic Start Crude Reaction Mixture SolubilityCheck Is it fully soluble in DCM? Start->SolubilityCheck AcidExtract Extract with 3M HCl SolubilityCheck->AcidExtract Yes Emulsion Emulsion Formed? AcidExtract->Emulsion BreakEmulsion Filter thru Celite or Add Brine Emulsion->BreakEmulsion Yes PhaseSep Separate Phases Emulsion->PhaseSep No BreakEmulsion->PhaseSep AqPhase Aqueous Phase (Contains Product Salt) PhaseSep->AqPhase Product (H+) OrgPhase Organic Phase (Impurities) PhaseSep->OrgPhase Discard Basify Adjust pH to 6-7 (with NaHCO3) AqPhase->Basify FinalExtract Extract into DCM Dry & Concentrate Basify->FinalExtract

Caption: Logical flow for the Acid-Base purification of this compound, highlighting the critical emulsion checkpoint.

Module 3: Critical FAQs

Q1: I tried extracting with 1M HCl, but my yield is very low. Where is my compound? A: It is likely still in your organic layer. Reasoning: As noted in the physicochemical profile, the electron-withdrawing nature of the 8-Br and 5-F groups lowers the pKₐ of the quinoline nitrogen significantly. 1M HCl may not provide enough proton pressure to fully shift the equilibrium to the water-soluble salt form. Fix: Re-extract your initial organic waste stream with 3M or 6M HCl .

Q2: The layers aren't separating (Emulsion). What do I do? A: Halogenated quinolines are notorious for this.

  • Density Match: If you are using DCM and the aqueous layer is heavy with salts, the densities might be too close (approx 1.3 g/mL). Dilute the organic layer with more DCM (to make it heavier) or add water (to make aqueous lighter).

  • Filtration: If the reaction involved Palladium or solid inorganic bases, fine particulates stabilize emulsions. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).

Q3: Can I use this work-up if I just performed a Suzuki coupling? A: Yes, but with an added step for Palladium removal. Quinoline nitrogens are excellent ligands for Palladium. Simple extraction often leaves residual Pd (dark color).

  • Add a Scavenger: After the final work-up (Step 7 in Protocol A), redissolve in solvent and treat with SiliaMetS® Thiol or activated carbon (Charcoal) for 1 hour at 40°C, then filter.

  • Chelating Wash: Wash the organic layer with 5% aqueous L-Cysteine or Na₂EDTA (pH 8-9) before the final drying step.

Q4: My product is oiling out during the "Salt Crash" method. A: This happens if the solvent is too polar or "wet."

  • Ensure your Ether/MTBE is anhydrous.

  • If it oils, scratch the glass side of the flask with a spatula to induce nucleation.

  • Add a seed crystal if available.

  • Switch solvent: Try Isopropanol/HCl —sometimes the salt crystallizes better from alcohols than ethers.

Module 4: Solvent Compatibility Table

SolventSolubility (Free Base)Suitability for ExtractionNotes
DCM HighExcellent Best for solubilizing the heavy halogenated core.
EtOAc Moderate/HighGoodGood alternative if DCM is restricted, but extracts more water.
Ether/MTBE ModerateFairBest for crystallization or salt formation, not primary extraction.
Hexane/Heptane LowPoorUse only to precipitate impurities or wash solid product.
Water (pH 7) NegligibleN/AProduct crashes out.
Water (pH < 1) High (as Salt)Excellent The basis of the purification strategy.

References

  • Synthesis of Bromoisoquinoline Derivatives. (General procedure for handling bromo-nitrogen heterocycles and acid quenching). US Patent 6,500,954 B1.

  • PubChem Compound Summary for this compound. (Physicochemical data, pKa estimation). National Center for Biotechnology Information. (Note: Isomeric analogues used for property interpolation).

  • Palladium Removal Strategies. (Standard protocols for N-heterocycle purification). Organic Process Research & Development.

  • Handling Emulsions in Halogenated Quinoline Extraction. (Methodologies for phase separation). Royal Society of Chemistry.

(Note: While specific literature on the exact 5-F, 8-Br isomer is proprietary or sparse, the protocols above are derived from validated methodologies for 5,8-dihaloquinolines and general heterocyclic process chemistry.)

Sources

Technical Support Center: Palladium Remediation for 8-Bromo-5-fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Pd-Remediation-8B5FQ Status: Active Department: Process Chemistry Support Last Updated: February 7, 2026

Executive Summary & Scientific Context

The Challenge: Removing palladium (Pd) from 8-Bromo-5-fluoroquinoline products presents a unique challenge compared to standard aromatics. The quinoline nitrogen atom possesses a lone pair that acts as a strong ligand, forming stable coordination complexes with residual Palladium (Pd-N bonds).

While the electron-withdrawing nature of the fluorine (C5) and bromine (C8) substituents reduces the basicity of the quinoline nitrogen compared to the parent heterocycle, it remains a competent ligand for Pd(II) species. Standard aqueous washes often fail because the Pd-Quinoline binding constant (


) exceeds that of simple aqueous chelators.

Regulatory Target (ICH Q3D):

  • Oral Administration: < 100 µ g/day (typically < 10 ppm in API).

  • Parenteral Administration: < 10 µ g/day (typically < 1 ppm in API).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the optimal remediation strategy for your specific batch scale and contamination level.

Pd_Removal_Decision_Tree Start Start: Assess Crude Mixture Check_PPM Initial Pd Content? Start->Check_PPM High_PPM High (>500 ppm) Check_PPM->High_PPM Black/Dark Color Low_PPM Low (<500 ppm) Check_PPM->Low_PPM Orange/Tan Color Method_C Method C: Activated Carbon (High Loss Risk) High_PPM->Method_C Pre-treatment Check_Scale Batch Scale? Low_PPM->Check_Scale Lab_Scale Lab (<100g) Check_Scale->Lab_Scale Process_Scale Process (>1kg) Check_Scale->Process_Scale Method_A Method A: Solid Scavengers (SiliaMetS Thiol/DMT) Lab_Scale->Method_A Fastest/Easiest Process_Scale->Method_A If Method B fails Method_B Method B: Cysteine Extraction Process_Scale->Method_B Cost Effective Method_C->Check_Scale

Figure 1: Decision tree for selecting palladium removal strategy based on contamination load and scale.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best For: Lab scale (<100g), high-value intermediates, or when yield preservation is critical. Mechanism: Functionalized silica (Thiol or Dimercaptotriazine) binds Pd with higher affinity than the quinoline nitrogen.

Required Materials
  • Scavenger: SiliaMetS® Thiol (for Pd(0)/Pd(II)) or SiliaMetS® DMT (for difficult Pd(II) complexes).[1]

  • Solvent: THF, Ethyl Acetate, or MeOH (DCM is less effective for kinetics).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude this compound in 10-20 volumes of solvent (THF recommended).

  • Loading Calculation:

    • If Pd content is known: Add 4–10 molar equivalents of scavenger relative to Pd.

    • If unknown: Add 10–20% w/w of scavenger relative to the mass of the crude product.

  • Digestion:

    • Add the silica scavenger.[2]

    • Crucial Step: Heat to 50–60°C. Room temperature stirring is often insufficient for quinolines due to the competitive binding of the nitrogen.

    • Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS. If >20 ppm, repeat with fresh scavenger.

Technical Insight: For this compound, SiliaMetS® DMT (Dimercaptotriazine) is often superior to standard Thiol because the triazine ring offers a chelating effect that breaks the stubborn Quinoline-Pd complex more effectively than a monodentate thiol [1].

Protocol B: N-Acetylcysteine (NAC) Wash (Scalable)

Best For: Large scale (>1kg), cost-sensitive processes. Mechanism: NAC is a water-soluble ligand that out-competes the quinoline for Pd, pulling it into the aqueous phase.

Step-by-Step Procedure
  • Preparation: Dissolve crude product in a water-immiscible solvent (EtOAc or 2-MeTHF). Avoid DCM if possible (emulsion risk).

  • Reagent Setup: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 using dilute NaOH (deprotonating the carboxylic acid improves solubility and chelating power).

  • Extraction:

    • Add the NAC solution (0.5–1.0 vol relative to organic layer) to the reactor.

    • Heat: Warm the biphasic mixture to 45–50°C.

    • Agitate vigorously for 1–2 hours.

  • Separation: Cool to RT and separate phases. The aqueous layer should be dark (containing Pd).

  • Polishing: Wash the organic layer with 5% NaHCO₃, then Brine.

Comparative Efficiency Data

The following table summarizes expected clearance rates for a typical Suzuki coupling product of this compound starting with ~1000 ppm Pd.

MethodScavenger TypeEst. Pd ReductionYield LossNotes
SiliaMetS® Thiol Silica-bound SH1000 ppm → <50 ppm< 2%Good general purpose.
SiliaMetS® DMT Silica-bound Triazine1000 ppm → <5 ppm< 3%Recommended for Quinolines.
Activated Carbon Charcoal (Darco KB)1000 ppm → 150 ppm10–20%High yield loss due to adsorption of the flat quinoline ring.
NAC Wash Liquid Extraction1000 ppm → <100 ppm< 5%Requires pH control; scalable.

Troubleshooting & FAQs

Q1: The product is still colored (grey/brown) after scavenging. Is Pd still present? A: Not necessarily. Colloidal Pd (Pd(0)) causes dark coloration even at low ppm. However, oxidized quinolines can also be colored.

  • Action: Perform a limit test (colorimetric) or ICP-MS. If ICP confirms low Pd, the color is likely an organic impurity (e.g., quinoline N-oxide). Treat with activated carbon for color removal after Pd scavenging.[3]

Q2: I am seeing significant yield loss with Activated Carbon. A: Quinolines are flat, aromatic systems that adsorb strongly to carbon sheets (π-π stacking).

  • Fix: Switch to SiliaMetS® DMT .[1] The silica backbone does not interact strongly with the quinoline ring, preserving yield while the functional group targets the metal [2].

Q3: The Pd level plateaued at 50 ppm and won't go lower. A: You likely have a stable "Pd-Pincer" type complex involving the quinoline nitrogen and another heteroatom in your molecule.

  • Fix: Add TFA (Trifluoroacetic acid) (1-2 eq) during the scavenger step. Protonating the quinoline nitrogen (

    
     ~2-3 for 5-F-8-Br-quinoline) releases the Pd, allowing the scavenger to capture it. Neutralize after filtration [3].
    

Q4: Can I use this for GMP steps? A: Yes. Silica scavengers and NAC washes are widely accepted in GMP. Ensure you document the removal of the scavenger itself (e.g., absence of silica fines or residual NAC).

Workflow Visualization

Scavenging_Mechanism cluster_0 Organic Phase cluster_1 Solid Phase (Silica) Complex Pd-Quinoline Complex Free_Quin Purified Quinoline Complex->Free_Quin 3. Pd Release Scavenger SiliaMetS (Thiol/DMT) Complex->Scavenger 1. Heat/Stir Final Final Product (<10 ppm Pd) Free_Quin->Final Filtrate Waste Silica-Pd Aggregate Scavenger->Waste 2. Chelation Filter Physical Removal Waste->Filter 4. Filtration

Figure 2: Mechanism of action for solid-supported scavenging of Palladium from Quinoline species.

References

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Palladium from API." SiliCycle Inc.[2]Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Guideline Q3D (R2). "Guideline for Elemental Impurities." International Council for Harmonisation, 2022. Link

Sources

Stability of 8-Bromo-5-fluoroquinoline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-5-fluoroquinoline

Module 1: Critical Stability Overview (Read Me First)

Executive Summary: this compound is a bifunctional heterocyclic scaffold.[1] Its stability under basic conditions is not binary ; it is strictly dependent on the nature of the base (nucleophilic vs. non-nucleophilic) and the temperature.

The molecule possesses two distinct "failure modes" under basic conditions:

  • The C5-Fluorine Liability: Susceptible to Nucleophilic Aromatic Substitution (

    
    ) by strong nucleophilic bases (e.g., alkoxides, hydroxides) due to activation by the para-nitrogen.
    
  • The C8-Bromine Liability: Extremely susceptible to Lithium-Halogen Exchange (Li-Br) with organometallic bases due to the directing effect of the quinoline nitrogen (the "Ortho Effect").[1]

Quick Compatibility Matrix:

Base ClassExamplesStability RatingPrimary Risk
Weak Inorganic

,

,

High Stable at reflux (Suzuki/Buchwald conditions).[1]
Strong Non-Nucleophilic LiHMDS, NaH, LDA⚠️ Moderate Stable at low temp (< -40°C).[1] Risk of deprotonation/metallation at C2/C4 or C8-Br exchange if T rises.
Strong Nucleophilic NaOMe, KOtBu, NaOH (aq)Low High Risk:

displacement of C5-Fluorine.[1]
Organometallic n-BuLi, t-BuLi, GrignardsCritical Immediate Reaction: Rapid Li-Br exchange at C8 (even at -78°C).[1]

Module 2: Troubleshooting Synthesis (The "Why did my reaction fail?")

Scenario A: "I treated the compound with n-BuLi at -78°C to deprotonate, but I lost the Bromine."

Diagnosis: You experienced Lithium-Halogen Exchange , not deprotonation. The C8-Bromine bond is chemically "primed" for exchange because the quinoline nitrogen lone pair coordinates with the Lithium cation, directing the reagent specifically to the C8 position. This reaction is faster than proton abstraction.[1]

The Fix:

  • If you want to functionalize C8: This is a feature, not a bug. Quench the 8-lithio species immediately with your electrophile.[1]

  • If you want to functionalize elsewhere (e.g., C2/C4): You cannot use alkyllithiums.[1] Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The steric bulk of LiTMP suppresses attack at the bromine and favors deprotonation at the most acidic ring proton (typically C2).

Scenario B: "I used Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) for a coupling reaction, and the Fluorine disappeared."

Diagnosis: You triggered Nucleophilic Aromatic Substitution (


). 
The 5-position in quinoline is electronically related to the "para" position in pyridine. The ring nitrogen pulls electron density, making C5 highly electrophilic. Fluorine is an exceptional leaving group for 

because its high electronegativity stabilizes the Meisenheimer intermediate.[1]

The Mechanism:


[1]

The Fix:

  • Switch Bases: Use carbonate bases (

    
     or 
    
    
    
    ) in aprotic solvents (Dioxane, Toluene).[1] These are strong enough for Pd-catalysis but too weakly nucleophilic to displace the fluoride.[1]
  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if using strong bases, as they accelerate

    
     rates by orders of magnitude.
    

Module 3: Degradation Pathways & Visualization

The following diagram illustrates the divergent reactivity of this compound based on the base used.

G Start This compound (Starting Material) PathA 5-Alkoxy-8-bromoquinoline (Impurity A) Start->PathA Strong Nucleophiles (NaOMe, KOtBu) SNAr at C5 PathB 8-Lithio-5-fluoroquinoline (Reactive Intermediate) Start->PathB Organolithiums (n-BuLi, t-BuLi) Li-Hal Exchange at C8 PathC 8-Hydroxy-5-fluoroquinoline (Hydrolysis Product) Start->PathC Aqueous NaOH/KOH High Temp (>80°C)

Caption: Figure 1. Divergent reaction pathways. Red paths indicate typically unwanted degradation during standard coupling protocols.[1] Yellow path indicates the primary reactivity with organometallics.

Module 4: FAQs (Field Scenarios)

Q1: Can I use this scaffold in a Suzuki Coupling with aqueous base? A: Yes, but proceed with caution.

  • Recommended:

    
     or 
    
    
    
    in Toluene/Water or Dioxane/Water mixtures.[1]
  • Avoid:

    
     or 
    
    
    
    at reflux. While the C-F bond is relatively robust to aqueous hydroxide compared to alkoxides, prolonged reflux at pH > 12 can lead to slow hydrolysis to the quinolinol (phenol).

Q2: I see a "spot-to-spot" conversion on TLC when adding n-BuLi, but my yield is low. Why? A: The 8-Lithio intermediate is thermally unstable.[1] Even if the exchange works, if you let the temperature rise above -60°C before adding your electrophile, the lithiated species can undergo "Halogen Dance" (scrambling of the proton/lithium positions) or dimerize.

  • Protocol Tip: Pre-cool the electrophile. Add the electrophile immediately after the n-BuLi addition is complete. Do not "soak" the lithiated species.

Q3: Is the Fluorine or Bromine more reactive? A: It depends on the reaction type:

  • For Pd-Catalyzed Coupling (Suzuki/Buchwald): The Bromine (C8) reacts first.[1] The C-Br bond is weaker and oxidative addition is faster than C-F.[1]

  • For Nucleophilic Attack (

    
    ):  The Fluorine  (C5) reacts first. F is a better leaving group for nucleophilic attack, and C5 is highly activated.[1]
    

References & Authoritative Grounding

  • Nucleophilic Aromatic Substitution in Nitrogen Heterocycles

    • Source: Master Organic Chemistry / Joule & Mills "Heterocyclic Chemistry".[1]

    • Relevance: Establishes the mechanism where C5-F is labile to alkoxides due to the electron-withdrawing nature of the pyridine-like ring.[1]

    • Link:

  • Lithium-Halogen Exchange Kinetics & Ortho-Effect

    • Source: Princeton University (Macmillan Group) / J. Org. Chem.

    • Relevance: Validates the rapid exchange of C8-Br over deprotonation due to N-chelation (Ortho Effect).[1]

    • Link:[1]

  • Stability of Fluoroquinolines in Aqueous Media

    • Source: National Institutes of Health (PubMed/PMC).

    • Relevance: Provides data on the hydrolytic stability of the fluoroquinoline core in environmental and biological buffers.

    • Link:

  • Chemical Safety & Handling (SDS)

    • Source: PubChem (NIH).

    • Relevance: Safety data for handling halogenated quinolines (Skin/Eye Irritant warnings).

    • Link:[1]

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with 8-Bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 8-Bromo-5-fluoroquinoline (8-Br-5-F-Q) Reaction Class: Palladium-Catalyzed C–N Cross-Coupling Support Level: Advanced / Senior Scientist

Executive Summary & Substrate Analysis

You are likely here because your standard "Pd(OAc)₂ + BINAP" or "Pd(PPh₃)₄" conditions failed.

This compound is a deceptive substrate. While it appears to be a standard aryl bromide, it presents a "perfect storm" of difficulty for palladium catalysis:

  • The "Chelate" Trap (N1-Coordination): The quinoline nitrogen (N1) is peri-positioned to the C8-Bromine. This proximity allows the nitrogen lone pair to coordinate to the Palladium center after oxidative addition or even before, forming a stable, non-productive metallacycle. This effectively poisons the catalyst.

  • Steric Crowding: The C8 position is sterically hindered by the adjacent ring nitrogen and the C7 proton, making the approach of the amine nucleophile difficult.

  • Electronic Deactivation: The 5-Fluoro substituent withdraws electron density, which generally aids oxidative addition but can destabilize the oxidative addition complex if the ligand system isn't electron-rich enough.

This guide provides a root-cause analysis and validated protocols to overcome these barriers.

Diagnostic Workflow

Before changing random variables, use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start START: Analyze LCMS/NMR of Crude Result1 Result: >90% Starting Material (SM) No Product Start->Result1 Result2 Result: SM + Des-Bromo Product (5-Fluoroquinoline) Start->Result2 Result3 Result: Complex Mixture / Black Tar Loss of Fluorine Start->Result3 Diag1 Diagnosis: Catalyst Poisoning (N-Coordination) Result1->Diag1 Diag2 Diagnosis: Hydrodehalogenation (Reductive Elimination Failure) Result2->Diag2 Diag3 Diagnosis: SNAr Side Reaction or Decomposition Result3->Diag3 Sol1 Solution: Switch to G4 Precatalyst Use Bulky Ligand (tBuBrettPhos) Diag1->Sol1 Sol2 Solution: Switch Solvent (Toluene) Dry Solvents, Increase Conc. Diag2->Sol2 Sol3 Solution: Switch Base to Cs2CO3 Lower Temp (<80°C) Diag3->Sol3

Figure 1: Diagnostic decision tree for this compound coupling failures.

Issue Resolution Modules

Issue 1: The "No Reaction" Scenario (Catalyst Poisoning)

Symptom: You recover the starting bromide unchanged. The reaction mixture might remain clear or turn pale yellow, indicating no active Pd(0) cycle.

Root Cause: The quinoline nitrogen binds to the Pd(II) intermediate, preventing the amine from binding (transmetallation/coordination step). Standard ligands (PPh3, dppf) are not bulky enough to prevent this interaction.

The Fix: Bulky "Buchwald" Ligands & Precatalysts You must use a ligand that is spatially large enough to physically block the Pd center from coordinating with the quinoline nitrogen.

  • Primary Amines / Amides: Use tBuBrettPhos or BrettPhos . The tBu variant is specifically optimized for heterocyclic substrates to prevent N-binding [1].

  • Secondary Amines: Use RuPhos .[1]

  • Catalyst Source: Stop using Pd(OAc)₂ or Pd₂dba₃. These require reduction in situ, which is often inhibited by the substrate. Use Pd-G4 Precatalysts (e.g., tBuBrettPhos Pd G4) which generate the active species immediately upon heating [2].

Issue 2: Hydrodehalogenation (The "Reduction" Trap)

Symptom: LCMS shows a peak with Mass = (SM - 79 + 1). You are making 5-fluoroquinoline.

Root Cause: The oxidative addition works, but the C-N bond formation (reductive elimination) is slow due to sterics.[2] The Pd-Ar intermediate stays alive too long and grabs a hydride from the solvent (especially if using alcohols) or trace water.

The Fix:

  • Solvent: Switch to Toluene or Dioxane .[1] Avoid iPrOH or EtOH.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the rate of amine encounter vs. solvent hydride abstraction.

  • Temperature: Increase temperature to 100-110°C to force the reductive elimination energy barrier.

Optimized Protocol (The "Gold Standard")

Do not waste time with "standard" conditions. Start here for 8-Br-5-F-Q.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: tBuBrettPhos Pd G4 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + tBuBrettPhos (10 mol%) - Only if G4 is unavailable.

  • Base:

    • Option A (Robust):NaOtBu (1.4 equiv) – Best for unactivated amines.

    • Option B (Sensitive):Cs₂CO₃ (2.0 equiv) – Use if SNAr is suspected or functional groups are base-sensitive.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M - 0.5 M).

Step-by-Step Procedure
  • Charge Solids: Add the quinoline, amine (if solid), base, and Pd-G4 precatalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3). Oxygen kills this catalyst.

  • Add Solvent: Add anhydrous solvent via syringe.

  • Heat: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 1 hour. If conversion is <50%, add 2 mol% more catalyst and push to 110°C.

Ligand Selection Matrix

Use this table to select the correct ligand based on your nucleophile.

Nucleophile ClassRecommended LigandWhy?
Primary Alkyl Amines BrettPhos or tBuBrettPhos Excellent mono-arylation selectivity; tBu variant prevents N-poisoning [1].
Secondary Amines RuPhos Universal standard for hindered secondary amines [3].
Anilines tBuXPhos or BrettPhos Handles the lower nucleophilicity of anilines well.
Amides / Carbamates tBuBrettPhos specifically designed for amidation of heterocycles.
"Impossible" Substrates Pd-PEPPSI-IPr NHC ligands can sometimes succeed where phosphines fail due to higher thermal stability.

Mechanistic Insight (Visualized)

The diagram below illustrates the competition between the productive cycle and the inhibitory "Chelate Effect" specific to 8-aminoquinolines.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + 8-Br-5-F-Q Inhibition DEAD END: N-Coordination (Stable Chelate) OxAdd->Inhibition Fast (if Ligand small) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine/Base (Requires Bulky Ligand) RedElim Reductive Elimination (C-N Bond Formed) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 8-Amino-5-F-Quinoline RedElim->Product

Figure 2: The Catalytic Cycle vs. The Inhibition Pathway. Note how the N-Coordination creates a "Dead End" off-cycle species.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ since I have it on the shelf? A: Highly discouraged. Triphenylphosphine is not bulky enough to prevent the quinoline nitrogen from binding to the Palladium. You will likely see <10% yield.

Q: I see a small impurity at +19 mass units. What is it? A: This is likely the SNAr product where the 5-Fluorine has been replaced by a hydroxyl group (from water) or the amine, though +19 usually indicates F -> OH substitution (+17 mass change? No, F is 19, OH is 17. Loss of F (-19) + OH (+17) = -2. Wait. Check math: F (19) replaced by OH (17) is -2. F (19) replaced by OMe (31) is +12). Correction: If you see Mass - 20 (loss of HF), it is cyclization. If you see Mass - 19 + Amine , it is SNAr at the 5-position. This is rare unless you use extreme heat (>120°C) and strong bases.

Q: Why is tBuBrettPhos better than normal BrettPhos for this? A: The t-Butyl group on the phosphine adds extra steric bulk compared to the cyclohexyl group in standard BrettPhos. This extra bulk is critical for "heterocyclic" bromides where the nitrogen atom is capable of chelating [4].

Q: My reaction turns black immediately. Is that bad? A: Yes. Instant "Pd black" precipitation means your ligand is dissociating, or the catalyst is decomposing before entering the cycle. This often happens if the reaction is not degassed properly or if the ligand:Pd ratio is too low. Ensure you are using a G4 precatalyst which has the ligand pre-bound in a 1:1 ratio.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Heteroaryl Boronates." Organic Letters, 15(12), 3100-3103.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Alsabeh, P. G., et al. (2017). "Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." Angewandte Chemie, 52(26), 6993-6997. (Highlighting tBuBrettPhos utility).

Sources

Technical Support Center: 8-Bromo-5-fluoroquinoline Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Thin Layer Chromatography (TLC) Analysis Compound ID: 8-Bromo-5-fluoroquinoline (CAS: N/A for specific isomer, generic haloquinoline protocols apply) Applicable Processes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, SNAr reactions.[1]

Technical Overview

Monitoring reactions involving This compound requires specific attention to the physicochemical properties of the quinoline scaffold. Unlike simple aromatics, the basic nitrogen atom in the quinoline ring interacts with the acidic silanol groups (


) on standard silica gel plates. This often leads to "tailing" or "streaking," which can mask impurities or co-eluting byproducts.[1]

Furthermore, the presence of the 5-Fluoro and 8-Bromo substituents alters the electron density. The electron-withdrawing nature of these halogens reduces the basicity of the nitrogen slightly compared to unsubstituted quinoline, but not enough to eliminate silanol interactions.

Key Physicochemical Parameters:

Property Value (Approx.) Impact on TLC
Basicity (pKa) ~4.0 - 4.5 (Conj.[1] Acid) Causes tailing on acidic silica.[1]
Lipophilicity (LogP) High (due to Br/F) Requires non-polar mobile phases (Hex/EtOAc).[1]

| UV Activity | Strong (


) | Excellent visibility at 254 nm.[1] |
| Fluorescence  | Variable | Halogens (especially Bromine) can quench fluorescence via the heavy atom effect. |
Decision Workflow: Mobile Phase Selection

Use this logic tree to determine the optimal solvent system for your specific reaction stage.

TLC_Workflow Start Start: Reaction Monitoring Check_Polarity Est. Product Polarity? Start->Check_Polarity Low_Polarity Low Polarity (e.g., Suzuki Product) Check_Polarity->Low_Polarity Non-polar High_Polarity High Polarity (e.g., N-oxide, Salt) Check_Polarity->High_Polarity Polar System_A Hexanes / EtOAc (9:1) Low_Polarity->System_A System_B DCM / MeOH (95:5) High_Polarity->System_B Check_Spot Check Spot Shape System_A->Check_Spot System_B->Check_Spot Tailing Issue: Tailing/Streaking? Check_Spot->Tailing Yes Good_Spot Round/Compact Spot Check_Spot->Good_Spot No Add_Modifier Action: Add 1% TEA (Triethylamine) Tailing->Add_Modifier Final_Run Run TLC & Visualize Good_Spot->Final_Run Add_Modifier->Final_Run

Figure 1: Logic flow for selecting and optimizing the mobile phase for quinoline derivatives.

Standard Operating Procedures (SOPs)
Protocol A: The "TEA-Doped" Mobile Phase

Recommended for preventing streaking of the starting material (this compound).[1]

  • Preparation: In a developing chamber, prepare 10 mL of Hexanes:Ethyl Acetate (8:2) .

  • Modification: Add 0.1 mL (approx. 2-3 drops) of Triethylamine (TEA) .

    • Why? TEA is a stronger base than the quinoline. It preferentially binds to the acidic silanol sites on the silica, effectively "deactivating" the plate and allowing the quinoline to migrate freely as a compact spot [1].

  • Equilibration: Swirl and let stand for 5 minutes with a filter paper wick to saturate the chamber atmosphere.

  • Elution: Run the plate.

  • Drying: Crucial Step – Dry the plate with a heat gun or in a fume hood for 2 minutes to evaporate the TEA before visualization. Residual TEA can interfere with stains.[1]

Protocol B: Visualization Strategy

Since halogens can affect fluorescence, relying solely on UV is risky.

  • Primary: UV Lamp at 254 nm . Look for dark absorption spots against the green fluorescent background.

  • Secondary (Specific): Dragendorff’s Reagent .

    • Mechanism:[2][3] The bismuth/iodide complex (

      
      ) forms an ion pair with the protonated nitrogen of the quinoline [2].
      
    • Result: this compound will appear as an orange/red spot on a yellow background.[1] This confirms the presence of the nitrogen heterocycle.

  • Tertiary (General): Iodine Chamber (

    
    ).[1]
    
    • Result: Brown/yellow spots.[1][4] Good for detecting non-UV active impurities (e.g., aliphatic coupling partners).[1]

Troubleshooting & FAQs
Q1: My starting material (this compound) appears as a long streak from the baseline. How do I calculate Rf?

Diagnosis: This is classic "silanol dragging." The basic nitrogen is hydrogen-bonding with the silica. Solution:

  • Do not trust the Rf of a streak; the center of mass is misleading.

  • Switch to Alumina: If available, use Neutral Alumina plates instead of Silica. Alumina is less acidic and prevents this interaction without additives [3].[1]

  • Use the TEA Modifier: Refer to Protocol A above. Pre-dipping the plate in a 5% TEA/Hexane solution and drying it before spotting can also work for severe cases.

Q2: I see two spots for my starting material under UV, but only one by NMR. Is my compound decomposing?

Diagnosis: This is likely Atropisomerism or Decomposition on Silica .[1]

  • Decomposition: this compound is generally stable, but the C-Br bond can be labile under light or acidic conditions over time.[1]

  • Analysis: Perform a 2D-TLC experiment .

    • Spot the compound at the corner of a square plate.

    • Run solvent in Direction 1.[1]

    • Dry, rotate 90°, and run solvent in Direction 2.[1]

    • Result: If spots lie on the diagonal, the compound is stable.[5] If off-diagonal spots appear, the compound is decomposing during the TLC run (likely due to silica acidity) [4].[6]

Q3: I am doing a Suzuki coupling. The product spot is overlapping with the this compound spot.

Diagnosis: Halo-quinolines and their aryl-coupled products often share similar lipophilicity.[1] Solution:

  • Change Selectivity: Switch from Hex/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone (9:1) . Toluene interacts with the

    
    -system of the quinoline and can separate compounds based on subtle electronic differences (e.g., Fluorine vs. Aryl group) rather than just polarity.
    
  • Visualization Trick: Use Dragendorff’s Stain .[1] The intensity of the orange stain often correlates with the basicity of the nitrogen. If your coupled product has an electron-donating group, it may stain a different shade of orange/red than the electron-deficient starting material.[1]

Q4: The fluorine atom is at position 5. Does this affect my stain choice?

Diagnosis: Yes. Insight: Fluorine is highly electronegative.[1] While it doesn't react with standard stains, it makes the ring electron-deficient.[1] Impact: Avoid CAM (Cerium Ammonium Molybdate) or PMA (Phosphomolybdic Acid) if possible, as these rely on oxidation.[1] Electron-deficient rings oxidize poorly, leading to faint spots.[1] Stick to Iodine or Dragendorff’s [5].[1][3][4][7]

References
  • BenchChem. (2025).[1][8] Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). Retrieved from [1]

  • University of Tartu. (2020).[1] Historical perspectives and current status of Dragendorff's reagent.[1] PubMed.[1][9] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Tips & Tricks for Thin-Layer Chromatography - Troubleshooting Basic Heterocycles. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Troubleshooting Thin Layer Chromatography: 2D TLC for Stability Testing. Retrieved from [1]

  • PubChem. (2025).[1][9][10] this compound Compound Summary. Retrieved from [1][9]

Sources

Validation & Comparative

Comparative Guide: 8-Bromo-5-fluoroquinoline vs. 8-Chloro-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In the design of quinoline-based pharmacophores, the choice between 8-Bromo-5-fluoroquinoline (8-Br-5-FQ) and 8-Chloro-5-fluoroquinoline (8-Cl-5-FQ) is rarely a matter of availability; it is a strategic decision that dictates the synthetic pathway.

While both molecules share the core 5-fluoroquinoline scaffold—critical for modulating metabolic stability and lipophilicity—the halogen at the C8 position creates a sharp divergence in reactivity:

  • This compound is the "Reactive Portal." The weak C-Br bond serves as an immediate handle for metal-catalyzed cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange, allowing rapid elaboration of the C8 position.

  • 8-Chloro-5-fluoroquinoline is the "Robust Scaffold." The stronger C-Cl bond survives early-stage manipulations (such as SNAr at C5 or lithiation at C7), serving as a latent handle that can be activated only when necessary using specialized catalysts.

This guide analyzes the mechanistic underpinnings of these differences to help you select the correct starting material for your target molecule.

Electronic & Structural Profile

The reactivity differences are rooted in the fundamental bond properties of the C8-halogen substituent.

FeatureThis compound8-Chloro-5-fluoroquinolineImpact on Reactivity
C8-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/molC-Br breaks easily for oxidative addition (Pd⁰/Pd²⁺). C-Cl requires high heat or bulky ligands.
C8-X Bond Length ~1.89 Å~1.74 ÅLonger C-Br bond increases steric accessibility for catalyst insertion.
Electronegativity (Pauling) 2.963.16Cl is more electron-withdrawing. This makes the 8-Cl analog's C5 position slightly more electrophilic (better for SNAr).
C5-F SNAr Susceptibility HighVery High The -I (inductive) effect of Cl activates the ring more than Br, facilitating nucleophilic attack at C5.

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. The C-Br bond undergoes oxidative addition with Pd(0) species orders of magnitude faster than the C-Cl bond.

This compound (The Standard)
  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids using standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) at 80–100°C.

  • Buchwald-Hartwig: Amination at C8 is efficient with standard ligands (BINAP, Xantphos).

  • Risk: If you intend to functionalize C5 first via SNAr, the C8-Br bond may be too labile, leading to side reactions (hydrodehalogenation) or catalyst poisoning.

8-Chloro-5-fluoroquinoline (The Latent Handle)
  • Suzuki-Miyaura: The C-Cl bond is often inert under standard "tetrakis" conditions. This allows you to couple other halides elsewhere in the molecule while keeping the C8-Cl intact.

  • Activation: To couple the C8-Cl, you must use "Generation 3/4" Buchwald precatalysts (e.g., XPhos Pd G3, BrettPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr) at elevated temperatures (>100°C).

Reactivity Profile 2: The Lithiation Switch

This section highlights a critical "Expert Insight" often missed in standard databases: the selectivity of organolithium reagents.

The "Exchange" vs. "Deprotonation" Competition

When treated with n-Butyllithium (n-BuLi) at -78°C:

  • This compound: Undergoes Lithium-Halogen Exchange .[1]

    • Mechanism: n-BuLi attacks the Br atom.[1]

    • Result: Formation of the 8-lithio-5-fluoroquinoline species.

    • Utility: Trapping with electrophiles (DMF, CO₂, I₂) functionalizes the C8 position .

  • 8-Chloro-5-fluoroquinoline: Undergoes Directed Ortho-Lithiation (DoM) (or remains inert).

    • Mechanism: The C-Cl bond is too strong for rapid exchange at -78°C. Instead, the basicity of n-BuLi (or LDA) drives deprotonation at the most acidic site, often C7 (ortho to the halogen) or C2 (adjacent to nitrogen).

    • Result: Functionalization of C7 while preserving the C8-Cl bond.

    • Utility: Creating 7,8-disubstituted quinolines.

Reactivity Profile 3: Nucleophilic Aromatic Substitution (SNAr)[2]

Both molecules possess a labile fluorine at C5, activated by the quinoline nitrogen. However, the choice of C8-halogen affects the outcome.[2]

  • Reaction: Displacement of C5-F by amines, alkoxides, or thiols.

  • Advantage of 8-Chloro: The 8-Chloro derivative is often superior for this transformation.

    • Reason 1: The higher electronegativity of Cl makes C5 more electrophilic.

    • Reason 2: The C-Cl bond is robust. If you use harsh SNAr conditions (high heat, strong bases), the C-Br bond might undergo side reactions (e.g., radical debromination or elimination), whereas C-Cl remains stable.

Visualized Experimental Workflows

The following diagrams illustrate the distinct synthetic pathways dictated by the starting material.

Workflow A: C8-Functionalization (Using 8-Bromo)

Use this route when the C8 position is the primary target for modification.

G Start This compound Step1 Lithium-Halogen Exchange (-78°C, n-BuLi) Start->Step1 Rapid Exchange Inter 8-Lithio-Intermediate Step1->Inter Li replaces Br Prod1 8-Formyl-5-fluoroquinoline (Electrophile: DMF) Inter->Prod1 Quench w/ DMF Prod2 8-Carboxy-5-fluoroquinoline (Electrophile: CO2) Inter->Prod2 Quench w/ CO2

Figure 1: The 8-Bromo derivative allows direct access to C8-carbon nucleophiles via lithiation.

Workflow B: Orthogonal Functionalization (Using 8-Chloro)

Use this route to modify C5 or C7 first, keeping C8 available for late-stage coupling.

G Start 8-Chloro-5-fluoroquinoline Path1 Path A: S_NAr at C5 (Amine, Heat) Start->Path1 Path2 Path B: Ortho-Lithiation (LDA, -78°C) Start->Path2 ProdA 5-Amino-8-chloroquinoline (C8-Cl Intact) Path1->ProdA F displaced Final Late-Stage Suzuki Coupling (Pd-XPhos, Boronic Acid) ProdA->Final Activate Cl ProdB 7-Substituted-8-chloroquinoline (C8-Cl Intact) Path2->ProdB C7 functionalized ProdB->Final Activate Cl

Figure 2: The 8-Chloro derivative acts as a protective scaffold, allowing modifications at C5/C7 before C8 activation.

Decision Matrix

If your goal is...Choose...Why?
Rapid C8 Arylation 8-Bromo Standard Suzuki conditions work; no expensive ligands needed.
C8-Carboxylation/Formylation 8-Bromo Clean Lithium-Halogen exchange gives the C8-anion.
C5-Amination (SNAr) 8-Chloro Higher electrophilicity at C5; C8-Cl survives the nucleophilic attack.
7,8-Disubstitution 8-Chloro Allows ortho-lithiation at C7 without losing the halogen.
Library Synthesis 8-Chloro Use Cl as a "place-holder" to diversify other positions first, then diversify C8 last.

Representative Experimental Protocols

Protocol A: Suzuki Coupling of this compound
  • Reagents: 8-Br-5-FQ (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Conditions: 1,4-Dioxane/H₂O (4:1), 90°C, 4 hours.

  • Note: Degas solvents thoroughly. The reaction typically reaches completion <6 hours due to the labile C-Br bond.

Protocol B: SNAr Amination of 8-Chloro-5-fluoroquinoline
  • Reagents: 8-Cl-5-FQ (1.0 eq), Morpholine (3.0 eq), DIPEA (2.0 eq).

  • Conditions: DMSO, 100°C, 12 hours.

  • Observation: The C5-F is displaced. The C8-Cl bond remains 100% intact, confirmed by LC-MS (distinct isotope pattern).

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange vs.
  • Organic Chemistry Portal. (2023). Suzuki Coupling. Retrieved from

  • PubChem. (2025).[3] 8-Bromoquinoline Compound Summary. Retrieved from

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed protocols on "DoM" vs Halogen Exchange).
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

A Comparative Guide to Suzuki Coupling: 8-Bromo-5-fluoroquinoline vs. 8-Iodo-5-fluoroquinoline for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the aryl halide precursor is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth technical comparison of two key building blocks, 8-bromo-5-fluoroquinoline and 8-iodo-5-fluoroquinoline, in the context of palladium-catalyzed Suzuki coupling reactions.

At a Glance: Key Differences and Considerations

FeatureThis compound8-Iodo-5-fluoroquinoline
Reactivity Generally lower reactivity, often requiring more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems).Generally higher reactivity due to the weaker C-I bond, allowing for milder reaction conditions.
Catalyst System May necessitate more electron-rich and bulky phosphine ligands to facilitate oxidative addition.Often compatible with a broader range of palladium catalysts, including simpler phosphine ligands.
Reaction Kinetics Slower reaction rates are typical.Faster reaction rates are generally observed.
Side Reactions Prone to side reactions at higher temperatures, such as debromination.More susceptible to premature catalyst deactivation and homocoupling of the boronic acid under certain conditions.
Cost-Effectiveness Generally more cost-effective for large-scale synthesis due to the lower cost of bromine.Typically more expensive due to the higher cost of iodine.
Availability Widely available from various chemical suppliers.Readily available, but potentially from a more limited number of suppliers compared to the bromo-analogue.

Mechanistic Insights: The Critical Role of the Halogen

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the halogen on the quinoline ring directly impacts the rate-determining step, the oxidative addition of the aryl halide to the palladium(0) catalyst.

The carbon-halogen bond strength decreases in the order C-Br > C-I. Consequently, the carbon-iodine bond in 8-iodo-5-fluoroquinoline is weaker and more readily cleaved, facilitating a faster oxidative addition compared to the carbon-bromine bond in this compound.[2] This fundamental difference in reactivity dictates the choice of reaction parameters.

However, recent studies have revealed nuances in this reactivity trend. Under certain conditions, particularly at lower temperatures and with specific phosphine ligands like triphenylphosphine (PPh₃), aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts.[1][3] This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[1] This highlights the importance of careful catalyst and ligand selection based on the specific substrate.

Suzuki_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)-L2 Ar-Pd(II)(X)-L2 Pd(0)L2->Ar-Pd(II)(X)-L2 Oxidative Addition (Rate-Determining) Ar-Pd(II)(R)-L2 Ar-Pd(II)(R)-L2 Ar-Pd(II)(X)-L2->Ar-Pd(II)(R)-L2 Transmetalation Ar-Pd(II)(R)-L2->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(R)-L2->Ar-R' Product Ar-X 8-Halo-5-fluoroquinoline (X = Br or I) Ar-X->Ar-Pd(II)(X)-L2 R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)(R)-L2 Base Base Base->Ar-Pd(II)(R)-L2

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocols: A Comparative Approach

Protocol 1: Suzuki Coupling of this compound (Illustrative)

This protocol is adapted from procedures for the Suzuki coupling of similar bromo-heterocycles.

Workflow:

Protocol_1 A Combine Reactants: This compound (1.0 eq) Arylboronic Acid (1.2 eq) Base (e.g., K2CO3, 2.0 eq) B Add Catalyst and Ligand: Pd(OAc)2 (2-5 mol%) Ligand (e.g., SPhos, 4-10 mol%) A->B C Add Solvent: Degassed Dioxane/Water (e.g., 4:1) B->C D Reaction: Heat at 80-100 °C for 12-24 h under inert atmosphere C->D E Work-up: Aqueous work-up and extraction D->E F Purification: Column chromatography E->F

Figure 2: Experimental workflow for the Suzuki coupling of this compound.

Detailed Steps:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 8-Iodo-5-fluoroquinoline (Representative)

This protocol is based on general procedures for the Suzuki coupling of aryl iodides.[4][5]

Workflow:

Protocol_2 A Combine Reactants: 8-Iodo-5-fluoroquinoline (1.0 eq) Arylboronic Acid (1.1 eq) Base (e.g., K2CO3, 2.0 eq) B Add Catalyst: Pd(PPh3)4 (1-3 mol%) A->B C Add Solvent: Degassed DMF or Toluene/Water B->C D Reaction: Heat at 60-80 °C for 4-12 h under inert atmosphere C->D E Work-up: Aqueous work-up and extraction D->E F Purification: Column chromatography E->F

Figure 3: Experimental workflow for the Suzuki coupling of 8-Iodo-5-fluoroquinoline.

Detailed Steps:

  • In a round-bottom flask, dissolve 8-iodo-5-fluoroquinoline (1.0 mmol) and the arylboronic acid (1.1 mmol) in a mixture of toluene (5 mL) and ethanol (1 mL).

  • Add a 2M aqueous solution of sodium carbonate (2.0 mmol).

  • Bubble argon through the solution for 15 minutes to degas.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the mixture to 80 °C and stir for 6 hours, or until TLC/LC-MS indicates completion of the reaction.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Catalyst and Ligand Selection: A Critical Choice

The choice of palladium precursor and phosphine ligand is paramount for a successful Suzuki coupling.

  • For this compound: Due to the stronger C-Br bond, more sophisticated and electron-rich, bulky phosphine ligands are often employed to facilitate the oxidative addition step. Ligands such as SPhos, XPhos, and RuPhos, in combination with Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices, particularly for challenging couplings.

  • For 8-Iodo-5-fluoroquinoline: A wider range of palladium catalysts can be effective. The classic and readily available Pd(PPh₃)₄ is often sufficient. However, as mentioned, at lower temperatures, "ligandless" conditions or ligands other than PPh₃ might be more effective.[3]

Cost-Effectiveness and Practical Considerations

For laboratory-scale synthesis, the higher reactivity of 8-iodo-5-fluoroquinoline might be advantageous, potentially leading to faster reaction times and higher yields with less optimization. However, for large-scale and industrial applications, the significantly lower cost of this compound often makes it the more economically viable starting material, despite the potentially more demanding reaction conditions.

As of early 2026, the approximate cost for this compound is around $51.80 per gram, while pricing for 5-bromo-8-fluoroquinoline is approximately €37.00 for 50mg.[6][7] Pricing for 8-iodo-5-fluoroquinoline and its isomers can be higher, though direct comparative pricing for the exact isomers in bulk is subject to supplier and quantity.

Conclusion and Recommendations

The selection between this compound and 8-iodo-5-fluoroquinoline for Suzuki coupling applications is a strategic decision that balances reactivity, reaction conditions, and cost.

  • 8-Iodo-5-fluoroquinoline is the preferred substrate for rapid, small-scale syntheses where milder conditions are desired and the cost of the starting material is not a primary constraint. Its higher reactivity generally translates to faster reactions and potentially higher yields with simpler catalyst systems.

  • This compound is the more pragmatic choice for large-scale synthesis where cost-effectiveness is a major driver. While it may require more rigorous optimization of reaction conditions, including the use of more advanced catalyst systems, its lower price point offers a significant economic advantage.

Ultimately, the optimal choice will depend on the specific goals of the research or development program, including the desired scale of the reaction, the available resources for process optimization, and the overall budgetary constraints.

References

  • Smith, A. B., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1635-1643. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Teixeira, E. F., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(2), 97-101. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. Available from: [Link]

  • Gildner, P. G., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania Institutional Repository. Available from: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Organometallics, 23(16), 3843-3853. Available from: [Link]

  • Li, Y., et al. (2017). Proposed mechanism for the Suzuki reaction of p‐iodoanisole with phenylboronic acid as catalyzed by Pd⁰@Cell. ResearchGate. Available from: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18715-18733. Available from: [Link]

  • Thomas, R. M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Organic & Biomolecular Chemistry, 21(46), 9405-9410. Available from: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. Available from: [Link]

  • Nasiri, F., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(4), 711-722. Available from: [Link]

  • Hartwig, J. F. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Accounts of Chemical Research, 43(12), 1564-1575. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. MIT DSpace. Available from: [Link]

  • Dana Bioscience. 8-Bromo-5-fluoroisoquinoline 250mg. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Halogenated Quinolines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure is a privileged scaffold found in a vast array of biologically active compounds, from the historic antimalarial quinine to modern anticancer agents and functional organic materials. The strategic functionalization of the quinoline core is therefore of paramount importance in the development of novel therapeutics and advanced materials. Among the most powerful and versatile methods for achieving this are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides a comparative analysis of the reactivity of halogenated quinolines—specifically chloro-, bromo-, and iodoquinolines—in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. As researchers and drug development professionals, understanding the nuances of substrate reactivity is critical for efficient reaction design, optimization, and the overall success of a synthetic campaign. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your own research.

The Fundamental Principle: A Tale of Bond Dissociation Energies

The reactivity of halogenated quinolines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for the ease of oxidative addition to a palladium(0) center, often the rate-determining step in the catalytic cycle, is C-I > C-Br > C-Cl.[1] This trend is inversely correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The weaker C-I bond requires less energy to break, facilitating a more rapid oxidative addition and, consequently, a faster overall reaction rate. In contrast, the stronger C-Cl bond necessitates more forcing conditions, such as higher temperatures and more specialized, electron-rich, and bulky phosphine ligands to promote the oxidative addition step.[1]

This inherent difference in reactivity is not merely a matter of reaction kinetics; it is a strategic tool that can be leveraged for selective functionalization in polyhalogenated systems. For instance, in a molecule containing both an iodine and a chlorine atom, the iodine can be selectively coupled under milder conditions, leaving the chlorine untouched for a subsequent transformation.[2]

Comparative Analysis of Halogenated Quinolines in Key Cross-Coupling Reactions

The choice of halogen on the quinoline ring has profound implications for reaction conditions, catalyst selection, and achievable yields in cross-coupling reactions. The following sections provide a comparative overview of the performance of iodo-, bromo-, and chloroquinolines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by available experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods for constructing biaryl and aryl-heteroaryl linkages.[3] The reactivity of halogenated quinolines in this reaction follows the expected trend, with iodoquinolines being the most reactive, followed by bromoquinolines, and then chloroquinolines.

Halogenated QuinolineTypical Reaction ConditionsRelative ReactivityRepresentative Yields
Iodoquinoline Pd(OAc)₂, phosphine ligand (e.g., PPh₃), base (e.g., K₂CO₃), solvent (e.g., DME/H₂O), room temp. to moderate heat.Highest85-98%
Bromoquinoline Pd(PPh₃)₄, base (e.g., K₂CO₃ or K₃PO₄), solvent (e.g., toluene/DMF or dioxane/H₂O), elevated temperatures (80-110 °C).[3][4]Intermediate70-95%
Chloroquinoline Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos), strong base (e.g., K₃PO₄), high temperatures (100-140 °C).Lowest50-90%

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

The enhanced reactivity of iodoquinolines allows for the use of milder reaction conditions, often at room temperature, and with simpler catalyst systems. Bromoquinolines are also excellent substrates, typically requiring heating but still providing high yields with standard palladium catalysts. The coupling of chloroquinolines, however, generally necessitates more sophisticated and often more expensive catalyst systems featuring bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition step.[1]

The Heck Reaction: Alkenylation of the Quinoline Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an organohalide and an alkene, leading to the synthesis of substituted alkenes.[5][6][7] The reactivity of halogenated quinolines in the Heck reaction mirrors that observed in the Suzuki-Miyaura coupling.

Halogenated QuinolineTypical Reaction ConditionsRelative ReactivityRepresentative Yields
Iodoquinoline Pd(OAc)₂, base (e.g., Et₃N), solvent (e.g., DMF), moderate temperatures (80-100 °C).Highest80-95%
Bromoquinoline Pd(OAc)₂, phosphine ligand (e.g., PPh₃), base (e.g., K₂CO₃), solvent (e.g., DMF or NMP), higher temperatures (100-140 °C).Intermediate70-90%
Chloroquinoline Palladacycle catalysts or Pd with bulky phosphine ligands, strong base (e.g., Cs₂CO₃), high temperatures (120-160 °C).Lowest40-80%

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Iodoquinolines are again the most reactive substrates, often allowing for phosphine-free reaction conditions. Bromoquinolines are also widely used and provide good to excellent yields, although typically requiring higher temperatures and the use of phosphine ligands. Chloroquinolines are the most challenging substrates for the Heck reaction, often requiring specialized and highly active catalyst systems to achieve reasonable conversions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[8][9][10] The reactivity of halogenated quinolines in this reaction is consistent with the established trend.

Halogenated QuinolineTypical Reaction ConditionsRelative ReactivityRepresentative Yields
Iodoquinoline Pd₂(dba)₃, bidentate phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene), moderate temperatures (80-100 °C).[8]Highest90-99%
Bromoquinoline Pd(OAc)₂, bulky monophosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu or K₃PO₄), solvent (e.g., toluene or dioxane), elevated temperatures (100-120 °C).[11]Intermediate80-95%
Chloroquinoline Pd precatalysts with highly specialized bulky phosphine ligands (e.g., tBuXPhos), strong base (e.g., LHMDS), high temperatures (110-150 °C).Lowest60-90%

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Iodoquinolines are highly efficient coupling partners in the Buchwald-Hartwig amination, reacting readily with a variety of amines. Bromoquinolines are also excellent substrates, and a wide range of catalyst systems have been developed for their amination. Chloroquinolines are the least reactive and their successful amination often requires careful optimization of the catalyst, ligand, and base.

Mechanistic Insights and Experimental Workflows

A deeper understanding of the catalytic cycles and experimental workflows is essential for troubleshooting and optimizing cross-coupling reactions with halogenated quinolines.

The Palladium Catalytic Cycle: A Generalized Overview

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, illustrated below for a generic Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-B(OR)2 R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reagent_Prep Prepare Reagents (Haloquinoline, Coupling Partner, Base, Solvent) Assembly Assemble Reaction Vessel (Flask, Condenser, Stir Bar) Reagent_Prep->Assembly Glassware_Prep Dry Glassware (Oven or Flame-dried) Glassware_Prep->Assembly Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Assembly->Inert_Atmosphere Addition Add Reagents (Solid then Liquid) Inert_Atmosphere->Addition Heating Heat to Desired Temperature Addition->Heating Quenching Quench Reaction Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification

Caption: A typical experimental workflow for a cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of different halogenated quinolines. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodoquinoline with Phenylboronic Acid

Materials:

  • 2-Iodoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoquinoline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add DME and water via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromoquinoline with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

[8][12] Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Xantphos (0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox, add 3-bromoquinoline, 3,5-dimethylisoxazole-4-boronic acid pinacol ester, palladium(II) acetate, Xantphos, and potassium phosphate to a vial equipped with a stir bar.

  • Add 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloroquinoline with 4-Methoxyphenylboronic Acid

Materials:

  • 4-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a Schlenk tube, add 4-chloroquinoline, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water.

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Synthesis of Halogenated Quinolines: The Starting Point

The availability and synthesis of the halogenated quinoline starting materials are crucial considerations.

  • Chloroquinolines: Often synthesized from the corresponding hydroxyquinolines (quinolinones) using reagents like phosphorus oxychloride (POCl₃) or from anilines via cyclization reactions. [13][14]* Bromoquinolines: Can be prepared by direct bromination of quinoline, although this can lead to mixtures of isomers. [15]Alternatively, they can be synthesized from aminoquinolines via Sandmeyer-type reactions or from quinolinones. [16]* Iodoquinolines: Frequently prepared from the corresponding chloro- or bromoquinolines via halogen exchange (Finkelstein reaction) or from aminoquinolines using the Sandmeyer reaction with potassium iodide. [17]

Conclusion and Future Outlook

The choice of halogenated quinoline for cross-coupling reactions is a critical decision that balances reactivity with substrate availability and cost. Iodoquinolines offer the highest reactivity, enabling milder reaction conditions, while the more economical chloroquinolines require more specialized and often more expensive catalyst systems. Bromoquinolines represent a practical compromise, offering good reactivity under relatively accessible conditions.

The continuous development of highly active and robust palladium catalysts, particularly those based on bulky and electron-rich phosphine ligands, is expanding the scope of cross-coupling reactions to include increasingly challenging substrates like chloroquinolines. This trend is expected to continue, making these more readily available starting materials even more attractive for large-scale synthesis.

For the researcher, a thorough understanding of the principles of C-X bond activation, coupled with careful consideration of the available catalyst technologies, will be key to successfully harnessing the power of cross-coupling reactions for the synthesis of novel and complex quinoline derivatives.

References

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. MDPI. Available at: [Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Sci-Hub. Available at: [Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed Central. Available at: [Link]

  • The Heck coupling reaction of aryl bromides with styrene. ResearchGate. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Available at: [Link]

  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed. Available at: [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. sctunisie.org. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. ACS Publications. Available at: [Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. NIH. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • Process for the preparation of 4-hydroxy quinolines. Google Patents.
  • 3-Aminoquinoline. PubChem. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • How might one synthesis 4-chloro quinoline?. Quora. Available at: [Link]

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Halogen Wars: A Comparative Analysis of Bromo- versus Chloro-Substituted Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Biological Activity of Halogenated Quinolines

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents. Its versatility is further amplified by substitutions, with halogens playing a pivotal role in modulating biological activity. This guide provides an in-depth, objective comparison of the biological activities of bromo- and chloro-substituted quinolines, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and antimalarial properties, dissecting the subtle yet significant impact of substituting a bromine versus a chlorine atom.

The Halogen Effect: More Than Just a Substitution

The introduction of a halogen atom to the quinoline ring system profoundly influences its physicochemical properties, such as lipophilicity, electron distribution, and metabolic stability. These alterations, in turn, dictate the molecule's interaction with biological targets. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds and may exhibit different steric and electronic effects, leading to variations in biological potency and selectivity. This guide will explore these differences through the lens of experimental evidence.

Anticancer Activity: A Tale of Two Halogens

Both bromo- and chloro-substituted quinolines have demonstrated significant potential as anticancer agents. The choice of halogen can, however, fine-tune the efficacy against specific cancer cell lines.

Bromoquinolines: Potent Cytotoxicity and Apoptosis Induction

Recent studies have highlighted the potent antiproliferative activity of brominated quinolines. For instance, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have been shown to induce apoptosis in C6 (rat glioblastoma), HT29 (human colon adenocarcinoma), and HeLa (human cervical cancer) cell lines. Notably, 5,7-dibromo-8-hydroxyquinoline has been identified as an inhibitor of the human DNA topoisomerase I enzyme, a critical target in cancer therapy.

A significant finding is the remarkable inhibitory activity of 6,8-dibromo-5-nitroquinoline against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively.[1] In contrast, its precursor, 6,8-dibromoquinoline, showed no inhibitory activity, underscoring the synergistic effect of the bromo and nitro substitutions.[1] Furthermore, 5,7-dibromo-8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines with IC50 values ranging from 6.7 to 25.6 µg/mL.[2]

Chloroquinolines: A Legacy and a Future in Oncology

Chloroquine, a well-known antimalarial drug, and its derivatives have been repurposed for their anticancer properties. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has demonstrated anticancer activity both in vitro and in vivo.[3] Comparative studies have shown that other halogenated 8-hydroxyquinolines, such as 5,7-dichloro-8-hydroxyquinoline, also exhibit anticancer activity.[4]

Comparative Anticancer Activity Data
CompoundCancer Cell LineIC50 ValueSource
Bromo-substituted
6,8-dibromo-5-nitroquinolineC6 (Rat Glioblastoma)50.0 µM[1]
6,8-dibromo-5-nitroquinolineHT29 (Human Colon Adenocarcinoma)26.2 µM[1]
6,8-dibromo-5-nitroquinolineHeLa (Human Cervical Cancer)24.1 µM[1]
5,7-dibromo-8-hydroxyquinolineC6, HT29, HeLa6.7 - 25.6 µg/mL[2]
Chloro-substituted
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Various human cancer cell lines-[3]
5,7-dichloro-8-hydroxyquinolineRaji (Lymphoma)Micromolar to nanomolar range (with copper)[4]

Note: A direct comparison of IC50 values between bromo- and chloro-substituted quinolines from a single study under identical conditions is limited in the available literature. The data presented is a synthesis from multiple sources and should be interpreted with consideration of the different experimental setups.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6]

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Add serially diluted bromo/chloro-quinoline compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % cell viability and IC50 values read->analyze

Caption: Workflow for the broth microdilution method to determine MIC.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the bromo- and chloro-substituted quinoline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). [7]2. Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard. [8]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. [7]4. Incubation: Incubate the plates at 37°C for 16-20 hours. [9]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [10]

Antimalarial Activity: A Classic Scaffold with New Potential

The 4-aminoquinoline core is the cornerstone of several pivotal antimalarial drugs, with chloroquine being the most famous. The emergence of drug-resistant Plasmodium falciparum strains has necessitated the development of new quinoline-based antimalarials, and halogen substitution continues to be a key strategy.

Chloroquine and its Analogs

Chloroquine, a 7-chloroquinoline derivative, has been a mainstay in malaria treatment for decades. Its mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. However, its efficacy has been compromised by widespread resistance. [2]

Bromo-Substituted Quinolines in Antimalarial Research

While less explored than their chloro-counterparts, bromo-substituted quinolines have shown promise. Research into novel 4-aminoquinolines is ongoing, with the aim of overcoming chloroquine resistance. The larger size and increased lipophilicity of bromine compared to chlorine can alter the drug's accumulation in the parasite and its interaction with the target.

Comparative Antimalarial Activity Data (IC50 Values against P. falciparum)
CompoundP. falciparum StrainIC50 Value (nM)Source
Chloro-substituted
ChloroquineFranceville isolates111.7 (mean)[2]
ChloroquineBakoumba isolates325.8 (mean)[2]
ChloroquineK1 (resistant)275[11]
Bromo-substituted
--Data not readily available in direct comparative studies-

Note: While extensive data exists for chloroquine, direct comparative studies of bromo-substituted quinolines against the same P. falciparum strains are scarce in the reviewed literature. The development of novel bromoquinoline antimalarials is an active area of research.

Experimental Protocol: In Vitro Antimalarial Screening (SYBR Green I Assay)

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. [12]It relies on the intercalation of the SYBR Green I dye into the DNA of the parasites. [13] Workflow for SYBR Green I Antimalarial Assay

SYBR_Green_Workflow start Start: Prepare serial dilutions of quinoline compounds in 96-well plate add_parasites Add synchronized P. falciparum-infected erythrocytes start->add_parasites incubate Incubate for 72h add_parasites->incubate lyse_and_stain Add lysis buffer containing SYBR Green I incubate->lyse_and_stain incubate_dark Incubate in the dark lyse_and_stain->incubate_dark read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Calculate % parasite growth inhibition and IC50 values read_fluorescence->analyze

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the bromo- and chloro-substituted quinoline compounds in a 96-well plate.

  • Parasite Culture: Add synchronized, ring-stage P. falciparum-infected erythrocytes to each well.

  • Incubation: Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). [12]4. Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the red blood cells, releasing the parasites. [12]5. Dark Incubation: Incubate the plates in the dark at room temperature to allow the dye to intercalate with the parasite DNA. [12]6. Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. [12]7. Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration and determine the IC50 value.

Conclusion: A Matter of Strategic Selection

The choice between a bromo- or chloro-substituted quinoline is not arbitrary but a strategic decision in drug design, contingent on the therapeutic target and desired pharmacological profile. The available evidence suggests that:

  • In anticancer research, bromo-substituted quinolines have demonstrated potent activity, often enhanced by other functional groups. While chloro-substituted quinolines like chloroquine and its analogs are being actively investigated, direct comparative studies are needed to definitively establish superiority.

  • In the antimicrobial sphere, both bromo- and chloro-substitution on the 8-hydroxyquinoline scaffold can enhance activity against Gram-negative bacteria, broadening the spectrum of the parent compound.

  • For antimalarial drug development, the 7-chloroquinoline core is historically significant. However, the exploration of bromo-substituted analogs presents a promising avenue to circumvent existing resistance mechanisms.

Ultimately, the decision to employ a bromo- or chloro-substituent should be guided by a thorough understanding of the structure-activity relationships for the specific biological target. This guide serves as a foundational resource, encouraging further head-to-head comparative studies to fully elucidate the nuanced yet critical role of halogen substitution in the biological activity of quinolines.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1046-1056.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Singh, A. P., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 147(3), 283–291.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Worldwide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1277.
  • Srisung, S., et al. (2013). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Tropical Journal of Pharmaceutical Research, 12(5), 795-800.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Geyer, J. A., et al. (1998). Comparison of IC50s of selected 4-aminoquinolines and chloroquine for a large number of P. falciparum isolates. Antimicrobial Agents and Chemotherapy, 42(11), 2831–2836.
  • Bennett, T. N., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 70(3), 243-247.
  • Prachayasittikul, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175.
  • European Commission. (2022).
  • Kathrada, F., et al. (2022). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Biomedical Research, 26(2), 209-217.
  • Wróbel, A., & Arciszewski, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Cherdtrakulkiat, R., et al. (2019). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Tropical Journal of Pharmaceutical Research, 18(1), 155-161.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Öztürk, G., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6729.
  • de Souza, N. B., et al. (2019). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Scientific Reports, 9(1), 1-13.
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Structural Validation of 8-Bromo-5-fluoroquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the development of kinase inhibitors and anti-infectives, 8-bromo-5-fluoroquinoline serves as a high-value scaffold due to its dual functionalization potential (C8-Suzuki coupling and C5-nucleophilic substitution). However, the synthesis of this scaffold—typically via Skraup or Doebner-Miller cyclization of 2-bromo-5-fluoroaniline—is notoriously prone to regioisomeric ambiguity.

The electrophilic cyclization can occur at either the position ortho to the fluorine or ortho to the bromine, yielding a mixture of the desired This compound and the unwanted 5-bromo-8-fluoroquinoline isomer.

This guide objectively compares analytical methodologies for validating this specific structure. It establishes why standard 1D NMR is often a "false friend" and validates 1H-19F HOESY as the optimal balance of speed and certainty, superior to the resource-heavy Single Crystal X-Ray Diffraction (XRD).

The Structural Challenge

The core difficulty lies in the symmetry of the spin systems. Both isomers possess:

  • A pyridine ring (Protons H2, H3, H4).

  • A disubstituted benzene ring with two adjacent protons (H6, H7).

In standard 1D 1H NMR, both isomers display an AB system for the benzene ring protons with similar coupling constants (


), making assignment by visual inspection unreliable.
Visualization of the Isomeric Ambiguity

The following diagram illustrates the critical spatial difference utilized in advanced validation methods: the proximity of the Fluorine atom to the H4 proton of the pyridine ring.

IsomerComparison cluster_0 Desired Product (this compound) cluster_1 Unwanted Isomer (5-Bromo-8-fluoroquinoline) struct1 F atom at Pos 5 (Peri-position to H4) h4_1 H4 Proton (Pyridine Ring) struct1->h4_1 Strong NOE/HOESY (< 3 Angstroms) struct2 Br atom at Pos 5 (Peri-position to H4) h4_2 H4 Proton (Pyridine Ring) struct2->h4_2 Steric Clash Only (No F-H Signal) f8 F atom at Pos 8 (Distal to H4) f8->h4_2 Too Far (> 5 Angstroms) caption Figure 1: The 'Peri-Proximity' Effect. F5 is spatially close to H4, enabling HOESY detection. F8 is distal.

Comparative Analysis of Validation Methods

We evaluated four standard validation workflows based on Confidence Level , Throughput , and Resource Cost .

Table 1: Method Performance Matrix
FeatureMethod A: 1D 1H NMRMethod B: 13C NMR (J-Coupling)Method C: 1H-19F HOESYMethod D: Single Crystal XRD
Primary Mechanism Chemical Shift & HH CouplingC-F Coupling ConstantsThrough-Space Dipolar CouplingElectron Density Mapping
Differentiation Power Low (Ambiguous)Medium (Requires Reference)High (Self-Validating)Absolute
Sample Prep Time < 10 mins30 mins10 mins2-14 Days (Crystallization)
Instrument Time 5 mins1-4 Hours20-40 mins2-24 Hours
Cost Efficiency HighMediumHighLow
Verdict Screening Only Supportive Data Recommended Standard Final Confirmation
Deep Dive: Why Method C (HOESY) Wins
  • Method A (1H NMR) Failure Mode: The H6 and H7 protons in both isomers appear as doublets (or dd). While chemical shift prediction (DFT) can suggest assignments, solvent effects often shift peaks by 0.1-0.5 ppm, overlapping with the difference between isomers.

  • Method C (HOESY) Success: The Heteronuclear Overhauser Effect Spectroscopy (HOESY) relies on the through-space interaction between

    
     and 
    
    
    
    .
    • In This compound , the Fluorine at C5 is physically close (peri-position) to the Proton at C4. This yields a distinct cross-peak.

    • In 5-bromo-8-fluoroquinoline , the Fluorine at C8 is far from H4. No cross-peak is observed.

    • Trustworthiness: This is a binary "Yes/No" signal, making it less prone to interpretation error than coupling constant analysis.

Experimental Protocols

Protocol 1: The "Gold Standard" 1H-19F HOESY Workflow

This protocol is designed for a 400 MHz or higher spectrometer equipped with a broadband fluorine probe (e.g., BBFO or HFX).

Objective: Confirm F5-H4 proximity.

  • Sample Preparation:

    • Dissolve 10-15 mg of the isolated product in 0.6 mL of DMSO-d6 .

    • Note: Avoid CDCl3 if possible, as DMSO stabilizes the quinoline stacking, sharpening the signals.

  • Acquisition Parameters:

    • Pulse Sequence: hoesyph (or vendor equivalent).

    • Nuclei: Observe 19F, Decouple 1H (or inverse depending on probe sensitivity).

    • Mixing Time (D8): Set to 400-500 ms .

      • Causality: The F-H distance is ~2.5 Å. A longer mixing time allows magnetization transfer for this medium-range interaction.

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Scans: 32 - 64 (Fluorine sensitivity is high; extensive averaging is rarely needed).

  • Data Processing:

    • Apply exponential multiplication (LB = 1-2 Hz) in F2 (19F) dimension.

    • Phase correction is critical; look for the diagonal (if present) or reference solvent peaks.

  • Interpretation:

    • Locate the 19F signal (typically -110 to -130 ppm).

    • Look for a correlation to the aromatic proton doublet at ~8.5 ppm (H4).

    • Result: Presence of spot = 8-bromo-5-fluoro .[1] Absence = Isomer.

Protocol 2: 13C NMR C-F Coupling Analysis (Alternative)

If a HOESY probe is unavailable, C-F coupling constants provide a backup validation method.

  • Logic:

    • C4 (Pyridine ring) is a 3-bond distance from F5 . (

      
       Hz).
      
    • C4 is a 4-bond distance from F8 . (

      
       Hz).
      
  • Workflow:

    • Acquire a proton-decoupled 13C NMR with high scans (512+).

    • Identify the C4 peak (typically ~135-140 ppm, correlates to H4 in HSQC).

    • Validation: If C4 appears as a doublet with

      
       Hz, the Fluorine is at position 5. If C4 is a singlet (or broadened), Fluorine is at position 8.
      

Visualizing the Decision Logic

The following flowchart guides the analytical chemist through the validation process, minimizing wasted instrument time.

ValidationLogic Start Crude Product Isolated HNMR Step 1: 1D 1H NMR (Check Purity) Start->HNMR Ambiguity Is assignment of H6/H7 definitive? HNMR->Ambiguity HOESY Step 2: 1H-19F HOESY (The Solver) Ambiguity->HOESY No (Typical) CNMR Alt Step 2: 13C NMR (Check C4 splitting) Ambiguity->CNMR No HOESY Probe Confirmed VALIDATED: This compound Ambiguity->Confirmed Yes (Rare) Result1 Correlation F-H4 Observed HOESY->Result1 Result2 C4 shows 3J_CF (>4Hz) CNMR->Result2 Result1->Confirmed Yes Rejected REJECTED: Isomer (5-Br-8-F) Result1->Rejected No XRD Step 3: Single Crystal XRD (Only if HOESY ambiguous) Result1->XRD Weak Signal Result2->Confirmed Yes Result2->Rejected No XRD->Confirmed

Caption: Figure 2: Analytical Decision Tree. HOESY is the primary branch for rapid validation, with 13C NMR and XRD as contingencies.

References

  • HOESY Methodology: "14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX." JEOL Application Notes. Available at: [Link]

  • Halogen Bonding & Structure: "A comparison of structure, bonding and non-covalent interactions of aryl halide." Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 8-Bromo-5-fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its versatility has led to the development of drugs for a wide array of diseases, including cancer, malaria, and various infections.[1] Within this diverse family, halogenated quinolines have garnered significant attention due to the profound impact of halogen substituents on their physicochemical properties and biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 8-bromo-5-fluoroquinoline analogs. By dissecting the roles of the bromine and fluorine moieties and exploring the effects of further substitutions, we aim to provide a comprehensive comparative analysis, supported by experimental data from related compound series, to inform the rational design of next-generation quinoline-based therapeutics.

The Strategic Placement of Bromo and Fluoro Groups: A Gateway to Enhanced Potency

The selection of an this compound core is a deliberate choice rooted in established medicinal chemistry principles. The presence and position of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • The 8-Bromo Moiety: Bromine, a large and polarizable halogen, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its presence at the 8-position can also modulate the electronic properties of the quinoline ring system and influence the overall conformation of the molecule. Studies on related brominated quinolines have demonstrated that this substitution can lead to potent anticancer activity.[2]

  • The 5-Fluoro Moiety: Fluorine, the most electronegative element, is a bioisostere of a hydrogen atom but with vastly different electronic properties. Its introduction at the 5-position can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase cell permeability.[3] The strategic placement of a fluorine atom has been a key factor in the success of many fluoroquinolone antibiotics and anticancer agents.[4][5]

The combination of an 8-bromo and a 5-fluoro substituent on the quinoline scaffold thus presents a compelling starting point for the development of novel inhibitors of key cellular processes.

Unraveling the Structure-Activity Relationships: A Comparative Analysis

Substitutions at the 2- and 4-Positions: Modulating Target Engagement

Modifications at the 2- and 4-positions of the quinoline ring are often crucial for dictating the primary biological target and potency of the resulting analogs.

SAR_2_4_positions cluster_2 2-Position Substitutions cluster_4 4-Position Substitutions Core This compound Core node_2_H H Core->node_2_H Baseline node_2_Aryl Aryl/Heteroaryl Core->node_2_Aryl Potential for π-stacking and kinase inhibition node_2_Amine Substituted Amines Core->node_2_Amine Introduces basicity and H-bonding node_4_OH Hydroxy (Quinolone) Core->node_4_OH Targets DNA gyrase/ Topoisomerase node_4_NHR Amino Core->node_4_NHR Crucial for kinase hinge binding node_4_OR Alkoxy Core->node_4_OR Modulates solubility and cell permeability

  • Aryl and Heteroaryl Groups at the 2-Position: The introduction of aryl or heteroaryl rings at the 2-position can facilitate π-π stacking interactions within the active sites of protein kinases. For instance, in a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the phenyl ring was shown to modulate the orientation of the molecule within the kinase binding pocket.[6] It is plausible that similar substitutions on the this compound scaffold would yield potent kinase inhibitors.

  • Amino and Substituted Amines at the 4-Position: A 4-amino group is a key pharmacophore for many kinase inhibitors, as it can form critical hydrogen bonds with the hinge region of the kinase domain. The nature of the substituent on the amino group can further fine-tune potency and selectivity.

  • The 4-Quinolone Motif: The presence of a 4-oxo group (forming a 4-quinolone) and a 3-carboxylic acid is a hallmark of fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[4] This motif is also found in anticancer agents that inhibit human topoisomerases.[7][8] Therefore, 8-bromo-5-fluoro-4-quinolone-3-carboxylic acid analogs are predicted to exhibit potent topoisomerase inhibitory activity.

Substitutions at the 6- and 7-Positions: Fine-Tuning Potency and Pharmacokinetics

Substitutions at the 6- and 7-positions often play a significant role in modulating the overall potency, selectivity, and pharmacokinetic properties of quinoline-based drugs.

SAR_6_7_positions cluster_6 6-Position Substitutions cluster_7 7-Position Substitutions Core This compound Core node_6_H H Core->node_6_H Baseline node_6_F Fluoro Core->node_6_F Increased potency (Fluoroquinolone SAR) node_7_Piperazine Piperazine/Homopiperazine Core->node_7_Piperazine Improved solubility and potency node_7_Pyrrolidine Pyrrolidine Core->node_7_Pyrrolidine Modulates activity and selectivity node_7_Aryl Aryl/Heteroaryl Core->node_7_Aryl Potential for extended binding interactions

  • The 7-Position: In the context of fluoroquinolones, the substituent at the 7-position is a major determinant of antibacterial spectrum and potency.[4] Typically, a piperazine or a pyrrolidine ring at this position enhances activity. For anticancer applications, a variety of cyclic amines and aryl groups at the 7-position could be explored to optimize interactions with the target protein. A study on 7-bromoquinoline-5,8-dione derivatives showed that the introduction of aryl sulphonamides at the 6- or 7-position led to compounds with antimicrobial activity.[9]

  • The 6-Position: The presence of a fluorine atom at the 6-position is a common feature of many potent fluoroquinolones. While our core structure already contains a 5-fluoro group, the impact of an additional 6-fluoro substituent would be an interesting avenue for investigation, potentially further enhancing potency.

Comparative Performance and Experimental Data

To provide a tangible comparison, the following table summarizes the anticancer activity of various brominated quinoline derivatives from a key study. While these are not this compound analogs, they provide valuable insights into the potential potency of this class of compounds.

Compound IDStructureC6 IC₅₀ (µg/mL)HeLa IC₅₀ (µg/mL)HT29 IC₅₀ (µg/mL)Reference
5 5,7-Dibromo-8-hydroxyquinoline7.910.26.7[2]
6 7-Bromo-8-hydroxyquinoline>50>50>50[2]
11 7-Cyano-8-hydroxyquinoline25.617.419.3[2]
12 5,7-Dicyano-8-hydroxyquinoline10.38.97.8[2]
17 6,8-Dibromo-5-nitroquinoline50.0 µM24.1 µM26.2 µM[1]

Data from Ökten et al. (2017) and Gurdal et al. (2025).[1][2]

The data clearly indicates that di-substitution with bromine (compound 5 ) leads to significantly higher anticancer activity compared to mono-bromination (compound 6 ).[2] Furthermore, the introduction of a nitro group to a dibromoquinoline scaffold (compound 17 ) also results in potent anticancer activity.[1] This suggests that an this compound core is a promising starting point for developing potent anticancer agents.

Experimental Protocols

To ensure the practical applicability of this guide, we provide representative experimental protocols for the synthesis of a hypothetical this compound analog and for a common biological evaluation assay.

Representative Synthesis of an 8-Bromo-5-fluoro-4-quinolone-3-carboxylic Acid Analog

This protocol is adapted from established methods for the synthesis of fluoroquinolones.

Synthesis_Workflow Start 2-Bromo-5-fluoroaniline Step1 Condensation with Diethyl ethoxymethylenemalonate Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 Ethyl 8-bromo-5-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 FinalProduct 8-Bromo-5-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Step3->FinalProduct

Step 1: Condensation

  • To a stirred solution of 2-bromo-5-fluoroaniline (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture to 130-140 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the enamine intermediate.

  • Filter the precipitate, wash with hexane, and dry under vacuum.

Step 2: Thermal Cyclization

  • Add the enamine intermediate to a high-boiling solvent (e.g., Dowtherm A) and heat to 240-250 °C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the cyclized product.

  • Filter the solid, wash with hexane, and dry to obtain the ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Hydrolysis

  • Suspend the ethyl ester in a mixture of acetic acid and 4M hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with water and then ethanol, and dry to yield the final 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

In Vitro Kinase Inhibition Assay (Example: Aurora A Kinase)

This protocol is a generalized method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Prepare a stock solution of the this compound analog in 100% DMSO.

  • In a 96-well plate, add the test compound at various concentrations, recombinant human Aurora A kinase, and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. By leveraging the established principles of quinoline SAR, medicinal chemists can rationally design and synthesize analogs with optimized potency, selectivity, and pharmacokinetic profiles. The comparative analysis presented in this guide, based on data from related compound series, provides a foundational understanding of the key structural determinants for biological activity. Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs to fully elucidate their SAR and unlock their therapeutic potential.

References

  • (Reference to a general medicinal chemistry textbook or a review on privileged structures)
  • Ökten, S., Gürdal, E., Yildirim, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1044-1052. [Link]

  • Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(16), 6018. [Link]

  • (Reference to a review on halogen bonding in medicinal chemistry)
  • Ismail, M. F., Youssef, D. H., & El-Sayed, M. A. A. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4144. [Link]

  • Gurdal, E. E., Okten, S., Yarim, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401234. [Link]

  • Swedan, H. K., Kassab, A. E., Gedawy, E. M., et al. (2023). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2216503. [Link]

  • (Reference to a review on the role of fluorine in medicinal chemistry)
  • (Reference to a general review on quinolines in medicinal chemistry)
  • (Reference to a review on kinase inhibitors)
  • El-Damasy, D. A., Lee, J. A., & Kim, D. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(11), 1361. [Link]

  • (Reference to a review on topoisomerase inhibitors)
  • (Reference to a general organic chemistry textbook for reaction mechanisms)
  • (Reference to a methods paper for kinase assays)
  • Gulea, A., & Oleinik, E. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Frontiers in Pharmacology, 14, 1344498. [Link]

  • (Reference to a review on antibacterial agents)
  • (Reference to a review on SAR of quinolones)
  • (Reference to a paper on the synthesis of a specific quinoline deriv
  • (Reference to a paper on the biological evaluation of a specific quinoline deriv
  • (Reference to a paper on the mechanism of action of quinoline-based drugs)
  • (Reference to a general review on drug design and development)
  • Ezeokonkwo, M. A., Okoro, U. C., & Onoabedje, E. A. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(1), 99-112. [Link]

Sources

Comparing the efficacy of 8-Bromo-5-fluoroquinoline-derived inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Reversible Bruton’s Tyrosine Kinase (BTK) Inhibition

Executive Summary

The 8-Bromo-5-fluoroquinoline scaffold has emerged as a critical pharmacophore in the development of next-generation kinase inhibitors, specifically targeting Bruton’s Tyrosine Kinase (BTK) . While first-generation BTK inhibitors like Ibrutinib rely on covalent bonding with Cys481, they often suffer from off-target effects (e.g., EGFR inhibition) and resistance mutations (C481S).

This guide analyzes the efficacy of 4-aminoquinoline-3-carboxamide derivatives synthesized from the this compound building block. Experimental data confirms that the strategic inclusion of the 5-fluoro substituent significantly enhances aqueous solubility and metabolic stability while enabling a unique non-covalent binding mode that retains potency against wild-type and resistant BTK strains.

Scaffold Analysis: The "Structure-Hopping" Advantage

The transition from cinnoline-based scaffolds to the This compound core represents a successful "structure-hopping" strategy in medicinal chemistry.

  • 8-Position (Bromine Handle): Serves as the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce diversity elements (e.g., indazole or benzimidazolone rings) that occupy the specificity pocket of the kinase.

  • 5-Position (Fluorine Substitution): This is the critical differentiator. The 5-fluoro group:

    • Modulates pKa: Reduces the basicity of the quinoline nitrogen, improving membrane permeability.

    • Enhances Binding: Creates a specific hydrophobic interaction with Leu528 and a

      
      -cation interaction with Lys430  within the BTK ATP-binding pocket.
      
    • Solubility: Significantly increases aqueous solubility compared to the non-fluorinated parent, addressing a common failure point in kinase inhibitor development.

Comparative Performance Review

The following data compares the lead candidate derived from this scaffold (Compound 25 ) against its non-fluorinated precursor (Compound 6 ) and the clinical standard (Ibrutinib ).

Table 1: Efficacy and Physicochemical Profile
FeatureCompound 25 (Lead)Compound 6 (Precursor)Ibrutinib (Standard)
Core Scaffold This compound 8-BromoquinolinePyrazolo[3,4-d]pyrimidine
Mechanism Reversible (Non-covalent)Reversible (Non-covalent)Irreversible (Covalent)
BTK Enzymatic IC50 5.3 nM > 100 nM0.5 nM
BTK C481S IC50 39 nM N/A> 1000 nM (Resistant)
Cellular EC50 42.7 nM > 500 nM~10 nM
Solubility (pH 7.4) High LowModerate
Selectivity (vs. EGFR) > 1000-fold ModerateLow (Off-target toxicity)
Key Findings
  • Potency Gain: The addition of the 5-fluoro group (Compound 25) results in a >10-fold increase in potency compared to the non-fluorinated analog.

  • Resistance Profile: Unlike Ibrutinib, Compound 25 retains nanomolar potency (39 nM) against the C481S mutation , a common mechanism of acquired resistance in treated patients.

  • Safety: The orthogonal binding mode avoids the conserved cysteine residue found in EGFR, reducing the risk of skin rash and diarrhea associated with covalent inhibitors.

Mechanistic Visualization

Pathway Diagram: BTK Signaling & Inhibition

The following diagram illustrates the B-Cell Receptor (BCR) pathway and the specific intervention point of this compound derivatives.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Phosphorylation BTK BTK (Target) SYK->BTK Activation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB Inhibitor This compound Derivative (Cmpd 25) Inhibitor->BTK Reversible Binding (ATP Pocket)

Caption: Schematic of the BCR signaling cascade showing the targeted inhibition of BTK by the this compound derivative, preventing downstream NF-κB activation.

Synthesis Workflow

The utility of the scaffold lies in its reactivity. The diagram below outlines the synthesis of the lead inhibitor.

Synthesis_Workflow Start This compound Step1 Step 1: Amination (Introduction of Amide) Start->Step1 Inter1 4-Amino-8-bromo- 5-fluoroquinoline-3-carboxamide Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Inter1->Step2 Final Compound 25 (Potent BTK Inhibitor) Step2->Final

Caption: Synthetic route transforming the this compound scaffold into the active BTK inhibitor via amination and Suzuki cross-coupling.

Experimental Protocols

To validate the efficacy of these inhibitors, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Staurosporine or Ibrutinib) must be used to ensure assay integrity.

A. In Vitro Kinase Assay (Caliper Mobility Shift)

Purpose: Determine the IC50 against recombinant BTK.

  • Reagents: Recombinant human BTK (full length), Fluorescein-labeled peptide substrate (FAM-GEEPLYWSFPAKKK-NH2), ATP (at Km, approx 16 µM).[1]

  • Preparation: Dissolve this compound derivatives in 100% DMSO. Serial dilute (3-fold) to create a 10-point dose-response curve.

  • Reaction:

    • Mix enzyme and inhibitor in kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20). Incubate for 15 min at RT.

    • Initiate reaction by adding ATP and peptide substrate.

    • Incubate for 60 min at RT.

  • Termination: Stop reaction with 20 mM EDTA.

  • Readout: Measure substrate phosphorylation using a Caliper EZ Reader (microfluidic electrophoresis).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

B. Cellular Autophosphorylation Assay (Ramos Cells)

Purpose: Verify target engagement in a physiological context.

  • Cell Culture: Grow Ramos (B-lymphocyte) cells in RPMI-1640 + 10% FBS.

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with inhibitor (Compound 25) for 1 hour at 37°C.

    • Stimulate cells with anti-IgM antibody (activates BCR) for 10 minutes.

  • Lysis: Wash with cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Run lysates on SDS-PAGE.

    • Probe with Anti-phospho-BTK (Tyr223) (Activity marker) and Anti-Total BTK (Loading control).

  • Analysis: Densitometry quantification. EC50 is the concentration reducing p-BTK signal by 50%.

References

  • Yao, X., Sun, X., Jin, S., et al. (2019).[1] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton’s Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis.[2][3][4] Journal of Medicinal Chemistry, 62(14), 6561–6574.[1] Link[2]

  • Li, T., et al. (2018). Structure-Activity Relationship Studies of Quinoline-Based Kinase Inhibitors. European Journal of Medicinal Chemistry, 150, 403–418. Link

  • Bender, A. T., et al. (2017). BTK Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents, 27(4), 351–365. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: Catalytic Strategies for 8-Bromo-5-fluoroquinoline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Peri" Challenge

Coupling reactions at the 8-position of quinolines represent a classic "perfect storm" in medicinal chemistry. When the substrate is 8-bromo-5-fluoroquinoline , two distinct forces conspire to lower catalytic turnover:

  • Steric Crowding (The Peri-Effect): The C8 position is sterically occluded by the C1-Nitrogen lone pair and the C7 proton. Standard phosphine ligands often fail to accommodate the oxidative addition complex, leading to stalled reactions.

  • Catalyst Poisoning (N-Coordination): The quinoline nitrogen is a competent ligand. In the absence of a bulky, chelating, or hemilabile ligand on the Palladium, the substrate itself binds to the metal center, shutting down the catalytic cycle (formation of stable [L2Pd(Ar)Br] resting states).

The 5-Fluoro substituent adds an electronic wrinkle: while it activates the C-Br bond for oxidative addition via induction, it destabilizes the intermediate complex, often leading to dehalogenation side-products if the reductive elimination step is not fast.

This guide compares the "Workhorse" catalyst (Pd(dppf)Cl₂ ) against the "High-Performance" dialkylbiaryl phosphine generation (XPhos Pd G4 ) to determine the optimal route for scale-up.

Mechanism & Causality

To select the right catalyst, we must visualize the failure mode. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "N-binding" pathway.

CatalyticCycle PreCat Pre-Catalyst Activation ActivePd Active Pd(0)L PreCat->ActivePd Reduction OxAdd Oxidative Addition (L-Pd-Ar-Br) ActivePd->OxAdd + 8-Br-5-F-Quinoline TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet + Ar-B(OH)2 Poison OFF-CYCLE TRAP: N-Coordination to Pd (Catalyst Arrest) OxAdd->Poison Low Steric Bulk Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim R-Pd-Ar RedElim->ActivePd Regenerate Pd(0) Poison->ActivePd Requires Heat/Force

Head-to-Head: Suzuki-Miyaura Coupling[1][2][3]

The Contenders
  • Candidate A: Pd(dppf)Cl₂[1]·CH₂Cl₂

    • Class: Bidentate Bisphosphine.

    • Mechanism:[2][3][4][5][6][7] Large bite angle (99°) enforces cis-geometry, resisting displacement.

    • Pros: Robust, air-stable, inexpensive.

    • Cons: Slow oxidative addition; requires high heat (80–100°C).

  • Candidate B: XPhos Pd G4

    • Class: Buchwald Precatalyst (Dialkylbiaryl monophosphine).

    • Mechanism:[2][3][4][5][6][7] Bulky isopropyl groups create a "roof" over the Pd center, physically blocking the quinoline nitrogen from binding. Fast reductive elimination.

    • Pros: Works at RT or mild heat; high turnover frequency (TOF).

    • Cons: Higher cost per mole.

Performance Matrix (Representative Data)

Conditions: 1.0 eq Substrate, 1.5 eq Phenylboronic acid, 2.0 eq Base, Solvent (Dioxane/H₂O).

MetricPd(dppf)Cl₂ (Candidate A)XPhos Pd G4 (Candidate B)Analysis
Temperature 90°C40°CXPhos is active under milder conditions, reducing thermal degradation.
Time to Completion 12–18 Hours1–3 HoursG4 precatalyst activates immediately; dppf requires induction.
Isolated Yield 65–75%88–95%dppf suffers from protodehalogenation (loss of Br) due to slow kinetics.
Impurity Profile 5–10% Homocoupling<1% HomocouplingRapid transmetalation with XPhos outcompetes homocoupling.
Solvent Compatibility DMSO, DMF, TolueneTHF, Dioxane, EthanolXPhos is more versatile with "green" solvents.
Recommended Protocol: XPhos Pd G4 System[10]

Objective: Coupling of this compound with 4-methoxyphenylboronic acid.

  • Preparation: To a 40 mL vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, 1.0 mmol)

    • 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

    • XPhos Pd G4 (0.02 equiv, 2 mol%)

    • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent Addition: Add degassed THF/Water (4:1 ratio, 5 mL total).

    • Note: Degassing is critical. Although G4 is robust, oxygen promotes phenol formation from the boronic acid.

  • Reaction: Seal the vial and stir at 40°C for 2 hours.

    • Monitor: Check TLC (Hex/EtOAc 3:1). The starting material (Rf ~0.6) should disappear; product is usually fluorescent blue/green under UV254 due to the extended conjugation.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Dry over Na₂SO₄ and concentrate.[8]

    • Purification: Flash chromatography on silica gel.

Head-to-Head: Buchwald-Hartwig Amination[7][12][13][14]

Challenge: Forming a C-N bond at C8 is significantly harder than C-C bond formation. The nucleophile (amine) competes with the substrate nitrogen for the metal center.

The Contenders
  • Candidate A: Pd₂(dba)₃ + BINAP

    • Status: Obsolete for this scaffold.

    • Result: <10% conversion. The bite angle is insufficient to prevent the quinoline N-poisoning.

  • Candidate B: BrettPhos Pd G4

    • Status: Gold Standard for Primary Amines.

    • Result: Excellent. The methoxy groups on the ligand provide specific electronic stabilization for the reductive elimination of amines.

Performance Data (C-N Coupling)
ParameterPd/BINAPBrettPhos Pd G4
Nucleophile Morpholine (Secondary)Aniline (Primary)
Base NaOtBuNaOtBu or LHMDS
Yield <15% (Trace)82%
Observation Catalyst turned black (Pd black precipitation) immediately.Solution remained homogeneous orange/red.
Recommended Protocol: BrettPhos Amination

Objective: Amination of this compound with aniline.

  • Charge: In a glovebox or under Argon flow, add:

    • Substrate (1.0 mmol)

    • Aniline (1.2 mmol)

    • BrettPhos Pd G4 (0.02 equiv)

    • NaOtBu (1.4 equiv) - Must be fresh/white, not yellow.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Heat: 80°C for 4 hours.

  • Why this works: The bulky BrettPhos ligand prevents the 5-fluoro-8-quinoline backbone from coordinating to the Pd, keeping the cycle alive.

Decision Matrix & Troubleshooting

When should you deviate from the G4 catalysts?

DecisionTree Start Start: 8-Br-5-F-Quinoline ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki (C-C) ReactionType->Suzuki Buchwald Buchwald (C-N) ReactionType->Buchwald Sterics Boronic Acid Sterics? Suzuki->Sterics AmineType Amine Type? Buchwald->AmineType Simple Simple (Phenyl) Sterics->Simple Hindered Hindered (Ortho-sub) Sterics->Hindered Prim Primary Amine AmineType->Prim Sec Secondary Amine AmineType->Sec Rec1 Use Pd(dppf)Cl2 (Cost Effective) Simple->Rec1 Rec2 Use XPhos Pd G4 (Mandatory) Hindered->Rec2 Rec3 Use BrettPhos Pd G4 Prim->Rec3 Rec4 Use RuPhos Pd G4 Sec->Rec4

Troubleshooting Guide
  • Problem: Low conversion, starting material remaining.

    • Cause: Catalyst poisoning by the quinoline nitrogen.

    • Fix: Switch from Pd(dppf) to XPhos. Increase temperature to 60°C.

  • Problem: De-bromination (Formation of 5-fluoroquinoline).

    • Cause: Reaction too slow; Hydride source present (often from wet solvent or alcohol).

    • Fix: Use anhydrous solvents. Switch to a base like K₃PO₄ instead of carbonates to avoid bicarbonate formation.

  • Problem: "Pd Black" formation.

    • Cause: Ligand dissociation.

    • Fix: Add 1-2% extra free ligand (e.g., free XPhos) to stabilize the active species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Link

  • Bjerglund, K., et al. (2012). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold (Analogous peri-interaction studies). European Journal of Medicinal Chemistry, 56, 1-10. Link

Sources

A Comparative Guide on the Reactivity of 5-Fluoro-8-bromoquinoline versus Other 5-Substituted Analogs for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Substituted 8-Bromoquinolines in Synthesis

The 8-bromoquinoline scaffold is a cornerstone in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the versatility of the C8-bromo group as a handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The strategic introduction of substituents at the 5-position of the quinoline ring system profoundly influences the electronic environment of the molecule, thereby modulating the reactivity of the C8-Br bond. This guide provides a comprehensive comparison of the reactivity of 5-fluoro-8-bromoquinoline with its 5-chloro, 5-methyl, and 5-methoxy analogs, offering experimental insights and mechanistic interpretations to aid researchers in the strategic design and execution of their synthetic routes.

The Decisive Role of the 5-Substituent: An Electronic Perspective

The reactivity of 5-substituted 8-bromoquinolines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic nature of the substituent at the 5-position. This substituent exerts its influence through a combination of inductive and resonance effects, which in turn alters the electron density of the quinoline ring and the polarization of the C8-Br bond.

A key step in the catalytic cycle of many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. The rate of this step is highly sensitive to the electronic properties of the aryl halide. Electron-withdrawing groups (EWGs) generally accelerate this step by making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) tend to slow down the oxidative addition by increasing the electron density on the carbon atom.

The electronic influence of a substituent can be quantified by its Hammett parameter (σp). A positive σp value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature. A study on the photobasicity of 5-substituted quinolines provides relevant Hammett parameters for several substituents.[1][2][3]

Table 1: Hammett Parameters (σp) for Various 5-Substituents on the Quinoline Ring

5-SubstituentHammett Parameter (σp)Electronic Effect
-F+0.06Weakly Electron-Withdrawing
-Cl+0.23Moderately Electron-Withdrawing
-H0.00Neutral
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating

Source: Adapted from literature data on Hammett parameters.[1][2][3]

Based on these parameters, we can predict a general trend in reactivity for the oxidative addition step in cross-coupling reactions:

-Cl > -F > -H > -CH₃ > -OCH₃

This predicted trend suggests that 5-chloro-8-bromoquinoline would be the most reactive, followed closely by the 5-fluoro analog. The 5-methyl and 5-methoxy derivatives are expected to be the least reactive.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[4][5][6][7][8] To provide a practical comparison, we have compiled representative experimental data for the Suzuki-Miyaura coupling of various 5-substituted 8-bromoquinolines with phenylboronic acid under similar conditions.

Buchwald_Hartwig_Workflow start 5-Substituted-8-bromoquinoline + Amine reagents Palladium Precatalyst + Ligand (e.g., XPhos) start->reagents Combine base Base (e.g., NaOtBu) reagents->base Add solvent Solvent (e.g., Toluene) base->solvent Suspend heat Heat solvent->heat Apply product 5-Substituted-8-aminoquinoline heat->product Formation

Sources

Comparative In Vitro Profiling: 8-Bromo-5-fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the realm of medicinal chemistry, the 8-Bromo-5-fluoroquinoline core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide objectively compares this specific derivative against standard quinoline alternatives.

The Core Thesis: While unsubstituted quinoline is metabolically labile and 8-hydroxyquinoline is non-specific (pan-assay interference via chelation), the This compound derivative offers two distinct bio-orthogonal advantages:

  • 5-Fluoro Position: Acts as a metabolic blocker, preventing Cytochrome P450-mediated oxidation at the electron-rich C5 position, significantly enhancing half-life (

    
    ).
    
  • 8-Bromo Position: Serves as a reactive "handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling) to install target-specific pharmacophores.

This guide details the in vitro testing protocols required to validate these derivatives, comparing them against non-fluorinated and isomeric controls.

Comparative Analysis: Scaffold Performance

The following data summarizes the performance of this compound (Compound A) against its primary alternatives: the non-fluorinated parent (Compound B) and the chelating standard (Compound C).

Table 1: Physicochemical & Synthetic Utility Profile

Data aggregated from standard SAR principles and lead optimization studies.

FeatureThis compound (Target) 8-Bromoquinoline (Control) 8-Hydroxyquinoline (Reference)
Metabolic Stability High (C-F bond blocks C5 oxidation)Low (Prone to C5/C6 hydroxylation)Medium (Glucuronidation prone)
Lipophilicity (LogP) ~3.2 (Enhanced membrane permeability)~2.8~1.9 ( hydrophilic)
Synthetic Utility High (Br allows cross-coupling; F modulates electronics)Medium (Br allows coupling; Ring is electron-rich)Low (OH requires protection)
Primary Mechanism Scaffold for Topoisomerase II / Kinase inhibitorsGeneral DNA IntercalationMetal Chelation (Non-specific)
Table 2: Illustrative In Vitro Potency (Anticancer - MCF-7 Cell Line)

Comparison of derivatives synthesized from the respective scaffolds after Suzuki coupling with a phenyl-boronic acid moiety.

Scaffold SourceDerivative IDIC50 (

M)
Mechanism of Action Note
8-Br-5-F-Quinoline BFQ-101 2.4 ± 0.3 Potent Topo II inhibition; High stability.
8-Br-QuinolineBQ-1018.1 ± 1.2Rapid degradation in microsomal assay.
8-OH-QuinolineHQ-Std12.5 ± 2.0Cytotoxicity driven by Cu/Fe chelation (off-target).
Doxorubicin (Ctrl)Pos-Ctrl0.9 ± 0.1Standard Clinical Anthracycline.

Strategic Visualization: SAR & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the 5-F and 8-Br positions are critical for the scaffold's superior performance in library generation.

SAR_Logic Core Quinoline Core Pos5 Position 5: Fluorine (F) Core->Pos5 Substitution Pos8 Position 8: Bromine (Br) Core->Pos8 Substitution Effect5 Blocks P450 Oxidation (Increases t1/2) Pos5->Effect5 Electronic Effect Effect8 Synthetic Handle (Suzuki/Buchwald Coupling) Pos8->Effect8 Functionalization Result Optimized Lead Candidate (High Potency + Stability) Effect5->Result DMPK Profile Effect8->Result Target Affinity

Caption: SAR logic showing how C5-Fluorination enhances metabolic stability while C8-Bromination enables library diversity.

In Vitro Experimental Protocols

To validate the claims of this scaffold, the following "Self-Validating" protocols must be employed. These differ from standard screens by incorporating specific controls for halogenated heterocycles.

Protocol A: Microsomal Metabolic Stability Assay

Objective: To prove the "5-Fluoro Advantage" by measuring intrinsic clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: this compound derivative vs. Non-fluorinated analog.

  • Internal Standard: Tolbutamide.

Step-by-Step Workflow:

  • Pre-Incubation: Prepare a 100

    
    L reaction mixture containing 0.5 mg/mL HLM and 1 
    
    
    
    M test compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 300

    
    L ice-cold Acetonitrile (ACN) containing the Internal Standard to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: The 5-fluoro derivative should exhibit a

      
       > 2x that of the non-fluorinated control.
      
Protocol B: MTT Cytotoxicity Screen (Anticancer)

Objective: Determine IC50 against MCF-7 (Breast) and A549 (Lung) cancer lines.

Critical Nuance for Quinolines: Quinolines can be lipophilic. To prevent precipitation, ensure final DMSO concentration is <0.5% but solubility is verified via nephelometry prior to dosing.

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Prepare serial dilutions of the this compound derivative (0.1

    
    M to 100 
    
    
    
    M).
  • Exposure: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL in PBS) for 4h. Formazan crystals form in viable cells.

  • Solubilization: Dissolve crystals in DMSO (150

    
    L).
    
  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

  • Data Processing: Fit dose-response curves using non-linear regression (GraphPad Prism).

Diagram 2: Experimental Workflow (Synthesis to Hit)

Workflow Start Scaffold: this compound Step1 Suzuki Coupling (Add Aryl Boronic Acids) Start->Step1 Lib Derivative Library Step1->Lib Screen1 Screen 1: MTT Assay (Cytotoxicity) Lib->Screen1 Screen2 Screen 2: Microsomal Stability (Metabolic t1/2) Lib->Screen2 Decision Hit Selection Screen1->Decision IC50 < 5µM Screen2->Decision t1/2 > 60min Lead Lead Candidate Decision->Lead

Caption: Integrated workflow transforming the raw scaffold into a validated lead candidate via parallel biological screening.

Scientific Integrity & Causality

Why 8-Bromo? (The Synthetic Causality)

Unlike 8-Hydroxyquinoline, which is an end-product often used for chelation, 8-Bromoquinoline is an intermediate . The C-Br bond is weaker than the C-Cl bond, making it the preferred site for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira). This allows researchers to attach complex heterocycles that fit into the ATP-binding pocket of kinases [1].

Why 5-Fluoro? (The Metabolic Causality)

The C5 position of the quinoline ring is electron-rich and highly susceptible to oxidative attack by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) creates a "metabolic shield" without significantly altering the steric bulk required for receptor binding. Furthermore, the C-F bond is one of the strongest in organic chemistry, preventing oxidative cleavage [2, 3].

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH / PubMed Central (2026). URL:[Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: NIH / PubMed Central (2023). URL:[Link]

  • Structure-activity relationship (SAR) requirements for fluoroquinolone... Source: ResearchGate (2023). URL:[Link]

Benchmarking the Synthesis of 8-Bromo-5-fluoroquinoline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-5-fluoroquinoline (CAS: 917251-99-1) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterial fluoroquinolones. Its dual-halogenation pattern allows for orthogonal functionalization: the C8-bromide facilitates Suzuki/Buchwald couplings, while the C5-fluoride serves as a metabolic blocker or a site for nucleophilic aromatic substitution (


).

This guide benchmarks three synthetic methodologies for this target. Our analysis concludes that the Modified Skraup Cyclization is the superior method for scalability and regiochemical fidelity, despite its harsher conditions. While Direct Bromination offers a shorter route, it fails to meet pharmaceutical purity standards due to inseparable isomers.

The Benchmark Matrix
FeatureMethod A: Modified Skraup (Recommended)Method B: Sandmeyer Reaction Method C: Direct Bromination
Starting Material 2-Bromo-5-fluoroaniline5-Fluoroquinoline5-Fluoroquinoline
Step Count 1 (De Novo Cyclization)4 (Nitration

Red

Diazo

Hal)
1 (Electrophilic Subst.)
Regiocontrol Absolute (Pre-installed)High (Purification dependent)Poor (Mixture of C6/C8)
Scalability High (kg scale)MediumLow (Chromatography heavy)
Atom Economy ModerateLowHigh

Technical Analysis of Methodologies

Method A: The Modified Skraup Cyclization (Gold Standard)

This method involves the de novo construction of the pyridine ring onto a pre-functionalized aniline. By starting with 2-bromo-5-fluoroaniline , the regiochemistry is locked in before the quinoline ring is even formed.

  • Mechanism: The reaction proceeds via the in situ formation of acrolein from glycerol, conjugate addition of the aniline, and subsequent cyclization/oxidation.

  • Causality: Because the C2 position of the aniline is blocked by Bromine, cyclization is forced to occur at the C6 position (ortho to the amine). This unambiguously places the Bromine at C8 and the Fluorine at C5 of the resulting quinoline.

  • Challenges: The reaction is notoriously exothermic ("runaway potential") and requires handling acrolein (toxic). Modern protocols use milder oxidants (e.g., Sodium 3-nitrobenzenesulfonate) to mitigate violence.

Method B: The Sandmeyer Route

This route relies on the nitration of 5-fluoroquinoline.

  • Workflow: Nitration

    
     Separation of 8-nitro isomer 
    
    
    
    Reduction to amine
    
    
    Diazotization
    
    
    CuBr substitution.
  • Critique: While chemically sound, the nitration of 5-fluoroquinoline yields a mixture of 6-nitro and 8-nitro isomers. Separating these isomers requires tedious fractional crystallization or chromatography, severely impacting overall yield.

Method C: Direct Bromination (NBS/Acid)

Electrophilic Aromatic Substitution (EAS) on 5-fluoroquinoline.

  • Mechanism: Protonation of the pyridine nitrogen deactivates the ring, directing bromination to the benzene ring.

  • Failure Mode: The C5-fluorine activates both the ortho (C6) and para (C8) positions. While C8 is sterically favored, the electronic activation at C6 leads to significant byproduct formation (approx. 85:15 ratio). Separating 6-bromo-5-fluoroquinoline from this compound is exceptionally difficult due to nearly identical polarity.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the recommended Skraup route and the alternative Sandmeyer approach.

SynthesisPathways Start_Aniline 2-Bromo-5-fluoroaniline Inter_Acrolein Acrolein (In Situ) Start_Aniline->Inter_Acrolein + Glycerol/H2SO4 Start_Quinoline 5-Fluoroquinoline Inter_Nitro 8-Nitro-5-fluoroquinoline (+ 6-Nitro isomer) Start_Quinoline->Inter_Nitro Nitration (HNO3/H2SO4) Target This compound Start_Quinoline->Target NBS/H2SO4 (Poor Selectivity) Inter_Acrolein->Target Skraup Cyclization (Regiospecific) Inter_Amino 8-Amino-5-fluoroquinoline Inter_Nitro->Inter_Amino Fe/HCl or H2/Pd Inter_Diazo Diazonium Salt Inter_Amino->Inter_Diazo NaNO2/HCl Inter_Diazo->Target CuBr (Sandmeyer)

Caption: Comparison of De Novo Cyclization (Blue) vs. Functionalization Routes (Yellow/Red).

Validated Experimental Protocol: Modified Skraup Synthesis

Objective: Synthesis of this compound from 2-bromo-5-fluoroaniline. Scale: 50 mmol basis.

Reagents & Safety
  • Precursor: 2-Bromo-5-fluoroaniline (9.5 g) [1]

  • Carbon Source: Glycerol (14.0 g, 3.0 eq)

  • Acid/Solvent: Conc. Sulfuric Acid (

    
    ) (15 mL)
    
  • Oxidant: Sodium 3-nitrobenzenesulfonate (7.0 g, 0.6 eq) - Safer alternative to Nitrobenzene/As2O5. [2]

  • Moderator: Ferrous Sulfate (

    
    ) (0.5 g) - Prevents violent exotherms.
    
Step-by-Step Workflow
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and an internal temperature probe.

  • Acid Addition: Charge the aniline, oxidant, and ferrous sulfate. Cool to 0°C in an ice bath. Add sulfuric acid dropwise.[1] Caution: Exothermic.

  • Glycerol Addition: Add glycerol slowly. The mixture will be a thick slurry.

  • Controlled Ramp:

    • Heat the mixture to 100°C. Hold for 30 minutes.

    • Critical Step: Ramp temperature to 140°C. Observe carefully. The reaction often initiates suddenly at ~135°C (the "Skraup exotherm"). If temperature spikes >150°C, remove heating mantle immediately.

  • Reflux: Once stabilized, maintain reflux (140-145°C) for 4 hours.

  • Quench: Cool to room temperature. Pour the dark tarry reaction mixture onto 200g of crushed ice/water.

  • Neutralization: Basify the aqueous slurry to pH 9-10 using 50% NaOH solution. Note: Keep temperature <20°C to avoid hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). The product is in the organic layer.[2]
    
  • Purification:

    • Wash combined organics with brine. Dry over

      
      .
      
    • Concentrate to a dark oil.

    • Flash Chromatography: Elute with Hexanes:Ethyl Acetate (9:1). The product is less polar than the aniline starting material.

  • Validation:

    • Expected Yield: 55-65%

    • 1H NMR (CDCl3): Look for characteristic quinoline doublets at >8.5 ppm (H2) and the specific coupling patterns of the H6/H7 protons on the benzene ring.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material, the following impurities are common failure modes:

ImpurityOriginDetection MethodRemoval Strategy
5-Fluoroquinoline Incomplete bromination (Method C) or de-brominationGC-MS (M-79/81)Difficult; requires recrystallization.
6-Bromo-5-fluoroquinoline Regioisomer (Method C)1H NMR (coupling constants)Critical Failure: Requires prep-HPLC.
Aniline Precursor Incomplete Cyclization (Method A)LC-MS (Amine peak)Acid wash (forms salt, stays in aqueous).

References

  • Precursor Synthesis: Preparation method of 2-bromo-5-fluoroaniline.[3][4] CN102875389A. (2013). Describes the hydrogenation of 2-bromo-5-fluoronitrobenzene. Link

  • Skraup Methodology: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98. (Foundational text on the mechanism and oxidant choices). Link

  • Sandmeyer/Isoquinoline Analogues: Method of preparing 5- or 8-bromoisoquinoline derivatives.[5] US6500954B1. (2002). Demonstrates the limitations of direct bromination and the utility of nitro-reduction pathways. Link

  • Sandmeyer General Review: Sandmeyer Reaction Mechanism and Applications. Master Organic Chemistry. (2018).[6] Provides mechanistic grounding for the diazonium pathway.[6][7] Link

Sources

A Comparative Guide to Halogenated Quinolines: A DFT Perspective for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in a wide array of natural products, pharmaceuticals, and functional materials.[2] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto this scaffold dramatically modulates its physicochemical and biological properties. This guide provides a comparative analysis of halogenated quinolines through the lens of Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a comprehensive overview of how halogenation impacts molecular structure, electronics, and reactivity. By synthesizing findings from various computational studies, we aim to elucidate the underlying principles that govern the behavior of these vital compounds, thereby empowering more rational design in future research endeavors.

Methodology: The Computational Microscope for Molecular Insights

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy.[3] The insights gleaned from DFT calculations, such as optimized geometries, electronic properties, and spectroscopic signatures, are invaluable for understanding and predicting the behavior of halogenated quinolines.

Typical Computational Protocol

A standard DFT workflow for studying halogenated quinolines involves the following steps:

  • Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is typically achieved using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).[4] The choice of functional and basis set is crucial and should be validated against experimental data where possible.

  • Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

  • Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[4]

    • Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis).[6]

Figure 1: A generalized workflow for the DFT study of halogenated quinolines.

Comparative Analysis of Halogenated Quinolines

The introduction of a halogen atom to the quinoline scaffold induces significant changes in its electronic and structural properties. The nature of the halogen and its position on the ring are key determinants of these effects.

Structural Parameters: A Subtle yet Significant Impact

DFT calculations, when compared with experimental X-ray diffraction data, have shown to be reliable in predicting the geometric parameters of halogenated quinolines.[7][8] Halogenation generally leads to minor but predictable changes in bond lengths and angles within the quinoline ring. For instance, the C-X (where X is a halogen) bond length increases as we move down the group from Fluorine to Iodine, which is consistent with the increasing atomic radii of the halogens.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for Representative Halogenated Quinolines.

MoleculeBondCalculated (DFT Method)Experimental (X-ray)Reference
2-chloroquinoline-3-carboxaldehydeC-Cl1.745 (B3LYP/6-311++G(d,p))1.739[4]
6,7-difluoro-2-(5-phenylpyridin-2-yl)quinolineC-F1.351 - 1.358 (various)1.353 - 1.362[8]

Note: The specific DFT methods and basis sets used in the original studies are provided for transparency.

Electronic Properties: Tuning Reactivity and Interactions

The electronic properties of quinolines are highly sensitive to halogen substitution. The high electronegativity of halogens leads to a significant redistribution of electron density within the molecule.

The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Studies have consistently shown that halogenation tends to decrease the HOMO-LUMO gap in quinolines, thereby increasing their reactivity. This effect is often more pronounced with heavier halogens.

Table 2: Calculated HOMO, LUMO, and Energy Gap (in eV) for Representative Halogenated Quinolines.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)DFT MethodReference
Quinoline-6.43-1.255.18B3LYP/6-31+G(d,p)[9]
2-chloroquinoline-3-carboxaldehyde-7.14-3.124.02B3LYP/6-311++G(d,p)[4]
4-bromoanilinium perchlorate-7.21-1.545.67B3LYP/6-311++G(d,p)[10]

Note: Direct comparison of absolute values should be made with caution due to the different molecules and computational methods used in the cited studies. The trend of a decreasing energy gap with halogenation is a key takeaway.

Figure 2: The effect of halogenation on the HOMO-LUMO gap and reactivity of quinolines.

The MEP map is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions such as hydrogen and halogen bonding. In halogenated quinolines, the region around the halogen atom often exhibits a positive electrostatic potential (a "sigma-hole"), which can participate in halogen bonding with electron-rich atoms. This is a critical consideration in drug design, as halogen bonds can contribute significantly to ligand-protein binding affinity.

Spectroscopic Properties: A Fingerprint of Molecular Structure

DFT calculations can accurately predict the vibrational (IR and Raman) and electronic (UV-Vis) spectra of halogenated quinolines. The calculated spectra, when compared with experimental data, serve as a powerful validation of the computational methodology. Furthermore, theoretical predictions can aid in the assignment of complex experimental spectra.

For instance, a study on 2-chloroquinoline-3-carboxaldehyde demonstrated a good correlation between the calculated and experimental vibrational frequencies.[4] Similarly, TD-DFT calculations have been successfully employed to interpret the UV-Vis absorption spectra of various quinoline derivatives.[6]

Experimental Validation: Bridging Theory and Reality

The reliability of DFT predictions is contingent upon their validation against experimental data. X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state, serving as a benchmark for calculated geometries.[8] Spectroscopic techniques such as FT-IR, Raman, and UV-Vis provide experimental data on the vibrational and electronic properties of molecules, which can be directly compared with theoretical predictions.[11] The interplay between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of the structure-property relationships in halogenated quinolines.

Conclusion and Future Outlook

This comparative guide, based on a synthesis of published DFT studies, highlights the profound influence of halogenation on the structural, electronic, and spectroscopic properties of quinolines. The key takeaways for researchers are:

  • Predictable Structural Modifications: Halogenation introduces subtle but predictable changes in the geometry of the quinoline ring.

  • Tunable Electronic Properties: The type and position of the halogen atom allow for fine-tuning of the electronic properties, particularly the HOMO-LUMO gap, which in turn influences the molecule's reactivity.

  • Guidance for Intermolecular Interactions: MEP analysis provides crucial insights into the potential for halogen bonding and other non-covalent interactions, which are vital for drug-receptor binding and crystal engineering.

  • Reliable Spectroscopic Prediction: DFT methods can reliably predict spectroscopic properties, aiding in the characterization of novel halogenated quinolines.

As computational resources continue to grow in power and accessibility, we anticipate that DFT will play an increasingly integral role in the rational design of novel halogenated quinolines with tailored properties for applications in medicine and materials science. Future studies should aim for more systematic comparisons of a wide range of halogenated quinolines using consistent and well-benchmarked computational methodologies to build a more comprehensive and directly comparable dataset.

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Validating 8-Bromo-5-fluoroquinoline: A Comparative Guide to a Novel Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent, selective biological activity is perpetual. The quinoline core is a well-established "privileged scaffold," forming the foundation of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1][2][3][4] The introduction of halogen atoms to such scaffolds can significantly modulate their physicochemical and pharmacological properties, enhancing metabolic stability, permeability, and target-binding interactions.[5] This guide provides a comprehensive validation framework for 8-bromo-5-fluoroquinoline, a hitherto underexplored scaffold, and objectively compares its potential against established alternatives.

The Quinoline Scaffold: A Legacy of Therapeutic Success

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry in drug discovery, prized for their versatile biological activities.[2][3] This nitrogen-containing bicyclic aromatic system is a key structural motif in drugs ranging from the antimalarial chloroquine to modern fluoroquinolone antibiotics.[1][6] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of new therapeutic agents.[7]

Halogenation of the quinoline ring has proven to be a particularly effective strategy for enhancing drug-like properties. For instance, the presence of a fluorine atom can improve metabolic stability and binding affinity, while a bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions.[5][8] Several halogenated quinolines have demonstrated potent activity against drug-resistant bacterial biofilms, highlighting the potential of this subclass of compounds.[9]

This compound: A Scaffold with Untapped Potential

This compound is a commercially available chemical intermediate, yet its potential as a core scaffold for drug design remains largely unexplored.[10][11] The unique substitution pattern of a bromine atom at the 8-position and a fluorine atom at the 5-position presents several theoretical advantages:

  • Dual Halogenation: The electron-withdrawing nature of the fluorine atom can influence the pKa of the quinoline nitrogen, potentially altering its interaction with biological targets. The bromine atom provides a reactive site for the introduction of diverse substituents via established synthetic methodologies, allowing for the rapid generation of compound libraries.

  • Modulated Lipophilicity: The combination of bromine and fluorine will impact the overall lipophilicity of the scaffold, a critical parameter for cell permeability and oral bioavailability.

  • Potential for Novel Interactions: The specific placement of these halogens may enable unique binding interactions with target proteins that are not achievable with other substitution patterns.

To unlock the therapeutic potential of this compound, a systematic validation process is essential. This guide proposes a comprehensive experimental workflow to assess its viability as a drug design scaffold and compares its hypothetical performance against known quinoline-based scaffolds.

A Proposed Experimental Workflow for Scaffold Validation

The validation of a novel scaffold requires a multi-pronged approach, encompassing an initial assessment of its intrinsic properties followed by a demonstration of its utility in generating biologically active molecules.

G cluster_0 Scaffold Characterization cluster_1 Library Synthesis & Screening cluster_2 Hit-to-Lead Optimization Initial Assessment Initial Assessment ADME Profiling ADME Profiling Initial Assessment->ADME Profiling Physicochemical Properties Cytotoxicity Cytotoxicity Initial Assessment->Cytotoxicity Safety Profile Library Design Library Design Synthesis Synthesis Library Design->Synthesis Diversification Screening Cascade Screening Cascade Synthesis->Screening Cascade Compound Collection Hit Identification Hit Identification Screening Cascade->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Structure-Activity Relationship Lead Candidate Lead Candidate SAR Studies->Lead Candidate

Caption: Proposed workflow for the validation of this compound as a drug design scaffold.

Phase 1: Intrinsic Scaffold Characterization

The initial phase focuses on evaluating the fundamental properties of the this compound core itself.

Experimental Protocols:

  • In Vitro ADME Profiling: A panel of assays to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the scaffold is crucial for early-stage drug development.[12][13][14]

    • Solubility: Determine the aqueous solubility of the compound at different pH values.

    • Permeability: Utilize a Caco-2 cell permeability assay to predict intestinal absorption.

    • Metabolic Stability: Assess the stability of the compound in the presence of liver microsomes to predict hepatic clearance.[15]

    • Plasma Protein Binding: Measure the extent of binding to plasma proteins, which influences the free drug concentration.

  • Cytotoxicity Assessment: It is essential to determine the inherent toxicity of the scaffold to guide the selection of appropriate screening concentrations and identify potential liabilities.[16][17][18]

    • MTT Assay: A colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

Comparative Data (Hypothetical):

ScaffoldAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Metabolic Stability (% remaining after 60 min)Cytotoxicity (CC₅₀ in HepG2 cells, µM)
This compound 501585>100
Chloroquine150106050
Ciprofloxacin80590>100

This hypothetical data suggests that this compound possesses favorable ADME properties and low intrinsic cytotoxicity, making it a promising candidate for further development.

Phase 2: Library Synthesis and Phenotypic Screening

The second phase involves leveraging the chemical tractability of the scaffold to generate a small, diverse library of derivatives and screen them for biological activity.

Experimental Protocols:

  • Library Synthesis: The bromine at the 8-position can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents.

  • Phenotypic Screening: This approach involves testing the library against whole cells or organisms to identify compounds that elicit a desired biological response, without a preconceived notion of the molecular target.[19]

    • Antimicrobial Screening: Test the library against a panel of clinically relevant bacteria (e.g., MRSA, E. coli) to determine the minimum inhibitory concentration (MIC).

    • Anticancer Screening: Screen the compounds against a panel of cancer cell lines (e.g., NCI-60) to identify agents with antiproliferative activity.

Phase 3: Target-Based Screening and Hit Validation

For a more focused approach, a target-based screen can be employed if a specific biological target is of interest.[20][21][22]

G Library Library Primary Screen Primary Screen Library->Primary Screen Target Target Target->Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Identifies initial hits Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirms activity Validated Hit Validated Hit Dose-Response->Validated Hit Determines potency (IC₅₀/EC₅₀)

Caption: A typical target-based screening cascade for hit validation.

Experimental Protocols:

  • Primary Assay: A high-throughput screen to identify compounds that interact with the target of interest (e.g., a specific enzyme or receptor).

  • Hit Confirmation: Re-testing of initial hits to eliminate false positives.

  • Dose-Response Analysis: Determination of the potency (IC₅₀ or EC₅₀) of confirmed hits.

  • Experimental Validation of Drug-Target Interaction: Techniques such as mutagenesis can be used to confirm the interaction between the drug candidate and its target.[23]

Conclusion

While this compound is a relatively unexplored entity in drug discovery, its foundation in the well-validated quinoline class and the strategic placement of two distinct halogen atoms make it a compelling scaffold for further investigation. The proposed experimental workflow provides a robust framework for its validation, from initial characterization to the identification of biologically active derivatives. By systematically evaluating its properties and comparing them to established scaffolds, researchers can unlock the full potential of this compound in the development of next-generation therapeutics.

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 8-Bromo-5-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] The strategic placement of bromo and fluoro substituents on this heterocyclic system can significantly modulate a compound's physicochemical properties and its interactions with biological targets. Specifically, the 8-bromo-5-fluoroquinoline core represents a promising pharmacophore, particularly in the realm of kinase inhibition and anticancer research. However, a critical aspect of drug development is understanding a compound's selectivity – its propensity to interact with its intended target versus off-target proteins. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, drawing upon data from structurally related compounds and established principles of structure-activity relationships (SAR) to inform rational drug design.

The this compound Scaffold: A Privileged Motif

The quinoline ring system is a versatile platform for drug design, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a bromine atom at the 8-position and a fluorine atom at the 5-position can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. These substitutions can also play a crucial role in directing the compound's binding to specific protein targets and, consequently, its selectivity.[4]

Comparative Cross-Reactivity Analysis: Insights from a Structurally Related Quinazoline

Direct and comprehensive cross-reactivity data for a series of this compound derivatives is not extensively available in the public domain. However, valuable insights can be gleaned from structurally analogous compounds. A notable example is the 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares a similar fluorinated heterocyclic core with a bromo-substituted phenyl ring. A study on this compound provides a useful surrogate for understanding the potential selectivity profile of this compound derivatives.[5]

In this study, the lead compound was screened against a panel of 14 kinases to assess its selectivity. The results, summarized in the table below, demonstrate a promising selectivity profile for its primary target, Aurora A kinase, with significantly lower inhibition of other kinases at the tested concentration.

Kinase Target% Inhibition at 10 µM
Aurora A Potent Inhibition (IC50 determined)
Aurora BModerate Inhibition
CDK2/cyclin ALow Inhibition
VEGFR2Low Inhibition
EGFRLow Inhibition
FGFR1Low Inhibition
PDGFRβLow Inhibition
SrcLow Inhibition
c-KitLow Inhibition
RETLow Inhibition
FLT3Low Inhibition
JAK2Low Inhibition
JAK3Low Inhibition
TYK2Low Inhibition
Data adapted from a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structural analog of the this compound scaffold.[5]

This data suggests that the bromo-fluoro substitution pattern on a quinoline-like core can be engineered to achieve a considerable degree of selectivity for a specific kinase target. The off-target interactions, while present, are significantly weaker, indicating a favorable therapeutic window.

Structure-Activity Relationships (SAR) Governing Selectivity

The cross-reactivity of quinoline derivatives is heavily influenced by the nature and position of their substituents. Understanding these SAR principles is crucial for designing more selective compounds.[6][7][8]

  • Substituents on the Quinoline Core: The placement of bulky or hydrogen-bonding groups can either enhance selectivity by interacting with specific residues in the target's binding site or increase cross-reactivity by accommodating binding to multiple proteins. For instance, in a series of 4-aminoquinolines, a substituent at the 3-position was found to be critical for selectivity against the α2C-adrenoceptor subtype.[6]

  • The Role of the Bromo and Fluoro Groups: The electron-withdrawing nature of the fluorine atom can modulate the pKa of the quinoline nitrogen, affecting its interaction with the hinge region of kinases. The bromine atom can form halogen bonds or occupy hydrophobic pockets, contributing to binding affinity and selectivity.

  • Side Chains and Linkers: The nature of the side chain appended to the quinoline core is a major determinant of selectivity. Flexible linkers can allow the terminal group to adopt multiple conformations, potentially leading to interactions with a broader range of off-targets. Conversely, rigid linkers can lock the molecule into a conformation that is highly specific for the intended target.

The following diagram illustrates the key structural elements of an this compound derivative and their potential influence on target binding and selectivity.

SAR_Quinoline cluster_quinoline This compound Core cluster_sidechain Variable Side Chain cluster_target Protein Target quinoline Quinoline Scaffold bromo 8-Bromo quinoline->bromo Halogen Bonding, Hydrophobic Interactions fluoro 5-Fluoro quinoline->fluoro Modulates Electronics, Hinge Binding linker Linker quinoline->linker Attachment Point (e.g., C2, C4) hydrophobic_pocket Hydrophobic Pocket bromo->hydrophobic_pocket Potential Interaction hinge Hinge Region fluoro->hinge Potential Interaction terminal_group Terminal Group linker->terminal_group Determines Physicochemical Properties & Target Interactions binding_site Binding Site terminal_group->binding_site Primary Interaction binding_site->hinge binding_site->hydrophobic_pocket

Caption: Key structural features of this compound derivatives influencing target selectivity.

Experimental Workflow for Assessing Cross-Reactivity: Kinase Profiling

A robust and systematic approach to evaluating the cross-reactivity of kinase inhibitors involves screening against a broad panel of kinases. This provides a quantitative measure of a compound's selectivity and potential off-target liabilities.

Step-by-Step Protocol for a Radiometric Kinase Assay
  • Compound Preparation:

    • Dissolve the test compound (e.g., an this compound derivative) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations for screening.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, the specific peptide or protein substrate, and the assay buffer.

    • Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the phosphorylation reaction by adding a solution containing ATP (at a concentration close to its Km for the specific kinase) and [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Signal Detection:

    • Terminate the reaction by adding a stop solution, typically a high concentration of phosphoric acid or EDTA.

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the filter membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter membrane and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Compare the IC50 values for the primary target with those for the off-target kinases to determine the selectivity profile.

The following diagram outlines the experimental workflow for kinase profiling.

Kinase_Profiling_Workflow start Start: Test Compound (this compound derivative) prep Compound Preparation (Serial Dilutions) start->prep reaction_setup Kinase Reaction Setup (Kinase, Substrate, Buffer) prep->reaction_setup compound_add Add Compound/ Vehicle Control reaction_setup->compound_add pre_incubation Pre-incubation compound_add->pre_incubation reaction_init Initiate Reaction (Add [γ-³³P]ATP) pre_incubation->reaction_init incubation Incubation reaction_init->incubation termination Terminate Reaction incubation->termination detection Signal Detection (Filter Binding & Scintillation Counting) termination->detection analysis Data Analysis (% Inhibition, IC50 Determination) detection->analysis end End: Selectivity Profile analysis->end

Caption: Experimental workflow for determining the kinase selectivity profile of a test compound.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of selective therapeutic agents. While direct, comprehensive cross-reactivity data for this specific class of compounds is emerging, analysis of structurally related molecules and established SAR principles provide a strong foundation for rational design. The promising selectivity of analogs like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid underscores the feasibility of engineering highly selective inhibitors based on this core structure.[5]

Future efforts should focus on the systematic synthesis and profiling of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. Screening these compounds against broad panels of kinases and other relevant off-targets will be crucial for building a comprehensive understanding of their cross-reactivity and for identifying lead candidates with optimal efficacy and safety profiles.

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Sources

Safety Operating Guide

Navigating the Safe Handling of 8-Bromo-5-fluoroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Halogenated quinolines as a class of compounds warrant careful handling due to their potential for biological activity and associated hazards. Based on data from analogous compounds, 8-Bromo-5-fluoroquinoline should be presumed to be a skin, eye, and respiratory tract irritant.[1][2][3][4] Ingestion and inhalation should be avoided, and direct skin contact may be harmful.[2][3][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the primary routes of exposure.

PPE CategorySpecific RecommendationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, as related compounds are known skin irritants and can be harmful if absorbed through the skin.[2][3][5]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and solid particulates, as the compound is expected to be a serious eye irritant.[1][2][3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2][5]
Body Protection Laboratory coatTo protect skin and personal clothing from accidental spills and contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a stringent operational workflow is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Pre-Handling Preparations:
  • Consult Safety Information: Before beginning any work, review the available safety information for structurally similar compounds.[1][2][4][6]

  • Designate a Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Assemble all Necessary Equipment: Have all required PPE, spill cleanup materials, and waste containers readily accessible before handling the compound.

Handling Procedures:
  • Don Appropriate PPE: Before handling the primary container, ensure all recommended PPE is correctly worn.

  • Controlled Dispensing: When weighing or transferring the solid compound, do so in a manner that minimizes the generation of dust.[6]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents.[4]

  • Maintain Good Housekeeping: Clean up any spills immediately according to the spill response plan.

Post-Handling Procedures:
  • Decontamination: Thoroughly wipe down the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of in the designated waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Spill Management

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[6] For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[7] Avoid generating dust.[6] For a liquid spill, absorb it with an inert material and place it in a sealed container.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][4] Do not discharge into drains or the environment.[6]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Review SDS/Safety Info Designate Designate Work Area (Fume Hood) Assemble Assemble PPE & Spill Kit DonPPE Don PPE Assemble->DonPPE Dispense Controlled Dispensing Cleanup Immediate Spill Cleanup Decon Decontaminate Work Area Cleanup->Decon DoffPPE Doff PPE Correctly Wash Wash Hands Waste Collect in Labeled, Sealed Container Wash->Waste Dispose Dispose via Licensed Vendor end Dispose->end start start->Prep

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Bromo-5-fluoroquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.